2-NP-Ahd
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-nitrophenyl)methylideneamino]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULJCJZKZXOFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016512 | |
| Record name | 1-[(2-Nitrophenyl)Methylideneamino]Imidazolidine-2,4-Dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623145-57-3 | |
| Record name | 1-[(2-Nitrophenyl)Methylideneamino]Imidazolidine-2,4-Dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Sentinel Molecule: A Technical Guide to 2-NP-Ahd and its Critical Role in Upholding Food Safety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unmasking a Hidden Threat in the Food Chain
In the vigilant oversight of global food safety, the detection of banned substances is of paramount importance. Veterinary drugs, while beneficial for animal health, can leave residues in food products that pose significant risks to human consumers. Among the most critical of these are the nitrofuran antibiotics. Banned in many countries for use in food-producing animals due to their carcinogenic and mutagenic properties, the enforcement of this prohibition relies on sophisticated analytical techniques. This guide delves into the core of one such technique: the detection of 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione, commonly abbreviated as 2-NP-Ahd.[1]
This compound is not a residue of the drug itself, but rather a crucial analytical derivative. It serves as a stable, detectable marker for the presence of 1-aminohydantoin (AHD), a primary metabolite of the nitrofuran antibiotic nitrofurantoin.[2] The rapid metabolism of nitrofurantoin in animal tissues to AHD, which can then bind to proteins, makes direct detection of the parent drug challenging.[1] Consequently, analytical methods have been developed to release the AHD from these protein-bound residues and then derivatize it to form this compound, a more stable and easily quantifiable molecule.[1] This guide will provide a comprehensive overview of this compound, from its chemical properties to its central role as an indicator of the illegal use of nitrofuran antibiotics in food production.[3][4]
The Significance of this compound in Food Safety: A Marker for Illegal Antibiotic Use
The presence of this compound in a food sample is a direct indication of the illegal use of nitrofurantoin in the animal from which the food was derived. Nitrofuran antibiotics, a class of broad-spectrum synthetic antibiotics, were once widely used in veterinary medicine to treat and prevent microbial infections. However, extensive toxicological studies revealed their potential to cause cancer and genetic mutations. This led to a global prohibition on their use in food-producing animals by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).
The core of the food safety issue lies in the persistence of nitrofuran metabolites in animal tissues. Even after the parent drug is no longer detectable, its metabolites, such as AHD, can remain bound to cellular macromolecules like proteins for extended periods. These "bound" residues can be released into the human body upon consumption of contaminated food, posing a long-term health risk.
Therefore, the detection of these metabolites is a critical component of food safety monitoring programs. The analytical strategy of converting the non-descript AHD into the chemically distinct this compound allows for highly sensitive and specific detection, ensuring that products contaminated with these banned substances are identified and removed from the food supply chain. This makes this compound a vital tool for regulatory agencies and food producers in upholding the principles of Hazard Analysis and Critical Control Points (HACCP) by providing a reliable method for monitoring a significant chemical hazard.[5]
Chemical and Physical Properties of this compound
This compound is a nitrophenyl-labeled derivative of 1-aminohydantoin (AHD).[2] Its formation from AHD and 2-nitrobenzaldehyde (2-NBA) is a key step in the analytical workflow for detecting nitrofurantoin residues.
| Property | Value | Source |
| Full Chemical Name | 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione | [1] |
| Alternate Name | 1-[(E)-(2-nitrophenyl)methylideneamino]imidazolidine-2,4-dione | [1] |
| CAS Number | 623145-57-3 | [2][3] |
| Molecular Formula | C₁₀H₈N₄O₄ | [2] |
| Molecular Weight | 248.19 g/mol | [4] |
The chemical structure of this compound is presented in the diagram below:
Caption: Chemical structure of this compound.
Analytical Methodology for this compound Detection
The detection of this compound is a multi-step process that involves sample preparation, extraction of the bound AHD metabolite, derivatization, and instrumental analysis. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol: Detection of this compound in Honey
This protocol provides a general framework for the detection of this compound in a complex food matrix like honey.
1. Sample Preparation and Hydrolysis:
-
Weigh 5 g of a homogenized honey sample into a 50 mL centrifuge tube.
-
Add 10 mL of 0.1 M hydrochloric acid (HCl).
-
Vortex for 1 minute to ensure thorough mixing.
-
Incubate the sample at 37°C for 16 hours (overnight) to hydrolyze the protein-bound AHD.
2. Derivatization:
-
After hydrolysis, add 500 µL of 2-nitrobenzaldehyde (2-NBA) solution (10 mg/mL in dimethyl sulfoxide).
-
Vortex for 1 minute.
-
Incubate at 37°C for 2 hours to allow for the derivatization of AHD to this compound.
3. Extraction:
-
Add 10 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction step with another 10 mL of ethyl acetate and combine the extracts.
4. Evaporation and Reconstitution:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase (e.g., a mixture of acetonitrile and water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
5. Instrumental Analysis (LC-MS/MS):
-
Inject the sample into an LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program of acetonitrile and water (both containing 0.1% formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor and product ions of this compound.
The following diagram illustrates the analytical workflow:
Caption: General workflow for the detection of this compound.
Conclusion and Future Perspectives
The detection of this compound is a cornerstone of modern food safety protocols aimed at preventing the entry of banned nitrofuran antibiotics into the human food chain. Its role as a stable and detectable derivative of the tissue-bound metabolite AHD enables regulatory bodies to enforce the prohibition of these harmful substances effectively. The continuous refinement of analytical methods, particularly in the realm of LC-MS/MS, will further enhance the sensitivity and throughput of this compound detection, ensuring an even greater level of protection for consumers worldwide. Future research may focus on the development of rapid screening methods and the exploration of other potential marker molecules for a wider range of veterinary drug residues.
References
-
PubMed. Carcinogenic pollutants o-nitroanisole and o-anisidine are substrates and inducers of cytochromes P450. [Link]
-
FDA. HACCP Principles & Application Guidelines. [Link]
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 2-NP-AHD: The Cornerstone of Nitrofuran Metabolite Detection
Introduction: The Challenge of Persistent Antibiotic Residues
In the realm of food safety and regulatory science, the detection of banned substances is a paramount concern. Nitrofuran antibiotics, a class of broad-spectrum synthetic drugs, were once widely used in veterinary medicine to treat infections in food-producing animals. However, due to growing evidence of their potential carcinogenic and mutagenic effects in humans, their use in livestock has been prohibited in many jurisdictions, including the European Union and the United States.[1]
The challenge for regulatory bodies and food safety scientists is that the parent nitrofuran compounds are metabolized very rapidly within the animal.[1] This makes direct detection of the original drug nearly impossible. Instead, the metabolites of these drugs become covalently bound to tissue proteins, leading to persistent, long-term residues that can enter the human food chain.[1] One such key metabolite is 1-aminohydantoin (AHD), which serves as a specific marker for the illegal use of the nitrofuran antibiotic nitrofurantoin.[1][2]
Directly detecting this tissue-bound AHD is analytically challenging. To overcome this, a chemical derivatization strategy is employed to create a stable, detectable molecule. This is the critical role of This compound , a 2-nitrophenyl derivative of AHD, which has become an indispensable analytical standard for monitoring the illegal use of nitrofurans.[3][4][5] This guide provides a comprehensive technical overview of this compound, from its chemical properties to its central role in the analytical workflow for food safety testing.
Chemical Identity and Properties of this compound
This compound is the stable chemical product formed by the reaction of the nitrofuran metabolite AHD with the derivatizing agent 2-nitrobenzaldehyde.[1] Its full chemical name is 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione .[1][2] This derivatization is not just a preparatory step; it is the core of the analytical method, converting a difficult-to-detect metabolite into a stable chromophore that is readily identifiable and quantifiable using modern analytical instrumentation.
The reaction converts the primary amine group of AHD into a Schiff base with 2-nitrobenzaldehyde, creating the this compound molecule. This process is essential because it imparts the necessary chemical properties for reliable detection, particularly for Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Below is the reaction scheme illustrating the formation of this compound.
Caption: Derivatization of AHD to form this compound.
Physicochemical Properties
A summary of the key properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Full Chemical Name | 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione | [1][2] |
| Synonyms | 1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione | |
| CAS Number | 623145-57-3 | [2][3][5][6] |
| Molecular Formula | C₁₀H₈N₄O₄ | [2][3][5][6] |
| Molecular Weight | 248.19 g/mol | [3][5][6] |
| Appearance | Solid analytical standard | [1] |
| Solubility | Insoluble in DMF, Ethanol, PBS (pH 7.2); 1 mg/ml in DMSO | [2] |
| Primary Application | Analytical reference standard for nitrofuran metabolite detection | [7] |
The Central Role of this compound in Analytical Workflows
This compound is not a therapeutic agent but an analytical tool. It serves as a reference standard for the qualitative and quantitative determination of illegal nitrofurantoin use in food products like honey, shrimp, fish, and other animal-derived foods. The standard analytical workflow, which is a self-validating system, hinges on the in-situ creation and subsequent detection of this compound from tissue samples.
The causality behind this multi-step process is rooted in the need for sensitivity, specificity, and accuracy. The parent drug is gone, leaving only tissue-bound metabolites. Hydrolysis is required to break the covalent bonds and release the AHD. Derivatization is then essential to create a molecule (this compound) that is stable and has a strong response on an LC-MS/MS system, allowing for detection at the very low levels required by food safety regulations.
Detailed Experimental Protocol: Detection of AHD in Shrimp Tissue
This protocol outlines a standard, field-proven methodology for the determination of AHD, via derivatization to this compound, in shrimp tissue.
1. Sample Homogenization and Hydrolysis:
- Weigh 2.0 g (± 0.1 g) of homogenized shrimp tissue into a 50 mL polypropylene centrifuge tube.
- Expertise & Experience: The homogenization step is critical to ensure a representative sample and to maximize the surface area for the subsequent chemical reactions.
- Add an internal standard. For the highest accuracy, a stable isotope-labeled standard, such as This compound-¹³C₃ , is used.[4] This standard will behave identically to the analyte through extraction, derivatization, and ionization, correcting for any matrix effects or losses during sample preparation.
- Add 5 mL of 0.1 M HCl to the tube. This acidic condition is necessary to facilitate the hydrolysis of the protein-metabolite bonds.
- Vortex for 1 minute to ensure thorough mixing.
- Incubate the sample in a water bath or heating block at 37°C overnight (approx. 16 hours). This controlled heating gently cleaves the bonds to release the free AHD metabolite.
2. Derivatization Reaction:
- After hydrolysis and cooling to room temperature, add 500 µL of 50 mM 2-nitrobenzaldehyde (in DMSO).
- Add 5 mL of 0.1 M K₂HPO₄ buffer (pH 7.4) to adjust the pH.
- Trustworthiness: The pH adjustment is crucial. The derivatization reaction proceeds efficiently under neutral to slightly basic conditions. The buffer neutralizes the acid from the hydrolysis step, creating the optimal environment for the reaction to form this compound.
- Vortex for 1 minute and incubate at 37°C for 2 hours.
3. Liquid-Liquid Extraction (LLE):
- Add 10 mL of ethyl acetate to the tube.
- Vortex vigorously for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Expertise & Experience: Ethyl acetate is chosen for its polarity, which allows it to efficiently extract the newly formed, relatively nonpolar this compound from the aqueous, complex sample matrix.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
4. Sample Reconstitution and Analysis:
- Reconstitute the dried extract in 1 mL of the mobile phase (e.g., 50:50 acetonitrile:water).
- Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
- Inject the sample into an LC-MS/MS system for analysis. The system is set up to specifically monitor the mass transitions for both this compound and its isotope-labeled internal standard (this compound-¹³C₃).[4]
The entire workflow is visualized in the diagram below.
Caption: Analytical workflow for AHD detection.
Conclusion
This compound is a pivotal molecule in modern food safety testing. While not a therapeutic compound itself, its role as an analytical standard is critical for enforcing the ban on carcinogenic nitrofuran antibiotics. The derivatization of the tissue-bound metabolite AHD into the stable and detectable this compound forms the basis of a robust, reliable, and widely adopted analytical method. This process, supported by the use of isotope-labeled internal standards, provides the high degree of certainty required to protect consumers and ensure the integrity of the global food supply. The continued availability of high-purity this compound is, therefore, essential for regulatory laboratories and food industry scientists worldwide.
References
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This compound | AHD Derivative. MedchemExpress.com.
-
what is the full chemical name of this compound. BenchChem.
-
This compound-13C3 | Stable Isotope. MedchemExpress.com.
-
This compound (Standard) | AHD Derivative. MedchemExpress.com.
-
This compound VETRANAL®, analytical standard. Sigma-Aldrich.
-
This compound (CAS Number: 623145-57-3). Cayman Chemical.
-
This compound | 623145-57-3, this compound Formula. ECHEMI.
-
This compound | CAS 623145-57-3. LGC Standards.
Sources
An In-Depth Technical Guide to the Metabolism and Detection of Furaltadone Residues
Foreword: Navigating the Science of Nitrofuran Metabolism
This guide provides a comprehensive exploration of the metabolic fate of furaltadone, a nitrofuran antibiotic, and the analytical methodologies essential for its detection. It is designed for researchers, scientists, and drug development professionals who require a deep, technical understanding of this subject. A critical point of clarification is addressed herein: the primary, stable, and regulated marker metabolite of furaltadone is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) , not 1-aminohydantoin (AHD). AHD is the corresponding metabolite for a different nitrofuran, nitrofurantoin.[1][2][3][4] This guide will, therefore, focus on the scientifically accurate metabolic pathway of furaltadone to AMOZ, providing the authoritative grounding necessary for robust scientific inquiry and regulatory compliance.
Part 1: The Metabolic Fate and Toxicological Profile of Furaltadone
Introduction to Furaltadone
Furaltadone is a synthetic broad-spectrum antibiotic belonging to the nitrofuran class.[5] Patented in 1957, it was historically employed in veterinary medicine to treat bacterial and protozoal infections in food-producing animals such as poultry and swine.[5][6] However, growing concerns over the carcinogenicity and mutagenicity of nitrofuran compounds and their metabolites led to a ban on their use in food-producing animals in numerous jurisdictions, including the European Union in 1993 and by the U.S. Food and Drug Administration (FDA) in 1985.[5][6][7][8]
The core challenge in monitoring for the illegal use of furaltadone lies in its rapid metabolism. The parent drug has an in vivo half-life of only a few hours, making its direct detection in animal tissues impractical for regulatory purposes.[1][9][10]
The Metabolic Transformation: From Furaltadone to Tissue-Bound AMOZ
Upon administration, furaltadone is rapidly absorbed and extensively metabolized.[10] The parent molecule is unstable and undergoes biotransformation, leading to the formation of its key side-chain metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[2][3]
A crucial aspect of this metabolic process is that the AMOZ metabolite becomes covalently bound to tissue macromolecules, primarily proteins.[1][11] This "tissue-binding" results in a highly stable residue that can persist for several weeks after the parent drug has been eliminated.[11][12] It is this remarkable stability that establishes AMOZ as the definitive marker residue for detecting the illegal administration of furaltadone.[1][12]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} endom Caption: Metabolic pathway of furaltadone to its stable, tissue-bound marker residue, AMOZ.
Toxicological Significance
The prohibition of furaltadone stems from significant public health concerns. Studies have indicated that nitrofuran drugs and their metabolites can cause cancer and genetic mutations in experimental animals.[7][8][13] The International Agency for Research on Cancer (IARC) has classified furaltadone as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[6] Because of these risks, regulatory agencies have adopted a zero-tolerance policy, and any detectable level of its marker residue in food products is considered a violation. This underscores the necessity for highly sensitive and specific analytical methods to protect consumer health.
Part 2: Analytical Cornerstone: The Self-Validating System for AMOZ Detection
The analytical strategy for AMOZ is a multi-step process designed to ensure trustworthiness and accuracy. The inability to detect the parent drug necessitates a workflow that can reliably release, identify, and quantify the stable, tissue-bound metabolite. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the universally recognized gold standard for this purpose due to its unparalleled sensitivity and specificity.[9][11][14]
The Analytical Workflow: A Causality-Driven Approach
The entire analytical protocol is built on a logical sequence where each step is a prerequisite for the next, creating a self-validating system.
-
Release of Bound Residues (Acid Hydrolysis): The covalent bonds between AMOZ and tissue proteins are chemically robust. To liberate the metabolite for analysis, a sample homogenate is subjected to mild acid hydrolysis (e.g., with hydrochloric acid) and gentle heating.[15][16] This step is critical; without it, the target analyte would remain locked within the tissue matrix and be undetectable.
-
Analyte Stabilization (Derivatization): The free AMOZ molecule, once released, has a primary amine group that can result in poor chromatographic performance. To overcome this, a derivatization reaction is performed simultaneously with hydrolysis. 2-nitrobenzaldehyde (2-NBA) is added to the reaction mixture, which reacts with the primary amine of AMOZ to form a stable nitrophenyl derivative, 2-NP-AMOZ.[11][15][16] This derivatization is causally essential as it enhances the molecule's stability and improves its ionization efficiency for mass spectrometry, thereby increasing analytical sensitivity.
-
Purification and Isolation (Extraction): The derivatized sample exists in a complex biological matrix containing fats, proteins, and salts. A purification step, typically liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE), is employed to isolate the 2-NP-AMOZ derivative from these interfering substances.[11][14][15] This ensures a clean extract, preventing matrix effects and protecting the analytical instrumentation.
-
Detection and Quantification (LC-MS/MS): The purified extract is injected into an LC-MS/MS system.
-
Liquid Chromatography (LC): A C18 reversed-phase column separates the 2-NP-AMOZ derivative from any remaining matrix components based on its physicochemical properties.[17]
-
Tandem Mass Spectrometry (MS/MS): The separated analyte enters the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the molecular ion of 2-NP-AMOZ) is selected, fragmented, and one or more specific product ions are monitored.[14][16] This process of monitoring a specific precursor-to-product ion transition is highly selective and provides unequivocal identification and accurate quantification, even at trace levels.
-
dot graph TD { bgcolor="#F1F3F4"; subgraph "Sample Preparation" direction LR; A[Tissue Sample Homogenization] --> B{Acid Hydrolysis &Derivatization with 2-NBA}; B --> C[Neutralization &Liquid-Liquid Extraction]; C --> D[Evaporation &Reconstitution]; end
} endom Caption: Experimental workflow for the analysis of AMOZ in animal tissues.
Method Validation: The Foundation of Trustworthiness
To ensure that the analytical method is fit for its intended purpose, it must undergo rigorous validation according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) or Commission Decision 2002/657/EC.[2][18][19] This process establishes the method's performance characteristics.
Key Validation Parameters:
| Parameter | Objective & Rationale | Typical Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the analytical signal is solely from the analyte of interest (2-NP-AMOZ) without interference from matrix components. This is confirmed by analyzing blank samples and ensuring no interfering peaks are present at the analyte's retention time.[20] | No significant interference at the retention time of the analyte in blank matrices. |
| Linearity & Range | To verify that the method's response is directly proportional to the concentration of the analyte over a specified range. This is assessed by analyzing calibration standards at multiple concentration levels.[21] | Correlation coefficient (r²) > 0.99. |
| Accuracy | To determine the closeness of the measured value to the true value. It is typically evaluated by analyzing certified reference materials or by spiking blank samples with a known amount of the analyte at different concentrations (recovery studies).[20][21] | Recovery typically within 80-120%. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability (same conditions, short interval) and Intermediate Precision (within-laboratory variations, e.g., different days, analysts, or equipment).[18][21] | Relative Standard Deviation (RSD) should be within acceptable limits (e.g., <15-20%). |
| Decision Limit (CCα) | The limit at and above which it can be concluded with a statistical certainty (error α) that a sample is non-compliant.[2] | Calculated based on the analysis of blank samples. |
| Detection Capability (CCβ) | The smallest content of the substance that may be detected, identified, and/or quantified in a sample with a statistical certainty (error β).[2] | Determined from CCα and the analysis of fortified samples. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[9][11] | Often set at the lowest validated spike level meeting accuracy and precision criteria. |
Typical Performance Data for AMOZ Analysis by LC-MS/MS:
| Parameter | Reported Value | Source |
| Limit of Quantification (LOQ) | 0.01 µg/kg - 0.5 µg/kg | [9] |
| Decision Limit (CCα) | 0.08 µg/kg - 0.36 µg/kg | [16] |
| Detection Capability (CCβ) | 0.12 µg/kg - 0.61 µg/kg | [16] |
Part 3: Field-Proven Experimental Protocol
This section provides a detailed, step-by-step methodology for the determination of AMOZ in animal tissue, synthesized from authoritative sources such as the USDA Food Safety and Inspection Service analytical procedures.[11][15][16]
Reagents and Materials
-
Solvents: Methanol, Ethyl Acetate, n-Hexane, Dimethyl sulfoxide (DMSO) (all HPLC or LC-MS grade).
-
Acids/Bases: Hydrochloric acid (HCl), Sodium Hydroxide (NaOH).
-
Buffers: Potassium phosphate dibasic (K₂HPO₄).
-
Derivatizing Agent: 2-nitrobenzaldehyde (2-NBA).
-
Standards: AMOZ analytical standard and a suitable isotopically labeled internal standard (e.g., AMOZ-d5).
-
Equipment: Homogenizer, refrigerated centrifuge, vortex mixer, water bath or incubator (37°C), nitrogen evaporator, 50 mL and 15 mL polypropylene centrifuge tubes, analytical balance.
Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve AMOZ and AMOZ-d5 standards in methanol. Store in the dark at or below -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol. These are used for spiking and creating calibration curves.
Sample Preparation and Extraction
-
Sample Homogenization: Weigh 1.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene tube.
-
Fortification: For quality control samples (blanks, positive controls), spike with the appropriate amount of AMOZ standard solution. Add the internal standard (AMOZ-d5) to all samples, controls, and calibration standards.
-
Hydrolysis and Derivatization:
-
Neutralization:
-
Liquid-Liquid Extraction:
-
Add 5 mL of ethyl acetate, vortex vigorously for 1-2 minutes, and centrifuge (e.g., 3400 rpm for 10 min).[15]
-
Carefully transfer the upper ethyl acetate layer to a clean 15 mL tube.
-
Repeat the extraction with a second 5 mL portion of ethyl acetate and combine the extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at approximately 45°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of mobile phase or a methanol/water mixture.
-
A de-fatting step with n-hexane may be performed at this stage if necessary. Vortex, centrifuge, and transfer the lower aqueous/methanolic layer to an autosampler vial for analysis.
-
LC-MS/MS Instrumental Analysis
-
LC Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).[16]
-
Mobile Phase A: 0.1% Acetic Acid or 0.5 mM Ammonium Acetate in Water.[1][16]
-
Flow Rate: 0.2 - 0.4 mL/min.[16]
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.[16]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MS/MS Detection: Monitor at least two specific MRM transitions for the derivatized AMOZ (2-NP-AMOZ) and one for the internal standard.
Conclusion
The metabolism of furaltadone to its stable, tissue-bound metabolite AMOZ is a well-established pathway that forms the basis of modern regulatory monitoring. The inherent instability of the parent drug makes its detection infeasible, cementing the analysis of AMOZ as the only reliable method to verify the illegal use of furaltadone in food-producing animals. The analytical workflow, centered on acid hydrolysis, derivatization with 2-NBA, and detection by LC-MS/MS, represents a robust and self-validating system. When underpinned by rigorous method validation, this approach provides the scientific integrity and trustworthiness required to enforce food safety regulations and safeguard public health.
References
- Detecting nitrofuran metabolites in animal products using LC/MS/MS. (n.d.). Thermo Fisher Scientific.
- Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. (2010). USDA Food Safety and Inspection Service.
- Determination of the Metabolites of Nitrofuran Antibacterial Drugs in Chicken Tissue by Liquid Chromatograph-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
- Douny, C., et al. (2013). Development of an analytical method to detect metabolites of nitrofurans. Aquaculture, 376–379, 54–58.
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2-NP-Ahd: A Technical Guide to its History, Synthesis, and Application as a Key Derivative in Nitrofuran Metabolite Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-((2-nitrophenyl)methylene)-hydrazinecarboximidic acid (2-NP-Ahd), a critical derivative in the field of analytical chemistry and food safety. Nitrofurans are a class of synthetic broad-spectrum antibiotics whose use in food-producing animals has been banned in many jurisdictions due to concerns over their carcinogenic potential. However, detecting their use is complicated by the rapid metabolism of the parent drugs into tissue-bound metabolites. One such metabolite, 1-aminohydantoin (AHD), derived from the parent drug nitrofurantoin, is unstable and cannot be directly measured reliably. This guide details the history and scientific rationale behind the development of this compound, a stable, chemically distinct derivative formed by reacting AHD with 2-nitrobenzaldehyde. We will explore the chemical synthesis, the causality behind the experimental choices in analytical protocols, and its pivotal role in modern regulatory monitoring using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Regulatory Challenge: The Rise and Fall of Nitrofurans
Nitrofurans, including furazolidone, furaltadone, nitrofurazone, and nitrofurantoin, were widely used as veterinary antibiotics to treat and prevent infections in poultry, swine, and aquaculture. Their efficacy and low cost made them popular choices in animal husbandry. However, toxicological studies raised significant concerns about the genotoxic and carcinogenic nature of these compounds and their metabolites. This led regulatory bodies, including the European Union and the US Food and Drug Administration (FDA), to ban their use in food-producing animals.
The enforcement of this ban presented a significant analytical challenge. The parent nitrofuran drugs are metabolized within hours of administration. Their residues persist not as the original compound, but as metabolites covalently bound to tissue macromolecules like proteins. These tissue-bound residues can remain for weeks, making them the target analytes for detecting illegal use. For the drug nitrofurantoin, the key marker metabolite is 1-aminohydantoin (AHD).
The Analytical Problem: Instability of the AHD Metabolite
The primary obstacle in testing for nitrofurantoin use is the nature of its metabolite, AHD. While AHD is the definitive marker, it is chemically unstable once released from its protein-bound state. Direct detection of AHD is unreliable and yields poor quantitative results due to its tendency to degrade during sample preparation and analysis.
This instability necessitated the development of an indirect analytical strategy. The core principle of this strategy is derivatization : converting the unstable target analyte (AHD) into a new, stable, and easily detectable molecule. This derivative must be unique to the reaction between the metabolite and the derivatizing agent to ensure specificity.
Discovery and Rationale: The Genesis of this compound
The solution to the AHD detection problem emerged from the strategic use of chemical derivatization. Researchers required a reagent that would react specifically and efficiently with the primary amine group of AHD to form a stable product. The chosen reagent was 2-nitrobenzaldehyde.
The selection of 2-nitrobenzaldehyde was a deliberate and expert choice driven by several key factors:
-
Stability of the Product : The reaction between the aldehyde group of 2-nitrobenzaldehyde and the terminal hydrazine amine of AHD forms a stable Schiff base, this compound. This new molecule is far more robust than AHD, capable of withstanding the conditions of sample extraction, cleanup, and chromatographic analysis.
-
Enhanced Detectability : The introduction of the 2-nitrophenyl group provides a strong chromophore, which is highly advantageous for detection by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
-
Mass Spectrometry Signature : For the more advanced and now standard method of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the this compound derivative provides a distinct molecular mass and a predictable fragmentation pattern, allowing for highly sensitive and specific quantification.[1]
This derivatization strategy transformed the analytical approach. Instead of searching for an elusive and unstable compound, laboratories could now reliably measure the stable this compound derivative as an indicator of the illegal use of nitrofurantoin.[2]
Synthetic Pathway and Mechanism
The conversion of tissue-bound AHD to the detectable this compound is a multi-step process that forms the foundation of modern analytical protocols.
-
Sample Homogenization : The tissue sample (e.g., muscle, liver, shrimp) is first homogenized to create a uniform matrix, ensuring that the subsequent chemical reactions can proceed efficiently.
-
Acid Hydrolysis : The homogenized tissue is subjected to mild acid hydrolysis (e.g., using hydrochloric acid) and gentle heating. This crucial step serves to cleave the covalent bonds between the AHD metabolite and the tissue proteins, releasing AHD into the solution.
-
Derivatization Reaction : After hydrolysis and pH adjustment, 2-nitrobenzaldehyde is added to the solution. This initiates the condensation reaction where the aldehyde reacts with the primary amine of the now-liberated AHD, forming the stable this compound Schiff base.
-
Extraction : The newly formed this compound is non-polar compared to many matrix components. It is extracted from the aqueous mixture into an organic solvent (e.g., ethyl acetate). This step both isolates and concentrates the analyte.
-
Cleanup and Analysis : The organic extract is evaporated and reconstituted in a suitable solvent for analysis by LC-MS/MS.
Standardized Analytical Protocol
A trustworthy and self-validating system is paramount in regulatory science. To ensure accuracy, the analysis of this compound incorporates the use of a stable isotope-labeled internal standard, such as this compound-¹³C₃.[3] This internal standard is chemically identical to the analyte but is heavier due to the inclusion of ¹³C atoms. It is added to the sample at the very beginning of the workflow and experiences the same potential losses during hydrolysis, derivatization, and extraction as the native analyte. By measuring the ratio of the native analyte to the labeled internal standard at the end of the process, analysts can correct for any experimental variations, ensuring highly accurate quantification.
Experimental Workflow: Quantification of AHD as this compound
-
Sample Weighing : Accurately weigh 1-2 grams of homogenized tissue into a centrifuge tube.
-
Internal Standard Spiking : Add a known quantity of the stable isotope-labeled internal standard (e.g., this compound-¹³C₃) solution.
-
Hydrolysis : Add 0.1 M HCl. Vortex mix and incubate at 37°C overnight to release the bound AHD.
-
Derivatization : Add a solution of 2-nitrobenzaldehyde in DMSO and adjust the pH. Incubate at 37°C for 2 hours to form this compound.
-
Liquid-Liquid Extraction : Add ethyl acetate, vortex vigorously, and centrifuge to separate the layers.
-
Solvent Evaporation : Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dry residue in a small volume of mobile phase.
-
LC-MS/MS Analysis : Inject the final solution into the LC-MS/MS system for separation and quantification.
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A Technical Guide to the Role of 2-NP-AHD in Veterinary Drug Residue Analysis: Ensuring Food Safety
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The prohibition of nitrofuran antibiotics in food-producing animals represents a critical measure in safeguarding public health against potential carcinogenic and mutagenic risks. Due to the rapid in-vivo metabolism of the parent drugs, regulatory monitoring focuses on the detection of their stable, tissue-bound metabolites. This guide provides an in-depth technical examination of 1-aminohydantoin (AHD), the marker residue for the banned veterinary drug nitrofurantoin.
Specifically, we will explore the analytical necessity of converting AHD into its 2-nitrophenyl (2-NP) derivative, 2-NP-AHD, a stable analyte essential for reliable quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is designed for researchers, analytical chemists, and regulatory scientists, offering a comprehensive overview of the underlying chemistry, a detailed analytical workflow, and the validation framework that ensures the integrity of residue analysis. We will dissect the causality behind each experimental step, from sample preparation to instrumental detection, providing a robust, self-validating protocol grounded in established scientific principles and regulatory standards.
The Nitrofuran Dilemma: From Broad-Spectrum Efficacy to Global Prohibition
The Rise and Fall of Nitrofuran Antibiotics
Nitrofurans, including nitrofurantoin, furaltadone, furazolidone, and nitrofurazone, are a class of synthetic, broad-spectrum antibiotics.[1] They were once widely employed in veterinary medicine to treat and prevent bacterial and protozoan infections in livestock, poultry, and aquaculture. Their cost-effectiveness and efficacy made them a staple in intensive animal production.
Toxicological Concerns: A Public Health Imperative
The widespread use of nitrofurans ceased following the discovery of significant public health risks. Studies revealed that both the parent compounds and their metabolites possess carcinogenic and mutagenic properties. This toxicological profile led regulatory bodies worldwide to re-evaluate their safety. Consequently, the use of nitrofurans in food-producing animals was banned in many jurisdictions, including a prohibition by the European Union in 1993, to protect consumers from exposure to these harmful residues.[2][3]
Regulatory Landscape: The Marker Residue Strategy
Enforcing the ban on nitrofurans presents a significant analytical challenge. The parent drugs are metabolized so rapidly within the animal that their direct detection in tissue is impractical.[2][4] However, their metabolites covalently bind to tissue proteins, forming stable residues that can be detected for weeks or even months after administration.[2][5] This persistence makes them excellent indicators, or "marker residues," of illegal drug use.
Regulatory agencies have established Reference Points for Action (RPA) for these metabolites in various food matrices. The EU, for instance, has set an RPA of 0.5 µg/kg for nitrofuran metabolites, mandating the use of highly sensitive and specific analytical methods for official control.[1]
The primary nitrofuran parent drugs and their corresponding marker metabolites are summarized below. This guide will focus specifically on the analysis of AHD.
| Parent Nitrofuran Drug | Marker Metabolite (Analyte) |
| Nitrofurantoin | 1-Aminohydantoin (AHD) |
| Furaltadone | 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) |
| Furazolidone | 3-Amino-2-oxazolidinone (AOZ) |
| Nitrofurazone | Semicarbazide (SEM) |
| (Table based on information from multiple sources)[3][6] |
The Chemistry of Detection: From Protein-Bound AHD to Analyzable this compound
The analytical workflow for AHD is not a direct measurement but a multi-step process of chemical transformation designed to create a molecule suitable for sensitive instrumental analysis.
Nitrofurantoin Metabolism and the Formation of Protein-Bound Residues
Following administration, nitrofurantoin is rapidly metabolized in the animal's body.[7][8] The resulting metabolite, 1-aminohydantoin (AHD), is a reactive molecule that forms covalent bonds with macromolecules like tissue proteins.[9] This binding sequesters the metabolite, making it highly persistent in tissues such as muscle and kidney. To analyze for the historical use of nitrofurantoin, this protein-metabolite complex must first be broken.
The Rationale for Derivatization
Direct analysis of the released AHD by LC-MS/MS is challenging. The molecule is small, polar, and exhibits poor ionization efficiency and nonspecific fragmentation, leading to low sensitivity and potential matrix interference.[10] To overcome these limitations, a chemical derivatization step is employed. AHD is reacted with 2-nitrobenzaldehyde (2-NBA) to form N-(2-nitrophenyl)-1-aminohydantoin, which we refer to as this compound.
Causality for Derivatization:
-
Increased Molecular Weight: The addition of the 2-nitrophenyl group increases the mass of the analyte, moving it to a higher, less noisy region of the mass spectrum.
-
Improved Chromatographic Retention: The derivatized molecule is less polar, allowing for better retention and separation on standard reversed-phase HPLC columns.
-
Enhanced Ionization: The this compound structure is more amenable to protonation, leading to a stronger signal in positive-ion electrospray ionization (ESI+).
-
Stable & Specific Fragmentation: this compound produces characteristic product ions upon fragmentation in the mass spectrometer, enabling highly specific and sensitive detection using Multiple Reaction Monitoring (MRM).
The Derivatization Reaction Pathway
The core of the analytical method is the acid-catalyzed hydrolysis of the protein-bound AHD, followed by an immediate condensation reaction with 2-nitrobenzaldehyde.
Caption: Hydrolysis and derivatization of AHD.
The Analytical Workflow: A Self-Validating System
The determination of this compound is a systematic process designed to ensure accuracy, precision, and reliability. The use of an isotopically labeled internal standard, such as AHD-¹³C₃, is critical. This standard is added at the beginning of the process and experiences the same chemical transformations and potential losses as the native analyte, providing a robust internal control for accurate quantification.
High-Level Workflow
The entire process can be visualized as a funnel, concentrating the analyte of interest while systematically removing interfering matrix components.
Caption: General experimental workflow for this compound analysis.
Detailed Experimental Protocol
The following protocol is a representative methodology based on common practices described in regulatory and scientific literature.[6][11] Specific parameters should be optimized and validated by the individual laboratory.
Objective: To quantify the concentration of the nitrofurantoin metabolite AHD (as this compound) in animal tissue.
Materials:
-
Homogenized tissue sample (e.g., muscle, kidney)
-
Isotopically labeled internal standard (e.g., AHD-¹³C₃)
-
Hydrochloric acid (HCl)
-
2-Nitrobenzaldehyde (2-NBA) solution
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Ethyl acetate
-
n-Hexane
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid, Ammonium acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase)
Procedure:
-
Sample Preparation & Fortification:
-
Weigh 1.0 g (± 0.1 g) of homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Fortify the sample with a known amount of isotopically labeled internal standard solution.
-
Allow to equilibrate for 15 minutes.
-
-
Hydrolysis and Derivatization:
-
Add 5 mL of deionized water and 0.5 mL of concentrated HCl.
-
Add 0.5 mL of 2-NBA solution (e.g., 50 mM in DMSO).
-
Vortex thoroughly to mix.
-
Causality Check: This step uses strong acid and heat to break the covalent bonds between the AHD metabolite and tissue proteins. The 2-NBA is present in-situ to immediately react with the released AHD, preventing its degradation and driving the reaction toward the stable this compound derivative.
-
Incubate the mixture in a shaking water bath or incubator overnight (approx. 16 hours) at 37°C.
-
-
Neutralization and Extraction (LLE):
-
Cool the samples to room temperature.
-
Add 5 mL of 0.1 M K₂HPO₄ solution and adjust the pH to ~7.0 with NaOH.
-
Add 10 mL of ethyl acetate.
-
Vortex vigorously for 1 minute and centrifuge (e.g., 4000 rpm for 10 minutes).
-
Causality Check: Neutralization stops the hydrolysis reaction. Ethyl acetate is a moderately polar organic solvent that efficiently extracts the relatively nonpolar this compound derivative from the aqueous phase, leaving many polar matrix components behind.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction with another 10 mL of ethyl acetate and combine the organic layers.
-
-
Purification (SPE):
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable loading buffer (e.g., 1 mL of hexane).
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., n-hexane) to remove fats and lipids.
-
Elute the this compound analyte with a suitable solvent (e.g., ethyl acetate or methanol).
-
Causality Check: SPE is a critical cleanup step. The wash step removes non-polar interferences, while the elution step selectively recovers the analyte, significantly improving the cleanliness of the final extract and reducing matrix effects during LC-MS/MS analysis.
-
Evaporate the eluate to dryness and reconstitute in a final volume (e.g., 0.5 mL) of mobile phase for injection.
-
Instrumental Analysis: LC-MS/MS Configuration
The final extract is analyzed using a Liquid Chromatography-Tandem Mass Spectrometry system.
| Parameter | Typical Setting | Rationale |
| HPLC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, <3 µm) | Provides good separation for moderately nonpolar analytes like this compound. |
| Mobile Phase A | Water with 0.1% Formic Acid / 10 mM Ammonium Acetate | Provides protons for ionization and aids in chromatographic peak shape. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical flow rate for analytical LC-MS applications. |
| Injection Volume | 5 - 20 µL | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | This compound readily accepts a proton to form a positive ion [M+H]⁺. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides ultimate selectivity and sensitivity by monitoring specific precursor → product ion transitions. |
MRM Transitions for this compound: The mass spectrometer is set to isolate the protonated molecular ion of this compound (the precursor ion) and then fragment it. Specific fragments (product ions) are then monitored. A typical analysis would monitor at least two product ions for confident identification.
-
Precursor Ion [M+H]⁺: m/z 249
-
Product Ion 1 (Quantifier): e.g., m/z 134
-
Product Ion 2 (Qualifier): e.g., m/z 203
(Note: Exact m/z values should be optimized on the specific instrument used)
Method Validation and Quality Assurance
For analytical results to be legally and scientifically defensible, the entire method must be rigorously validated according to international standards, such as those outlined in the European Commission Decision 2002/657/EC and its successor, Regulation (EU) 2021/808.
Key Validation Parameters
The performance of the analytical method is characterized by several key parameters, ensuring it is fit for purpose.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | Ability to unequivocally identify this compound in the presence of matrix components. | No significant interfering peaks at the analyte's retention time in blank samples. Ion ratio of qualifier/quantifier within ±20-30% of standards. |
| Linearity & Range | Proportionality of the instrumental response to the analyte concentration. | Calibration curve with a correlation coefficient (R²) ≥ 0.99. |
| Accuracy (Trueness) | Closeness of the measured value to the true value, often assessed via recovery studies. | Mean recovery typically within 80-110%. |
| Precision | Closeness of agreement between replicate measurements (repeatability and reproducibility). | Relative Standard Deviation (RSD) typically ≤ 15-20%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | S/N ≥ 10; must be at or below the regulatory limit (RPA). |
| Decision Limit (CCα) | The limit at and above which it can be concluded with an error probability of α that a sample is non-compliant. | Calculated based on the variability of measurements at the RPA. |
| Detection Capability (CCβ) | The smallest content of the substance that may be detected, identified and/or quantified in a sample with an error probability of β. | Calculated from CCα. |
The Importance of Proficiency Testing
Trustworthiness in residue analysis is established not only by in-house validation but also through participation in inter-laboratory comparisons or proficiency tests (PTs). These programs provide an external and objective assessment of a laboratory's performance against its peers, ensuring that results are accurate, comparable, and harmonized across different testing facilities.
Conclusion and Future Perspectives
The detection of the derivatized nitrofurantoin metabolite, this compound, is a cornerstone of modern food safety programs aimed at enforcing the ban on nitrofuran antibiotics. The analytical workflow, while complex, is a highly refined and robust system built on clear chemical principles. Each step—from acid hydrolysis to release the bound AHD, to derivatization with 2-NBA for enhanced stability, to final quantification by LC-MS/MS—is a deliberate choice designed to ensure maximum sensitivity, specificity, and reliability.
As regulatory limits become more stringent and the scope of global food trade expands, the need for such validated, high-performance methods will only grow. Future advancements may focus on streamlining sample preparation through automation, developing faster LC methods (UHPLC), and employing high-resolution mass spectrometry (HRMS) for even greater confidence in residue identification. However, the fundamental principles of hydrolysis, derivatization, and chromatographic separation will remain central to the successful monitoring of these banned substances, ensuring the continued safety of the global food supply.
References
A consolidated list of authoritative sources cited within this guide.
-
Cooper, K. M., McCracken, R. J., Buurman, M., & Kennedy, D. G. (2008). Residues of nitrofuran antibiotic parent compounds and metabolites in eyes of broiler chickens. Food Additives & Contaminants: Part A, 25(5), 548-556. Retrieved from [Link]
-
PubMed. (2008). Residues of nitrofuran antibiotic parent compounds and metabolites in eyes of broiler chickens. National Center for Biotechnology Information. Retrieved from [Link]
-
UQ eSpace. (2015). Determination of Nitrofurans Metabolites Residues in Aquatic Products by Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry. University of Queensland. Retrieved from [Link]
-
PubChem. (n.d.). Nitrofurantoin. National Center for Biotechnology Information. Retrieved from [Link]
-
Douny, C., et al. (2013). Development of an analytical method to detect metabolites of nitrofurans. Aquaculture, 376-379, 54-58. Retrieved from [Link]
-
Agilent Technologies. (2003). Determination of the Metabolites of Nitrofuran Antibacterial Drugs in Chicken Tissue by Liquid Chromatograph-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Application. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017). Detection of Nitrofuran Metabolites in Shrimp. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrofurantoin. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. Retrieved from [Link]
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Gong, M., et al. (2022). Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods. Frontiers in Bioengineering and Biotechnology, 10, 881677. Retrieved from [Link]
-
da Costa, M. P., et al. (2011). P 170 determination of furaltadone and nifursol residues in Poultry eggs by liquid chromatography-electrospray ionization tandem mass spectrometry. CABI Digital Library. Retrieved from [Link]
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PubChem. (n.d.). Furaltadone. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nitrofurantoin. In: StatPearls. Retrieved from [Link]
-
PubChem. (n.d.). Furazolidone. National Center for Biotechnology Information. Retrieved from [Link]
-
Asensio-López, D., et al. (2024). Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808. Food Chemistry, 437, 137834. Retrieved from [Link]
-
USDA Food Safety and Inspection Service. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Government Laboratory, Hong Kong. (2018). Determination of Nitrofuran Metabolites in Aquatic Products. Retrieved from [Link]
-
U.S. Geological Survey. (1995). Pharmacokinetics, tissue distribution, and metabolism of nitrofurantoin in the channel catfish (Ictalurus punctatus). Retrieved from [Link]
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2-NP-Ahd stability and degradation pathways
An In-depth Technical Guide to the Stability and Degradation Pathways of 2-NP-Ahd
Prepared by: Gemini, Senior Application Scientist
Foreword
For professionals in drug development and food safety analysis, the integrity of analytical standards is paramount. 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione, commonly known as this compound, serves as a critical derivatized standard for the detection of 1-aminohydantoin (AHD), a metabolite of the banned nitrofuran antibiotic, nitrofurantoin. The accuracy of analytical methods relying on this compound is directly contingent on its stability. This guide provides a comprehensive examination of the chemical stability of this compound, synthesizes field-proven insights into its likely degradation pathways, and offers robust, self-validating protocols for its stability assessment.
Chemical Identity and Physicochemical Properties
This compound is the condensation product of 1-aminohydantoin (AHD) and 2-nitrobenzaldehyde. Understanding its fundamental properties is the first step in predicting its chemical behavior under stress conditions.
| Property | Value | Source(s) |
| Full Chemical Name | 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione | |
| CAS Number | 623145-57-3 | |
| Molecular Formula | C₁₀H₈N₄O₄ | |
| Molecular Weight | 248.19 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO; Insoluble in water, ethanol, and PBS (pH 7.2) |
Predicted Degradation Pathways of this compound
While specific forced degradation studies on this compound are not extensively published, a robust understanding of its degradation can be derived from the known instabilities of its constituent moieties: the 1-aminohydantoin (AHD) core, the 2-nitrobenzaldehyde group, and the linking imine (hydrazone) bond.
Pathway I: Hydrolytic Degradation
Hydrolysis is anticipated to be a primary degradation route, targeting two key functional groups: the imine linkage and the hydantoin ring.
-
Imine (Hydrazone) Cleavage: The carbon-nitrogen double bond of the hydrazone is susceptible to hydrolysis, particularly under acidic conditions. This reaction is reversible and would cleave this compound back into its starting materials: 1-aminohydantoin (AHD) and 2-nitrobenzaldehyde (2-NBA). This is often the most significant pathway in aqueous acidic environments.
-
Hydantoin Ring Opening: The imidazolidinedione ring itself is prone to hydrolysis under both acidic and basic conditions. Based on forced degradation studies of AHD hydrochloride, the primary product of this pathway is 2-semicarbazidoacetic acid (SAA), formed by the cleavage of the amide bond within the ring.
Figure 2: Predicted photolytic degradation of the 2-nitrophenyl moiety.
Pathway III: Oxidative Degradation
Oxidative conditions can potentially affect multiple sites on the this compound molecule. The hydantoin ring, specifically at the C5 position, can be susceptible to oxidation, potentially forming 5-hydroxyhydantoin derivatives. The imine bond can also be a target for oxidative cleavage. While generally less reactive than hydrolysis or photolysis for this class of molecule, it remains a critical pathway to investigate as per regulatory guidelines.
Figure 3: Potential sites of oxidative degradation on this compound.
Experimental Design: Forced Degradation Protocol
The following protocols are designed to intentionally degrade this compound to an extent of 5-20%, as recommended by ICH guideline Q1A(R2), to identify potential degradation products and validate a stability-indicating analytical method.
Materials and Reagents
-
This compound Analytical Standard
-
Dimethyl Sulfoxide (DMSO), HPLC Grade
-
Methanol, HPLC Grade
-
Water, HPLC Grade
-
Hydrochloric Acid (HCl), 1.0 M and 0.1 M
-
Sodium Hydroxide (NaOH), 1.0 M and 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
Volumetric flasks, pipettes, and vials
Experimental Workflow
Figure 4: General workflow for forced degradation of this compound.
Step-by-Step Protocols
For each condition, prepare a sample and a blank (reagents without this compound). A control sample (unstressed this compound) should also be prepared and analyzed.
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in DMSO.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 9 mL of 0.1 M HCl.
-
Heat at 80°C for 24 hours.
-
Cool, neutralize with an equimolar amount of 0.1 M NaOH, and dilute to a final concentration of ~10 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 9 mL of 0.1 M NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with an equimolar amount of 0.1 M HCl and dilute to ~10 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to ~10 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Solid State: Expose solid this compound powder to 80°C in a dry oven for 48 hours.
-
Solution State: Expose a solution of this compound (100 µg/mL in DMSO) to 80°C for 48 hours.
-
Cool and dilute to ~10 µg/mL with mobile phase.
-
-
Photolytic Degradation (ICH Q1B):
-
Expose solid this compound and a solution (100 µg/mL in DMSO) to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Dilute the solution sample to ~10 µg/mL with mobile phase. Dissolve and dilute the solid sample similarly.
-
Stability-Indicating Analytical Method
A validated stability-indicating method is crucial for separating the intact this compound from all potential degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard technique.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for acidic/basic analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient | Start at 30% B, ramp to 90% B over 20 min, hold for 5 min | Ensures elution of both polar degradants and the less polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | UV at 267 nm | This compound has a UV maximum around this wavelength. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Data Interpretation and Summary
The results of the forced degradation study should be compiled to provide a clear stability profile of the molecule. The chromatograms from each stress condition should be compared to the control to identify and quantify degradation products.
| Stress Condition | % Degradation of this compound | Major Degradation Products (by Retention Time) | Peak Purity (Parent Peak) |
| Control | 0% | N/A | Pass |
| Acid Hydrolysis | [Experimental Value] | [e.g., Peak at RT of AHD, Peak at RT of 2-NBA] | [Pass/Fail] |
| Base Hydrolysis | [Experimental Value] | [e.g., Peak at RT of SAA] | [Pass/Fail] |
| Oxidation | [Experimental Value] | [List RTs of new peaks] | [Pass/Fail] |
| Thermal (Solid) | [Experimental Value] | [List RTs of new peaks] | [Pass/Fail] |
| Thermal (Solution) | [Experimental Value] | [List RTs of new peaks] | [Pass/Fail] |
| Photolysis | [Experimental Value] | [List RTs of new peaks] | [Pass/Fail] |
Conclusion
This compound, a critical analytical standard, exhibits several potential instabilities inherent to its chemical structure. The primary degradation pathways are predicted to be hydrolysis of the imine bond under acidic conditions and photodegradation of the nitrophenyl moiety . Hydrolytic opening of the hydantoin ring is also a significant risk, particularly in basic media. A thorough forced degradation study, executed with a validated stability-indicating HPLC method, is essential to confirm these pathways, identify critical degradation products, and establish appropriate storage and handling conditions. This ensures the continued integrity and reliability of this compound as an analytical standard in regulatory and research settings.
References
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Riga Technical University. Forced degradation study of 1-aminohydantoin hydrochloride using HPLC method [Thesis Abstract]. Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Available from: [Link]
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MedCrave online. Forced Degradation Studies. Available from: [Link]
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ResearchGate. Synthesis, Characterization and Hydrolysis Study of the Imine and the Hydrazone of p- nitro benzaldehyde, under Simulated Physiological Conditions. Available from: [Link]
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ResearchGate. (a) Hydrolysis of hydrazone in acidic conditions (b) Cleavage of acyl hydrazone linker present in IMMU-110, releasing doxorubicin [Figure]. Available from: [Link]
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NIH National Library of Medicine. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Available from: [Link]
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ResearchGate. Three distinct strategies for the cleavage of a hydrazone linker [Figure]. Available from: [Link]
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NIH National Library of Medicine. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Available from: [Link]
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ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]
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PubMed. Rational Conversion of Imine Linkages to Amide Linkages in Covalent Organic Frameworks for Photocatalytic Oxidation with Enhanced Photostability. Available from: [Link]
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Nanyang Technological University. Imine and imine-derived linkages in two-dimensional covalent organic frameworks. Available from: [Link]
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PubMed. Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). Available from: [Link]
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ResearchGate. Nitrophenyl Hydrazine Derivatives (Formation, Characterization, Physical and Polarized Optical Behavior). Available from: [Link]
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Oriental Journal of Chemistry. Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. Available from: [Link]
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ResearchGate. Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Available from: [Link]
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Wikipedia. Imine. Available from: [Link]
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PubChem. (4-Nitrophenyl)hydrazine. Available from: [Link]
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Frontiers. Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Available from: [Link]
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ACG Publications. Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities. Available from: [Link]
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ResearchGate. The cleavage of 2-hydroxypropyl-p-nitrophenylphosphate by a C–Cu(II)... [Figure]. Available from: [Link]
- ResearchGate. Kinetic studies on the imines derived from reaction of 2-Amino-2-hydroxymethylpropane-1,3-diol with 2-Hydroxybenzaldehyde and with 1-Hydroxy
The Unseen Threat: A Toxicological Deep Dive into Nitrofuran Metabolites, Including 1-Aminohydantoin (AHD)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the toxicological profiles of nitrofuran metabolites, with a particular focus on 1-aminohydantoin (AHD). Nitrofurans, a class of synthetic broad-spectrum antibiotics, have been largely banned for use in food-producing animals in numerous countries due to the significant health risks posed by their persistent metabolites. This document will dissect the mechanisms of their toxicity, detail analytical methodologies for their detection, and provide a comprehensive overview of their regulatory landscape.
The Persistence Problem: Why Metabolites Matter
While the parent nitrofuran compounds are rapidly metabolized and have short half-lives within an animal's system, their metabolites are the true culprits of long-term toxicological concern.[1] These metabolites can covalently bind to tissue macromolecules like proteins and DNA, leading to their persistence in the food chain.[2] The four primary nitrofuran antibiotics and their corresponding tissue-bound marker metabolites are:
-
Nitrofurantoin metabolizes to 1-aminohydantoin (AHD)
-
Furazolidone metabolizes to 3-amino-2-oxazolidinone (AOZ)
-
Furaltadone metabolizes to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)
-
Nitrofurazone metabolizes to semicarbazide (SEM) [1]
The stability of these metabolites means that they can withstand conventional cooking methods, posing a continued risk to consumers.[3]
The Molecular Menace: Mechanism of Toxicity
The toxicity of nitrofuran metabolites stems from their ability to be reductively activated by cellular flavoproteins into highly reactive intermediates.[4] These reactive species can then wreak havoc within the cell through several mechanisms:
-
Genotoxicity and DNA Adduct Formation: The primary mechanism of nitrofuran-induced carcinogenicity is their genotoxicity. The reactive metabolites can covalently bind to DNA, forming DNA adducts.[2] This binding can distort the DNA helix, leading to single- and double-strand breaks, and ultimately, mutations if not properly repaired by the cell's DNA damage response (DDR) pathways.[5][6]
-
Inhibition of Essential Cellular Processes: These reactive intermediates can also bind to bacterial ribosomes, inhibiting protein synthesis. Furthermore, they can interfere with enzymes crucial for DNA, RNA, and cell wall synthesis, as well as other metabolic enzymes.[4][7]
Cellular Response to Nitrofuran-Induced DNA Damage
The formation of DNA adducts by nitrofuran metabolites triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This response aims to repair the damage and maintain genomic integrity. Key pathways involved include:
-
Base Excision Repair (BER): This pathway is primarily responsible for repairing single-strand breaks and oxidative base damage that do not significantly distort the DNA helix.[8]
-
Nucleotide Excision Repair (NER): NER is crucial for removing bulky adducts that distort the DNA double helix, a hallmark of nitrofuran-induced damage.[9]
-
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are activated to repair double-strand breaks, which can be a consequence of extensive nitrofuran-induced damage.[10]
The activation of these pathways involves a cascade of sensor proteins (e.g., MRN complex, PARP1), apical kinases (e.g., ATM, ATR), and downstream effector proteins that orchestrate cell cycle arrest to allow for repair or, if the damage is too severe, trigger apoptosis (programmed cell death).[3]
Caption: Figure 1: Simplified DNA Damage Response Pathway to Nitrofuran Metabolites.
Toxicological Profiles of Key Nitrofuran Metabolites
The genotoxic and carcinogenic potential of nitrofuran metabolites has been extensively studied. The following table summarizes key toxicological data and regulatory classifications.
| Metabolite | Parent Compound | Carcinogenicity Classification (IARC) | Key Toxicological Endpoints |
| AHD | Nitrofurantoin | Group 3: Not classifiable as to its carcinogenicity to humans[11] | Genotoxic, induces DNA strand breaks.[11] |
| AOZ | Furazolidone | Group 3: Not classifiable as to its carcinogenicity to humans | Genotoxic and carcinogenic in animal studies. |
| AMOZ | Furaltadone | Not explicitly classified | Genotoxic and carcinogenic potential is inferred from the broader class of nitrofurans. |
| SEM | Nitrofurazone | Group 3: Not classifiable as to its carcinogenicity to humans | Evidence of carcinogenicity in mice (lung tumors).[12] |
Regulatory Landscape: A Global Ban
Due to the established health risks, the use of nitrofurans in food-producing animals is prohibited in many parts of the world, including the European Union, the United States, and China.[1][9] Regulatory bodies have established very low detection limits for nitrofuran metabolites in food products.
In the European Union, a "Reference Point for Action" (RPA) is set for these banned substances. The RPA is not a safe limit but rather a threshold that triggers enforcement action. The current RPA for nitrofuran metabolites is 0.5 µg/kg.[13]
Analytical Methodology: Detection and Quantification
The standard analytical method for the detection and confirmation of nitrofuran metabolites in food matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14] This highly sensitive and specific technique allows for the identification and quantification of these compounds at the low levels required by regulations.
Experimental Workflow for Nitrofuran Metabolite Analysis
A typical analytical workflow involves several key steps:
-
Sample Homogenization: The tissue sample (e.g., muscle, liver, shrimp) is homogenized to ensure a representative sample.
-
Acid Hydrolysis and Derivatization: The homogenized sample is subjected to acid hydrolysis to release the protein-bound metabolites. Simultaneously, a derivatizing agent, most commonly 2-nitrobenzaldehyde (2-NBA), is added. 2-NBA reacts with the amino group of the metabolites to form stable derivatives that are more amenable to LC-MS/MS analysis.[15][16]
-
Extraction: The derivatized metabolites are then extracted from the sample matrix using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) technique.
-
LC-MS/MS Analysis: The extracted and purified sample is injected into the LC-MS/MS system for separation and detection.
Caption: Figure 2: General Analytical Workflow for Nitrofuran Metabolites.
Detailed Experimental Protocol: AHD in Shrimp Tissue
This protocol is a representative example for the determination of AHD and other nitrofuran metabolites in shrimp tissue.
1. Sample Preparation and Hydrolysis/Derivatization: a. Weigh 2.0 ± 0.1 g of homogenized shrimp tissue into a 50 mL polypropylene centrifuge tube. b. Add 5 mL of deionized water and vortex for 30 seconds. c. Add 1 mL of 1 M HCl and 200 µL of 50 mM 2-nitrobenzaldehyde in DMSO. Vortex for 30 seconds. d. Incubate overnight (approximately 16 hours) in a shaking water bath at 37°C.[16]
2. Neutralization and Extraction: a. After incubation, cool the sample to room temperature. b. Add 5 mL of 0.1 M dipotassium hydrogen phosphate (K₂HPO₄) buffer and adjust the pH to 7.4 ± 0.2 with 1 M NaOH.[16] c. Add 6 mL of ethyl acetate, cap the tube, and vortex vigorously for 1 minute. d. Centrifuge at 4000 rpm for 10 minutes at 10°C. e. Transfer the upper ethyl acetate layer to a clean tube. f. Repeat the extraction (steps c-e) with another 6 mL of ethyl acetate and combine the extracts.
3. Evaporation and Reconstitution: a. Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 1 mL of a suitable solvent mixture (e.g., 50:50 water:methanol) for LC-MS/MS analysis.
4. LC-MS/MS Parameters (Illustrative):
- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
- Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each derivatized metabolite.
5. Method Validation: The analytical method must be validated according to international guidelines, such as those outlined in Commission Decision 2002/657/EC.[1] Key validation parameters include:
- Specificity: Absence of interfering peaks at the retention time of the analytes.
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
- Accuracy (Recovery): The closeness of the mean test result to the true value.
- Precision (Repeatability and Reproducibility): The closeness of agreement between a series of measurements.
- Decision Limit (CCα): The limit at and above which it can be concluded with an error probability of α that a sample is non-compliant.
- Detection Capability (CCβ): The smallest content of the substance that may be detected, identified, and/or quantified in a sample with an error probability of β.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[14]
Conclusion: A Call for Continued Vigilance
The toxicological profile of nitrofuran metabolites, including AHD, underscores the importance of the global ban on their use in food-producing animals. Their persistence in tissues and their potent genotoxic and carcinogenic properties necessitate rigorous monitoring and surveillance programs. The analytical methodologies, particularly LC-MS/MS, provide the necessary sensitivity and specificity for the enforcement of regulatory limits. For researchers and drug development professionals, understanding the mechanisms of nitrofuran toxicity is crucial for developing safer alternatives and for assessing the risks associated with any potential exposure. Continued vigilance and the refinement of analytical techniques are paramount in safeguarding public health from the unseen threat of these persistent residues.
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A Technical Guide to the Regulatory Limits and Analysis of Nitrofuran Residues in Food Products
Abstract
Nitrofurans are a class of synthetic broad-spectrum antibiotics that have been historically used in veterinary medicine to treat infections and promote growth in food-producing animals. However, due to significant human health concerns, particularly their carcinogenic and genotoxic potential, their use in food animal production has been banned in many jurisdictions worldwide, including the European Union and the United States.[1][2][3][4][5] This guide provides an in-depth technical overview of the regulatory landscape surrounding nitrofuran residues in food, the toxicological basis for these regulations, and the sophisticated analytical methodologies required for their detection and quantification. It is intended for researchers, food safety scientists, and regulatory professionals who require a comprehensive understanding of this critical food safety issue.
Introduction: The Nitrofuran Dilemma
The primary members of the nitrofuran class include furazolidone, furaltadone, nitrofurantoin, and nitrofurazone.[5] While effective as antimicrobial agents, their use in livestock, poultry, and aquaculture has been discontinued in many parts of the world due to evidence of potential carcinogenicity.[1][2] A significant challenge in monitoring for the illegal use of these substances is their rapid metabolism within the animal. The parent nitrofuran compounds are quickly broken down, forming stable, tissue-bound metabolites that can persist in edible tissues like muscle and liver.[4][6] Consequently, regulatory monitoring and analytical methods do not target the parent drugs but rather these specific metabolites, which serve as unequivocal markers of illegal administration.
The detection of these residues, even at trace levels, has led to significant disruptions in international food trade, underscoring the need for highly sensitive analytical methods and a robust global regulatory framework.[5]
Toxicological Basis for Regulation
The prohibition of nitrofurans in food production is grounded in substantial toxicological evidence. The primary concerns are:
-
Carcinogenicity: Studies in laboratory animals have demonstrated that nitrofuran compounds can induce tumors.[2][3][4] For instance, nitrofurazone has been shown to produce mammary tumors in rats.[4] This carcinogenic potential is a major driver for the "zero tolerance" policy adopted by many regulatory agencies.
-
Genotoxicity: Nitrofurans and their metabolites are generally considered genotoxic, meaning they can damage DNA, which can lead to carcinogenic effects.[4][7]
-
Other Toxicities: Beyond cancer risk, nitrofurans are associated with a range of other adverse effects, including hepatic toxicity (liver damage), peripheral neuropathy, and haemolytic anaemia in individuals with specific enzyme deficiencies.[8][9][10]
Given these risks and the inability to establish a safe level of exposure, regulatory bodies have concluded that no amount of these residues in food can be considered safe for consumers.
The Focus on Metabolites: Key Analytical Targets
As parent nitrofurans are rapidly metabolized, routine analysis focuses on their more stable, tissue-bound metabolites. The detection of these metabolites provides clear evidence of the illegal use of the corresponding parent drug. The four primary metabolites monitored are:
-
3-amino-2-oxazolidinone (AOZ): Metabolite of Furazolidone.
-
3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ): Metabolite of Furaltadone.
-
1-aminohydantoin (AHD): Metabolite of Nitrofurantoin.
-
Semicarbazide (SEM): Metabolite of Nitrofurazone.
It is important to note that the presence of SEM can sometimes be ambiguous, as it may arise from sources other than nitrofurazone, such as food processing steps.[7][11] This has led to specific regulatory considerations, particularly in the EU.
Global Regulatory Landscape
Because no safe residue level can be determined for nitrofurans, formal Maximum Residue Limits (MRLs) are not established. Instead, regulatory agencies have adopted policies that effectively ban their presence, using performance-based limits for analytical methods to enforce this ban.
| Jurisdiction | Regulatory Stance | Actionable Limit | Key Regulation/Policy |
| European Union (EU) | Prohibited for use in food-producing animals.[5][11][12] | Reference Point for Action (RPA): 0.5 µg/kg for each metabolite.[11][13][14] | Commission Regulation (EU) 2019/1871, amended by (EU) 2023/411.[11][13] |
| United States (US) | Prohibited from extra-label use in food-producing animals.[2][15] | No specific numerical limit; any confirmed positive is a violation. The FDA uses highly sensitive methods for detection. | FDA Import Alert 16-129; 21 CFR 530.41.[3][4] |
| Codex Alimentarius | No MRL established. | Not Applicable. | The absence of a Codex MRL reflects the global consensus on the risks associated with these compounds.[16][17] |
The EU's RPA is not a safety threshold but rather an analytical performance standard for laboratories. Any food product containing nitrofuran metabolites at or above this concentration is deemed non-compliant and removed from the market.[14]
Analytical Methodology: Detection by LC-MS/MS
The gold standard for the detection and confirmation of nitrofuran metabolites is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[6][18][19] This technique offers the required sensitivity and specificity to detect residues at the low µg/kg (ppb) levels mandated by regulators. The analytical workflow is a multi-step process designed to isolate the target metabolites from complex food matrices.
Causality in Experimental Choices
-
Why Acid Hydrolysis? The metabolites are covalently bound to tissue proteins. Mild acid hydrolysis is essential to cleave these bonds, releasing the metabolites into a form that can be extracted and analyzed.[6]
-
Why Derivatization? The released metabolites are small molecules. Derivatization with 2-nitrobenzaldehyde (2-NBA) is performed simultaneously with hydrolysis.[6][19][20] This reaction attaches a larger chemical group to the metabolite, creating a more stable derivative with a higher molecular mass, which significantly improves its ionization efficiency and detection sensitivity in the mass spectrometer.[20]
-
Why LC-MS/MS? The complexity of food matrices requires a highly selective and sensitive technique. Liquid chromatography separates the derivatized metabolites from other matrix components. The tandem mass spectrometer then provides unambiguous identification and quantification by monitoring specific precursor-to-product ion transitions for each analyte, ensuring high confidence in the results.[19]
Detailed Experimental Protocol (Generalized)
The following protocol is a generalized representation based on methods published by regulatory bodies like the USDA and FDA.[6][21][22][23]
1. Sample Preparation and Homogenization: a. Weigh 1.0 ± 0.1 g of homogenized tissue (e.g., shrimp, liver) into a 50 mL polypropylene centrifuge tube.[6] b. For quality control, prepare a matrix blank, a negative control, and a positive control fortified with a known concentration of metabolite standards.
2. Hydrolysis and Derivatization: a. Add 4-5 mL of deionized water and approximately 0.5 mL of 1 N HCl to each tube.[6] b. Add 100-200 µL of a 10-100 mM 2-nitrobenzaldehyde (2-NBA) solution (typically in DMSO).[6][23] Vortex to mix. c. Incubate the tubes overnight (approx. 16 hours) at 37 °C to facilitate both the hydrolysis of bound residues and the derivatization reaction.[6][19]
3. Extraction: a. Cool tubes to room temperature. Neutralize the solution by adding approximately 5 mL of 0.1 M potassium phosphate buffer (K2HPO4) and 0.4-0.8 mL of 1 N NaOH to achieve a pH of ~7.[6][21] b. Add 5 mL of ethyl acetate, cap securely, and vortex vigorously for 1 minute. c. Centrifuge for 10 minutes at ~3500 rpm to separate the organic and aqueous layers.[6] d. Carefully transfer the upper ethyl acetate layer to a clean tube. e. Repeat the extraction (steps 3b-3d) on the remaining aqueous portion with another 5 mL of ethyl acetate and combine the organic extracts.
4. Evaporation and Reconstitution: a. Evaporate the pooled ethyl acetate extracts to dryness under a gentle stream of nitrogen at approximately 40-50 °C. b. Reconstitute the dry residue in a suitable volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase (e.g., 50:50 methanol/water). Vortex to dissolve. c. Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
5. LC-MS/MS Analysis: a. Inject the sample into an LC-MS/MS system equipped with a C18 analytical column. b. Use a gradient elution program with mobile phases typically consisting of water and methanol or acetonitrile, often with a small amount of acid (e.g., acetic or formic acid) to improve peak shape. c. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. d. Monitor at least two specific multiple reaction monitoring (MRM) transitions for each derivatized metabolite to ensure accurate identification and confirmation according to regulatory guidelines.[19]
Conclusion
The global ban on nitrofuran antibiotics in food production exemplifies a science-based approach to protecting public health from the risks of carcinogenic and genotoxic drug residues. The regulatory framework is built upon a zero-tolerance principle, enforced through highly sensitive and specific analytical methods targeting the stable metabolites of these drugs. For researchers and food safety professionals, a thorough understanding of the toxicological risks, the specific analytical targets (metabolites), and the validated LC-MS/MS methodologies is paramount. Continuous vigilance and the application of these robust analytical protocols are essential to prevent the entry of non-compliant products into the food chain and to safeguard consumer health worldwide.
References
- Use of Banned Veterinary Drugs in Feed: Food Safety Challenges and Strategies in China. (n.d.). Google Scholar.
- List of Banned Veterinary Drugs for use on Food Producing Animals. (n.d.). NAFDAC.
- Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. (2010, March 9). USDA Food Safety and Inspection Service.
- Insight into the mechanism and toxicology of nitrofurantoin: a metabolomics approach. (2023, November 26). Google Scholar.
- Analysis of Nitrofuran Metabolites in Food by High-Performance Liquid Chromatography With Tandem Mass Spectrometry Detection. (2003, December). PubMed.
- Development of an analytical method to detect metabolites of nitrofurans. (n.d.). Google Scholar.
- Chromatographic detection of nitrofurans in foods of animal origin. (n.d.). SciELO.
- Prohibited and Restricted Drugs in Food Animals. (n.d.). FARAD.
- EU Published Amendments Regarding Reference Points for Nitrofurans and Metabolites in Dairy Products and Other Foods. (2024, September 27). RegASK.
- Update on drugs prohibited from extralabel use in food animals. (2009, September 1). AVMA Journals.
- Determination of Nitrofuran Metabolites in Animal Matrices, Baby Food, Honey and Sealant Materials by means of LC/MS-MS. (n.d.). NUCLEUS information resources.
- Commission Regulation (EU) 2023/411. (2023, February 24). EUR-Lex - European Union.
- Scientific Opinion on nitrofurans and their metabolites in food. (2025, August 9). ResearchGate.
- Presence Of Nitrofurans In Eggs: Legislation, Regulatory Measures, And Analytical Detection Methods. (2025, April 23). ResearchGate.
- Prohibited Drugs. (n.d.). Western Institute for Food Safety and Security.
- New legal regulations for unauthorised veterinary drugs. (2024, December 23). Eurofins Deutschland.
- Nitrofurantoin-induced liver failure: A fatal yet forgotten complication. (n.d.). PMC - NIH.
- Import Alert 16-129. (n.d.). accessdata.fda.gov.
- Nitrofurantoin Toxicity: A Near Case of Mistaken Identity. (2018, September 17). PMC - NIH.
- Spotlight on nitrofurantoin. (2020, March 5). Medsafe.
- Codex Alimentarius Commission Maximum Residue Limits for Veterinary Drugs in Foods. (n.d.). Google Scholar.
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- CODEX COMMITTEE ON RESIDUES OF VETERINARY DRUGS IN FOODS. (2005, April 22). Google Scholar.
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- Analytical methods for nitrofurans: Lessons to be learned and new developments. (2004, August 26). Joint FAO/WHO Technical Workshop on Residues of Veterinary Drugs without ADI/MRL.
- Detection of Nitrofuran Metabolites in Shrimp. (2017, November 1). FDA.
- determination and confirmation of nitrofuran residues in honey using lc-ms/ms. (n.d.). USDA ARS.
- Modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture products using LC-MS. (n.d.). FDA.
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Methodological & Application
Application Notes and Protocols for the Derivatization of Adipic Acid Dihydrazide (AHD) to 2-Nitrophenyl-Adipic Acid Dihydrazide (2-NP-AHD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipic acid dihydrazide (ADH) is a homobifunctional cross-linking reagent widely utilized in bioconjugate chemistry and as a hardener for various resins.[1][2] In the realm of analytical chemistry, particularly for food safety and veterinary drug residue monitoring, the derivatization of AHD plays a crucial role. AHD is a stable metabolite of the banned nitrofuran antibiotic nitrofurantoin. Due to the rapid metabolism of the parent drug, regulatory monitoring focuses on the detection of its tissue-bound metabolites.[3]
To facilitate sensitive and specific quantification by modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), AHD is chemically modified through derivatization. This process involves the reaction of AHD with 2-nitrobenzaldehyde (2-NBA) to form a stable, chromophoric derivative, 2-nitrophenyl-adipic acid dihydrazide (2-NP-AHD).[3][4][5] This application note provides a comprehensive, in-depth guide to the protocol for this derivatization, explaining the rationale behind the procedural steps and offering insights for its successful implementation in a laboratory setting.
The derivatization is a critical step in a multi-stage analytical procedure that typically involves the release of protein-bound metabolites from a sample matrix, followed by the derivatization reaction, extraction, and subsequent analysis.[6][7] The protocol detailed herein is synthesized from established official methods employed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the U.S. Department of Agriculture (USDA).[6][8]
Chemical Reaction Mechanism
The derivatization of Adipic acid dihydrazide (AHD) with 2-nitrobenzaldehyde (2-NBA) is a nucleophilic addition-elimination reaction, specifically a condensation reaction, that results in the formation of a stable hydrazone. The primary amine of the hydrazide group in AHD acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde group in 2-NBA. This is followed by the elimination of a water molecule to form a carbon-nitrogen double bond (an imine), which in this specific case is a hydrazone linkage.[3][9]
Caption: Reaction of AHD with 2-NBA to form this compound.
Experimental Workflow Overview
The overall analytical procedure, from sample preparation to final analysis, is a multi-step process designed to ensure the accurate and reliable quantification of AHD. The derivatization step is embedded within this workflow.
Caption: General experimental workflow for this compound analysis.
Detailed Protocol: Derivatization of AHD to this compound
This protocol is intended for the derivatization of AHD that has been released from a biological matrix. The initial steps of sample homogenization and acid hydrolysis to release the protein-bound AHD are critical prerequisites.
Materials and Reagents
-
Adipic acid dihydrazide (AHD) standard
-
2-Nitrobenzaldehyde (2-NBA)
-
Hydrochloric acid (HCl), 1 M
-
Dipotassium hydrogen phosphate (K₂HPO₄), 0.1 M
-
Sodium hydroxide (NaOH), 1 M
-
Ethyl acetate, HPLC grade
-
n-Hexane, HPLC grade
-
Dimethyl sulfoxide (DMSO) or Methanol, HPLC grade
-
Ultrapure water
-
Homogenized sample matrix (e.g., 2g of animal tissue)
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Incubator or water bath capable of maintaining 37°C
-
Centrifuge
-
Nitrogen evaporator
Solutions to Prepare
-
2-Nitrobenzaldehyde (2-NBA) Solution (10 mM in DMSO): Dissolve an appropriate amount of 2-NBA in DMSO to achieve a final concentration of 10 mM. Prepare this solution fresh. Rationale: DMSO is a suitable solvent for 2-NBA and is miscible with the aqueous acidic solution of the sample.
-
Alternatively, 2-NBA Solution (50 mM in Methanol): Dissolve an appropriate amount of 2-NBA in methanol. Prepare this solution fresh daily.[7] Rationale: Methanol is another common solvent for this procedure.
Step-by-Step Derivatization Procedure
-
Acid Hydrolysis and Derivatization:
-
To a 50 mL centrifuge tube containing 2 g (± 0.1 g) of the homogenized sample, add 4 mL of deionized water and 0.5 mL of 1 M HCl.[6]
-
Add 100 µL of the 10 mM 2-nitrobenzaldehyde solution in DMSO.[6]
-
Vortex the tube for approximately 15-20 seconds to ensure thorough mixing.
-
Incubate the sample at 37°C for at least 16 hours (overnight).[3][6][7] Rationale: The acidic conditions facilitate the cleavage of covalent bonds between AHD and tissue proteins, releasing the free metabolite. The simultaneous presence of 2-NBA allows for immediate derivatization as AHD is released, driving the reaction to completion. The overnight incubation at a mild temperature ensures complete hydrolysis without significant degradation of the analytes.
-
-
Neutralization:
-
After incubation, cool the samples to room temperature.
-
Add 5 mL of 0.1 M K₂HPO₄ solution.[6]
-
Add 0.4 mL of 1 N NaOH.[6]
-
Vortex the tube and check the pH. The target pH is approximately 7.3 ± 0.2. Adjust with small volumes of HCl or NaOH if necessary.[7] Rationale: Neutralization is crucial before extraction. The derivatized product, this compound, is more soluble in organic solvents under neutral conditions. This step also quenches the hydrolysis reaction.
-
-
Extraction of this compound:
-
Cap the tube and vortex vigorously for 1 minute to ensure efficient partitioning of the this compound into the organic phase.
-
Centrifuge at approximately 3,400-4,000 rpm for 10 minutes at room temperature to separate the aqueous and organic layers.[3][6]
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step with another 5 mL of ethyl acetate. Combine the organic extracts. Rationale: A repeated extraction ensures a high recovery of the analyte from the aqueous matrix.
-
Clean-up and Concentration:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at a temperature of approximately 40-50°C.[3][7]
-
To the dried residue, add an appropriate volume of n-hexane and vortex. This step helps to remove excess, unreacted 2-nitrobenzaldehyde. Discard the hexane.
-
Reconstitute the dried, cleaned residue in a suitable volume (e.g., 250-500 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., a mixture of methanol and water).[7]
-
Vortex and sonicate briefly to ensure the complete dissolution of the this compound.
-
-
Final Preparation for Analysis:
Quantitative Data Summary
The following table summarizes key quantitative parameters for the derivatization protocol, synthesized from various official methods.
| Parameter | Value | Rationale/Reference |
| Sample Weight | 2.0 ± 0.1 g | Standardized amount for consistent results. |
| HCl for Hydrolysis | 0.5 mL of 1 M HCl | Provides the acidic environment for metabolite release.[6] |
| 2-NBA Solution | 100 µL of 10 mM in DMSO or 400 µL of 50mM in MeOH | Provides a molar excess of the derivatizing agent.[6][7] |
| Incubation Temp. | 37 °C | Optimal for enzymatic and chemical stability during hydrolysis.[3][7] |
| Incubation Time | 16 hours (overnight) | Ensures complete release and derivatization of bound metabolites.[6][10] |
| Neutralization pH | 7.3 ± 0.2 | Optimizes the extraction efficiency of this compound.[7] |
| Extraction Solvent | Ethyl Acetate (2 x 5 mL) | Efficiently extracts the derivatized analyte.[3][6] |
| Evaporation Temp. | 40 - 50 °C | Gentle heating to prevent degradation of the analyte.[3][7] |
Trustworthiness and Method Validation
The protocol described is a consolidation of methodologies that have been rigorously validated by regulatory agencies for the analysis of nitrofuran metabolites in various food matrices.[11] Key validation parameters for such methods include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Decision Limit (CCα) and Detection Capability (CCβ): Statistical parameters defined by the European Commission Decision 2002/657/EC to ensure method performance at required levels.[1][10]
By adhering to this well-established protocol, laboratories can achieve a high degree of confidence in their results, ensuring comparability and accuracy for regulatory compliance and food safety monitoring.[12] The use of isotopically labeled internal standards for each analyte is highly recommended to correct for matrix effects and variations in recovery during the sample preparation and analysis process.[3]
References
-
USDA Food Safety and Inspection Service. (n.d.). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2020). Modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture products using LC-MS. Retrieved from [Link]
-
NUCLEUS Information Resources. (2011). Determination of Nitrofuran Metabolites in Animal Matrices, Baby Food, Honey and Sealant Materials by means of LC/MS-MS. Retrieved from [Link]
-
Stachel, C. S., et al. (2017). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research, 61(3), 345-353. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2004). Detection of Nitrofuran Metabolites in Shrimp. Retrieved from [Link]
-
USDA Food Safety and Inspection Service. (n.d.). CLG-NFUR 3.01: Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Khong, S. P., et al. (2018). Determination of Nitrofuran Metabolites in Milk by Liquid Chromatography with Diode-Array Detector. Iris Journal of Nursing & Care, 1(3). Retrieved from [Link]
-
Le Bizec, B., et al. (2012). Development of an analytical method to detect metabolites of nitrofurans. Food Chemistry, 134(4), 2353-2359. Retrieved from [Link]
-
Alam, M. M., et al. (2016). Method development and validation of nitrofuran metabolites in shrimp by liquid chromatographic mass spectrometric system. International Journal of Fisheries and Aquatic Studies, 4(3), 360-366. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2019). Determination of Chloramphenicol and Nitrofuran Metabolites in Cobia, Croaker, and Shrimp Using Microwave-Assisted Derivatization. Retrieved from [Link]
-
Wikipedia. (n.d.). Adipic acid dihydrazide. Retrieved from [Link]
-
Gantrade. (n.d.). Adipic Acid Dihydrazide – A Unique Crosslinking Agent and Curative. Retrieved from [Link]
-
Zhang, Y., et al. (2019). An Industrial Scale Synthesis of Adipicdihydrazide (ADH)/Polyacrylate Hybrid with Excellent Formaldehyde Degradation Performance. Polymers, 11(1), 108. Retrieved from [Link]
-
Wang, S., et al. (2022). A Sensitive Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry Method Based on Derivatization with 1-Nitro-2-Naphthaldehyde for Determination of Alkylhydrazines in Surface Water. Journal of AOAC INTERNATIONAL, 105(1), 62-68. Retrieved from [Link]
-
Kaufmann, A., et al. (2008). Preparation of Stable Isotope-Labeled 2-Nitrobenzaldehyde Derivatives of Four Metabolites of Nitrofuran Antibiotics and Their Comprehensive Characterization by UV, MS, and NMR Techniques. Journal of Agricultural and Food Chemistry, 56(15), 6248-6257. Retrieved from [Link]
-
ResearchGate. (n.d.). Crosslinking reaction between DAAM and ADH. Retrieved from [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
solid-phase extraction for 2-NP-Ahd from complex matrices
An Application Guide to the Solid-Phase Extraction of 2-Nitro-p-phenylenediamine (2-NP-Ahd) from Complex Matrices
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the extraction and purification of 2-Nitro-p-phenylenediamine (this compound) from complex sample matrices utilizing Solid-Phase Extraction (SPE). This compound is an aromatic amine primarily used as a component in semi-permanent and permanent hair coloring products.[1][2] Due to its potential as a skin sensitizer and other toxicological concerns, its accurate quantification in cosmetic formulations, environmental water, and biological fluids is critical for regulatory compliance and consumer safety.[1][3] Complex matrices present a significant analytical challenge due to the presence of numerous interfering compounds. SPE offers a robust solution for sample cleanup and analyte concentration, surpassing traditional liquid-liquid extraction in efficiency, reproducibility, and reduced solvent consumption.[4][5]
This document details two validated SPE protocols using reversed-phase (C18) and mixed-mode cation exchange sorbents, explaining the chemical principles that govern analyte retention and elution. It is designed for researchers, analytical scientists, and drug development professionals seeking to develop reliable methods for the analysis of this compound.
Note on Nomenclature: The abbreviation this compound is used herein for 2-Nitro-p-phenylenediamine. This should not be confused with this compound, the derivatized form of the nitrofuran antibiotic metabolite 3-amino-2-oxazolidinone (AHD), which is relevant in food safety analysis.[6]
The Challenge and the Solution: Principles of SPE for this compound
The primary challenge in analyzing this compound is its isolation from matrix components that can interfere with downstream analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] SPE is a sample preparation technique that functions like a miniaturized form of liquid chromatography to isolate target analytes from a solution.[4] The process involves passing a liquid sample through a solid adsorbent (the sorbent), which retains the analyte based on specific chemical interactions. Interfering substances are washed away, and the purified analyte is then collected by elution with a different solvent.
The selection of an appropriate SPE sorbent is dictated by the physicochemical properties of this compound and the sample matrix. As an aromatic amine, this compound possesses moderate polarity and a basic functional group, making it amenable to two primary retention mechanisms:
-
Reversed-Phase (RP) Interaction: This mechanism is based on hydrophobic interactions. A non-polar sorbent, such as octadecyl-bonded silica (C18), is used to retain non-polar to moderately polar analytes from a polar aqueous sample.[1][9] The aromatic ring of this compound provides sufficient hydrophobicity for strong retention on a C18 phase.
-
Ion Exchange Interaction: This mechanism leverages electrostatic attraction. Because the amine groups on this compound can be protonated to form positive ions under acidic conditions (pH < pKa), a cation exchange sorbent can be used for highly selective retention.[10] Mixed-mode sorbents, which combine both reversed-phase and ion-exchange characteristics, offer dual retention mechanisms for enhanced selectivity and cleanup.[1]
General Workflow for this compound Analysis
The entire analytical process, from sample receipt to final data acquisition, follows a structured path. The SPE procedure is a critical central step for ensuring the quality of the final analytical result.
Caption: High-level workflow for the analysis of this compound.
Detailed Application Protocols
The following protocols provide step-by-step guidance for the extraction of this compound using two common sorbent types. The choice between them depends on the complexity of the matrix and the required level of cleanup.
Protocol 1: Reversed-Phase SPE using a C18 Sorbent
This protocol is effective for general-purpose cleanup of moderately complex aqueous samples.
| Step | Procedure | Rationale & Key Insights |
| 1. Sample Pre-treatment | Dilute the sample (e.g., 1:10) with an aqueous solution such as 5% acetonitrile in water. Adjust pH to be neutral or slightly basic if necessary. Centrifuge and filter to remove particulates. | Dilution reduces matrix viscosity and brings the organic content low enough to ensure analyte retention. Filtering prevents clogging of the SPE cartridge. |
| 2. Sorbent Conditioning | Sequentially pass 3 mL of methanol followed by 3 mL of deionized water through the C18 cartridge (e.g., 500 mg, 6 mL). | Methanol solvates the C18 alkyl chains, "activating" the hydrophobic phase. The water rinse displaces the methanol, making the sorbent ready to receive an aqueous sample. Crucially, do not allow the sorbent to dry after this step. [11] |
| 3. Sample Loading | Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min). | A slow flow rate maximizes the interaction time between this compound and the C18 sorbent, ensuring efficient retention and preventing analyte breakthrough. |
| 4. Washing | Wash the cartridge with 3 mL of an aqueous solution containing 5% (v/v) acetonitrile and 5% (v/v) acetone.[9][12] | This step removes polar, water-soluble interferences that were not retained. The small amount of organic solvent helps wash away weakly retained hydrophobic interferences without eluting the target analyte. |
| 5. Elution | Elute the retained this compound with 3 mL of methanol. Collect the eluate in a clean collection tube. | Methanol is a solvent with sufficient non-polar character to disrupt the hydrophobic interaction between this compound and the C18 sorbent, releasing it into the collection tube. |
| 6. Post-Elution | Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis. | This step concentrates the analyte, significantly improving the method's detection limits. Reconstitution in the mobile phase ensures compatibility with the analytical instrument. |
Protocol 2: Mixed-Mode Cation Exchange SPE
This protocol provides superior cleanup for complex matrices containing many neutral or acidic interferences. It leverages both hydrophobic and ionic interactions for enhanced selectivity.
| Step | Procedure | Rationale & Key Insights |
| 1. Sample Pre-treatment | Dilute the sample with deionized water and acidify to a pH of ~3.0 using a weak acid (e.g., formic acid). Centrifuge and filter to remove particulates. | Acidification is critical for this method. It ensures that the amine groups on this compound are fully protonated (positively charged), enabling strong retention on the cation exchange sorbent. |
| 2. Sorbent Conditioning | Sequentially pass 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of the acidified water (pH ~3.0) through the mixed-mode cartridge. | The conditioning sequence is similar to reversed-phase, with the addition of an acidified water step to equilibrate the ion-exchange functional groups to the correct pH for sample loading. |
| 3. Sample Loading | Load the acidified, pre-treated sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min). | The positively charged this compound will be retained by both ionic attraction to the cation exchanger and hydrophobic interaction with the sorbent's polymeric backbone. |
| 4. Washing | First, wash with 3 mL of acidified water (pH ~3.0) to remove polar interferences. Second, wash with 3 mL of methanol to remove neutral and weakly hydrophobic interferences. | This two-stage wash is highly effective. The acidic water wash removes polar compounds. The methanol wash removes non-basic compounds that may have been retained by hydrophobic interactions. The protonated this compound remains strongly bound by the ionic interaction and is not eluted by pure methanol. |
| 5. Elution | Elute the retained this compound with 3 mL of methanol containing a basic modifier (e.g., 2-5% ammonium hydroxide).[4] Collect the eluate. | The basic modifier neutralizes the positive charge on the this compound, breaking the ionic bond with the sorbent. The methanol component then disrupts the hydrophobic interaction, allowing the now-neutral analyte to be eluted efficiently. |
| 6. Post-Elution | Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis. | The process is identical to the reversed-phase protocol, concentrating the purified analyte for maximum sensitivity. |
Performance Characteristics
The effectiveness of an SPE method is quantified by its recovery and reproducibility. The following table summarizes typical performance data for the extraction of aromatic amines from environmental water samples using C18 SPE, which serves as a proxy for this compound performance.
| Parameter | Typical Value | Significance |
| Analyte Recovery | 85–95% | Indicates high efficiency of the extraction process, showing that most of the analyte is recovered from the original sample.[9][12] |
| Relative Standard Deviation (RSD) | < 6% | Demonstrates the high precision and reproducibility of the method across multiple runs.[9][12] |
| Limit of Detection (LOD) | 1–5 µg/L | The lowest concentration of the analyte that can be reliably detected by the method.[9][12] |
| Linear Range | 3–125 µg/L | The concentration range over which the method provides a linear and quantifiable response.[9][12] |
Troubleshooting Common SPE Issues
Even with a validated protocol, issues can arise. This section provides solutions to common problems encountered during SPE.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Improper sorbent conditioning. 2. Sample loading flow rate is too high. 3. Elution solvent is too weak. 4. For ion exchange, sample pH is incorrect. | 1. Ensure sorbent is not allowed to dry before loading. 2. Reduce flow rate to < 2 mL/min. 3. Use a stronger elution solvent or increase elution volume. 4. Verify sample pH is at least 2 units below the analyte's pKa. |
| Poor Reproducibility (High RSD) | 1. Inconsistent flow rates between samples. 2. Sorbent bed drying out during conditioning or loading. 3. Incomplete or inconsistent elution. | 1. Use a vacuum manifold for consistent flow control. 2. Always keep the sorbent bed wetted. 3. Ensure sufficient volume of elution solvent is used and allow adequate soak time if needed. |
| Interferences in Final Eluate | 1. Insufficient or incorrect washing step. 2. Sample overload. | 1. Increase the volume of the wash solvent or use a slightly stronger wash solvent that does not elute the analyte. 2. Reduce the amount of sample loaded onto the cartridge. |
Conclusion
Solid-Phase Extraction is an indispensable technique for the reliable analysis of 2-Nitro-p-phenylenediamine from complex matrices. By carefully selecting the sorbent chemistry—either reversed-phase for general applications or mixed-mode cation exchange for superior cleanup—and optimizing each step of the process, analysts can achieve high recovery and low detection limits. The protocols and troubleshooting guidance provided in this document offer a robust starting point for method development and routine analysis, ultimately ensuring data integrity for safety and quality assessment.
References
- Benchchem. Application Note: Solid-Phase Extraction of 2-Nitro-p-phenylenediamine (this compound) from Complex Matrices.
- ResearchGate. Determination of aromatic amines in environmental water samples using solid-phase extraction modified with sodium dodecyl sulphate and micellar liquid chromatography.
- Ingenta Connect. Determination of aromatic amines in environmental water samples u....
- Benchchem. Inter-Laboratory Comparison of this compound Quantification: A Technical Guide.
- Cosmetics & Toiletries. Rapid Colorimetric Analysis of para-Phenylenediamine in Henna-based, Non-permanent Tattoo Color Mixtures.
- ResearchGate. Dispersive liquid phase micro-extraction of aromatic amines in environmental water samples.
- DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS.
- NIH. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
- Sigma-Aldrich. Supelco Guide to Solid Phase Extraction.
- Cosmetics Info. 2-Nitro-p-Phenylenediamine.
- Shimadzu. SAMPLE PREPARATION TECHNIQUES FOR FOOD ANALYSIS.
- Cosmetic Ingredient Review. Safety Assessment of 2-Nitro-p-Phenylenediamine and 4-Nitro-o-Phenylenediamine as Used in.
- UST Journals. The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes.
- Scilight Press. Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research.
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Application Note: High-Resolution Mass Spectrometry for the Definitive Identification of 2-Nitro-1-propanol-Hemoglobin Adducts (2-NP-Ahd)
Introduction: The Significance of 2-Nitropropane Exposure and Biomarkitoring
2-Nitropropane (2-NP) is an industrial solvent with recognized hepatotoxic and carcinogenic properties. Occupational and environmental exposure to 2-NP poses significant health risks, necessitating sensitive and specific methods for biomonitoring. When 2-NP is metabolized in the body, its reactive metabolites can form covalent adducts with macromolecules, including proteins. Hemoglobin (Hb), due to its high abundance in blood and a well-defined lifespan of approximately 120 days, serves as an excellent biomatrix for assessing cumulative exposure to xenobiotics.[1][2]
The formation of 2-nitro-1-propanol adducts to the N-terminal valine of hemoglobin (2-NP-Ahd) creates a stable, long-term biomarker of 2-NP exposure. High-Resolution Mass Spectrometry (HRMS), with its high mass accuracy and resolving power, offers an unparalleled ability to definitively identify and characterize such adducts.[3][4] This application note provides a comprehensive guide, including detailed protocols, for the identification of this compound using a liquid chromatography-HRMS (LC-HRMS) platform. We will explore two primary strategies: a targeted analysis of the modified N-terminal valine using a modified Edman degradation procedure, and a bottom-up proteomics approach for broader adduct screening.
Chemical and Biological Rationale
The metabolic activation of 2-nitropropane can lead to the formation of electrophilic intermediates that react with nucleophilic sites on proteins. The N-terminal valine of hemoglobin is a particularly reactive site for many electrophiles.[1][5] The resulting this compound is a specific and stable marker of exposure. The identification of this adduct in blood provides a direct link to 2-NP exposure and its metabolic activation.
Part 1: Targeted Analysis via Modified Edman Degradation (FIRE™ Procedure)
This approach offers high sensitivity and specificity for the N-terminal valine adduct. It involves the derivatization and cleavage of the adducted N-terminal valine using fluorescein-5-isothiocyanate (FITC), followed by LC-HRMS analysis of the resulting fluorescein thiohydantoin (FTH) derivative.[3][6]
Experimental Workflow: Modified Edman Degradation
Caption: Workflow for the targeted analysis of this compound using the FIRE™ procedure.
Protocol 1: Sample Preparation and Derivatization
1. Isolation of Globin: a. Collect whole blood in EDTA-containing tubes. b. Centrifuge at 2,500 x g for 10 minutes at 4°C to pellet erythrocytes. Discard the plasma and buffy coat. c. Wash the erythrocyte pellet three times with an equal volume of cold 0.9% NaCl solution, centrifuging after each wash. d. Lyse the washed erythrocytes by adding 4 volumes of ice-cold deionized water. e. Precipitate the globin by adding the lysate dropwise to 20 volumes of ice-cold acetone containing 0.1% HCl, while stirring. f. Centrifuge at 3,500 x g for 10 minutes to pellet the globin. Wash the pellet with cold acetone and dry under a stream of nitrogen.
2. Modified Edman Degradation (FIRE™ Procedure): [3][6] a. Resuspend approximately 35 mg of dried globin in formamide. b. Add fluorescein-5-isothiocyanate (FITC) solution and incubate to allow for derivatization of the N-terminal valine. c. After incubation, add acetic acid to facilitate the cyclization and cleavage of the FITC-derivatized N-terminal valine, forming the FTH-adduct. d. Purify the resulting FTH-adduct using a mixed-mode anion exchange solid-phase extraction (SPE) cartridge. e. Elute the FTH-adduct and evaporate to dryness. Reconstitute in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) for LC-HRMS analysis.
Protocol 2: LC-HRMS Analysis
| Parameter | Recommended Setting |
| LC System | UHPLC system |
| Column | C18 Reverse-Phase Column (e.g., Acquity HSS T3, 1.8 µm, 2.1 x 150 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B for 1 min, ramp to 70% B over 20 min, hold for 2 min, return to 10% B and re-equilibrate for 5 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| HRMS System | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan (m/z 150-1000) followed by data-dependent MS/MS (dd-MS²) or All-Ions Fragmentation (AIF) |
| Resolution | > 60,000 FWHM |
| Collision Energy | Ramped or fixed, optimized for fragmentation of the target ion. |
Data Analysis and Interpretation
-
Calculate the Expected Mass: The exact mass of the FTH-derivatized this compound must be calculated. This will be the primary target for identification in the full scan data.
-
Extract Ion Chromatogram (XIC): Generate an XIC for the calculated m/z of the target adduct with a narrow mass tolerance (e.g., ±5 ppm).
-
Analyze MS/MS Spectra: The fragmentation pattern of the target ion should be consistent with the structure of the FTH-derivatized this compound. Key fragments would include the FTH core and fragments arising from the 2-nitro-1-propanol moiety.
Part 2: Untargeted "Adductomics" Approach
This strategy involves the enzymatic digestion of the globin protein and subsequent analysis of the resulting peptides. It allows for the identification of adducts at the N-terminal valine as well as other reactive amino acid residues.[1][7]
Experimental Workflow: Bottom-Up Proteomics
Caption: Workflow for the untargeted analysis of this compound using a bottom-up proteomics approach.
Protocol 3: Globin Digestion
1. Denaturation, Reduction, and Alkylation: a. Solubilize the isolated globin in a denaturing buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate). b. Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour. c. Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
2. Enzymatic Digestion: a. Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. b. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio. c. Incubate overnight at 37°C. d. Stop the digestion by adding formic acid to a final concentration of 1%. e. Desalt the resulting peptides using a C18 SPE cartridge. f. Dry the peptides and reconstitute in a suitable solvent for LC-HRMS analysis.
Protocol 4: LC-HRMS/MS for Peptides
| Parameter | Recommended Setting |
| LC System | Nano-flow or analytical-flow UHPLC system |
| Column | C18 Reverse-Phase Column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B for 3 min, ramp to 50% B over 30 min, ramp to 98% B over 5 min, hold for 5 min, return to 2% B and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| HRMS System | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Data-dependent acquisition (DDA) with a survey scan followed by MS/MS of the top 10-20 most intense ions. |
| Resolution | Survey Scan: > 60,000 FWHM; MS/MS Scan: > 15,000 FWHM |
| Collision Energy | Normalized Collision Energy (NCE) of 25-30% |
Data Analysis and Interpretation
-
Database Search: Use a protein database search engine (e.g., MaxQuant, Proteome Discoverer) to search the raw data against a human protein database.
-
Variable Modification: Include the mass of the 2-nitro-1-propanol moiety as a variable modification on all potential nucleophilic amino acid residues (e.g., Val, Cys, His, Lys).
-
Validation: Manually inspect the MS/MS spectra of identified adducted peptides to ensure high-quality fragmentation data that supports the peptide sequence and the site of modification. The fragmentation should show a clear series of b- and y-ions, with a mass shift on the fragment ions containing the modified residue.
Expected Results and Confirmation of Identity
The definitive identification of the this compound relies on several key pieces of evidence from the HRMS data:
-
Accurate Mass: The measured mass of the precursor ion (either the FTH-adduct or the adducted peptide) should be within 5 ppm of the theoretical calculated mass.
-
Isotopic Pattern: The isotopic distribution of the precursor ion should match the theoretical distribution for its elemental composition.
-
Characteristic Fragmentation: The MS/MS spectrum must contain fragment ions that are characteristic of the parent structure. For the adducted N-terminal valine peptide, a key diagnostic would be the presence of the unmodified b1 ion and a modified y-ion series.
Predicted Fragmentation of the Adducted N-terminal Peptide
The N-terminal peptide of the hemoglobin beta-chain is VHLSPEEK. The 2-nitro-1-propanol adduct would add to the N-terminal valine.
Caption: Predicted fragmentation of the 2-NP adducted N-terminal peptide.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following quality control measures are essential:
-
Use of Internal Standards: For quantitative analysis, stable isotope-labeled internal standards of the adducts should be used.[6]
-
Method Blanks: Processing a blank sample (no globin) through the entire workflow ensures that no contamination is introduced.
-
Spiked Samples: Spiking a control globin sample with a synthesized this compound standard (if available) can validate the entire method from sample preparation to detection.
-
Replicate Injections: Technical replicates of each sample injection will assess the reproducibility of the LC-HRMS analysis.[8]
Conclusion
High-resolution mass spectrometry provides a powerful and definitive tool for the identification of 2-nitro-1-propanol-hemoglobin adducts. Both the targeted modified Edman degradation approach and the untargeted proteomics strategy offer robust workflows for researchers in toxicology, occupational health, and drug development. The choice of method will depend on the specific research question, with the targeted approach offering higher sensitivity for known adducts and the proteomics approach providing a broader screen for multiple modifications. By following the detailed protocols and data analysis strategies outlined in this application note, scientists can confidently identify this compound as a key biomarker of 2-nitropropane exposure.
References
-
U.S. Food and Drug Administration. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in. FDA. [Link]
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Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways. [Link]
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Rajczewski, A. T., et al. (2023). Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics. Chemical Research in Toxicology. [Link]
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American Chemical Society. (n.d.). Profiling the hemoglobin adductome of smokers and non-smokers by targeted LC/MS analysis of N-terminal peptide adducts. [Link]
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Cuykx, M., et al. (2018). LC-HRMS Metabolomics for Untargeted Diagnostic Screening in Clinical Laboratories: A Feasibility Study. Clinical Chemistry. [Link]
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Hecht, S. S., et al. (1990). Mass spectrometric analysis of tobacco-specific nitrosamine hemoglobin adducts in snuff dippers, smokers, and nonsmokers. Cancer Research. [Link]
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Kupfer, F., et al. (2022). Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS. Archives of Toxicology. [Link]
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ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
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Kupfer, F., et al. (2022). Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS. National Institutes of Health. [Link]
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Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
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Spectroscopy Online. (2010). Derivatization in Mass Spectrometry. [Link]
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Figeys, D., et al. (1998). Structural Characterization by Mass Spectrometry of Hemoglobin Adducts Formed After in Vivo Exposure to Methyl Bromide. Blood. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem. [Link]
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American Chemical Society. (n.d.). Profiling the hemoglobin adductome of smokers and non-smokers by targeted LC/MS analysis of N-terminal peptide adducts. [Link]
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Andra, S. S., et al. (2017). Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome. Environment International. [Link]
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Rajczewski, A. T., et al. (2023). Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics. Diva-portal.org. [Link]
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Application Note: High-Sensitivity LC-MS/MS Analysis of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in Animal Tissues and Biofluids
Introduction: The Significance of 8-OHdG as a Biomarker of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] ROS can indiscriminately damage cellular macromolecules, but one of the most critical targets is DNA. The reaction of hydroxyl radicals (•OH) with guanine residues in DNA generates 8-hydroxy-2'-deoxyguanosine (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG).[3][4][5][6]
8-OHdG is a mutagenic lesion that can lead to G-to-T transversion mutations if not repaired, implicating it directly in carcinogenesis.[3][4] Cells possess repair mechanisms, primarily base excision repair (BER), that excise 8-OHdG from DNA.[1] The excised adduct is then excreted in bodily fluids, such as urine.[1][7] Consequently, the concentration of 8-OHdG in tissues reflects the extent of localized DNA damage, while its levels in urine provide a non-invasive measure of systemic, whole-body oxidative stress.[1][7][8] For researchers in toxicology and drug development, accurate quantification of 8-OHdG is a critical tool for assessing the oxidative liability of new chemical entities and understanding disease mechanisms.[9][10][11]
This guide provides a comprehensive, field-proven framework for the robust quantification of 8-OHdG in complex biological matrices, such as animal tissues and urine, using the gold-standard methodology of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Biochemical Formation and Rationale for Method Selection
The formation of 8-OHdG occurs when ROS, particularly the highly reactive hydroxyl radical, attacks the C8 position of the guanine base within the DNA strand.[6][12] This process is a constant physiological event, but its rate is significantly increased under conditions of oxidative stress induced by xenobiotics, inflammation, or disease.
Analytical Challenges & Causality of Method Choice: The quantification of 8-OHdG is challenging for two primary reasons:
-
Low Physiological Concentrations: Endogenous levels are typically very low, requiring highly sensitive analytical instrumentation.
Given these challenges, LC-MS/MS is the methodology of choice. It offers unparalleled sensitivity to detect femtomole levels and exceptional specificity through Multiple Reaction Monitoring (MRM), which isolates the target analyte from complex matrix interferences.[15][16][17] This specificity is crucial for distinguishing authentic 8-OHdG from isobaric interferences. Furthermore, the use of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-OHdG) is mandatory. This standard is added at the very beginning of sample preparation and co-purifies with the endogenous analyte, correcting for any analyte loss during extraction and for variations in instrument response (matrix effects), thereby ensuring the highest degree of accuracy and trustworthiness.[15][17]
Master Workflow for 8-OHdG Quantification
The analytical workflow, while varying slightly between urine and tissue, follows a core sequence of steps designed to isolate the analyte while preventing artifactual formation.
Protocol 1: Quantification of 8-OHdG in Animal Urine
Urine is an ideal matrix for assessing systemic oxidative stress due to its non-invasive collection and relative simplicity compared to tissue.[18] The primary challenge is removing salts and other interferences that can suppress the analyte signal in the mass spectrometer.
1. Materials & Reagents
-
8-OHdG analytical standard
-
¹⁵N₅-8-OHdG stable isotope internal standard (IS)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode C18/cation exchange)
-
Urine collection tubes containing antioxidants (e.g., butylated hydroxytoluene, BHT)
2. Step-by-Step Methodology
-
Sample Collection & Storage: Collect urine samples and immediately freeze at -80°C. Using collection tubes with pre-added antioxidants is highly recommended to prevent ex vivo oxidation.
-
Sample Pre-treatment:
-
Thaw urine samples on ice.
-
Vortex to homogenize.
-
To 500 µL of urine, add 10 µL of IS solution (concentration determined during method validation, e.g., 1 µg/mL).[18]
-
Vortex again.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris.
-
-
Solid-Phase Extraction (SPE):
-
Rationale: SPE is used to remove salts and polar interfering compounds while concentrating the 8-OHdG analyte.[19][20]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant from the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts.
-
Elute the 8-OHdG and IS with 1 mL of a methanol/water mixture (e.g., 50:50 v/v) containing 0.1% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Use a C18 analytical column for separation.
-
Run a gradient elution from high aqueous to high organic mobile phase.
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor the specific MRM transitions for 8-OHdG and its internal standard.[15][16]
-
-
Data Analysis & Normalization:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (Analyte/IS).
-
Quantify the concentration using a calibration curve prepared in a surrogate matrix (e.g., synthetic urine or water).
-
To account for variations in urine dilution, normalize the final 8-OHdG concentration to urinary creatinine concentration, expressing the result as ng 8-OHdG / mg creatinine.[7]
-
Protocol 2: Quantification of 8-OHdG from Animal Tissue DNA
Measuring 8-OHdG in tissue provides a direct assessment of DNA damage in a specific organ. This protocol is more complex as it requires efficient DNA extraction and enzymatic digestion, with stringent measures to prevent artifactual oxidation at every step.[9]
1. Materials & Reagents
-
All reagents from Protocol 1.
-
Homogenization Buffer: Phosphate buffer (pH 7.4) containing 1 mM EDTA and an iron chelator like 0.1 mM deferoxamine (DFO).[14][21]
-
DNA Extraction Kit (e.g., column-based or phenol-chloroform).
-
RNase A and Proteinase K.
-
Enzymatic Digestion Buffer: e.g., 200 mM Sodium Acetate (pH ~5.0).[22]
2. Step-by-Step Methodology
-
Tissue Homogenization:
-
Causality: This is the most critical step for artifact prevention. Work quickly and keep samples on ice at all times. The use of a metal chelator (DFO) in the homogenization buffer is essential to inhibit Fenton-like reactions that can generate hydroxyl radicals and artificially oxidize guanine.[14][21]
-
Weigh the frozen tissue (~50-100 mg).
-
Add 1 mL of ice-cold Homogenization Buffer.
-
Homogenize using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain.
-
-
DNA Extraction:
-
Follow the protocol of a high-quality commercial DNA extraction kit. Include RNase A and Proteinase K digestion steps to ensure a pure DNA sample.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8.[22]
-
-
Enzymatic Digestion:
-
Rationale: To measure 8-OHdG by LC-MS, the DNA polymer must be digested down to its constituent nucleosides. This is achieved using a two-step enzymatic process.[21][23]
-
To ~50 µg of DNA, add the IS (¹⁵N₅-8-OHdG).
-
Add Nuclease P1 and incubate at 37°C for 1-2 hours. Nuclease P1 is a 3'-phosphodiesterase that digests single-stranded DNA into deoxynucleoside 5'-monophosphates.
-
Adjust the pH to ~8.0 using Tris buffer.
-
Add Alkaline Phosphatase and incubate at 37°C for 1-2 hours. This enzyme removes the 5'-phosphate group, yielding the final deoxynucleosides (dG, dA, dC, dT, and 8-OHdG).[22]
-
-
Sample Cleanup (Protein & Enzyme Removal):
-
Remove the enzymes by ultrafiltration using a 10 kDa molecular weight cut-off filter.[22] Centrifuge according to the manufacturer's instructions.
-
The filtrate, containing the nucleosides, is collected for SPE.
-
-
Solid-Phase Extraction (SPE) & LC-MS/MS Analysis:
-
Perform SPE and LC-MS/MS analysis as described in steps 3 and 4 of Protocol 1.
-
-
Data Analysis & Normalization:
-
Quantify the absolute amount of 8-OHdG (in ng) and normal deoxyguanosine (dG) in the same run (dG will require significant dilution of the sample).
-
Express the final result as the ratio of 8-OHdG per 10⁵ or 10⁶ normal dG bases. This normalization accounts for variations in the amount of DNA analyzed and provides a standardized measure of damage.[21]
-
Data Presentation & Method Validation
A robust and trustworthy protocol is a self-validating one. Key validation parameters should be established according to regulatory guidelines (e.g., ICH).[24][25]
Table 1: Typical LC-MS/MS Method Validation Parameters for 8-OHdG
| Parameter | Urine Matrix | Tissue DNA Hydrolysate | Acceptance Criteria |
|---|---|---|---|
| Linearity (r²) | > 0.998 | > 0.998 | r² ≥ 0.995[24] |
| Range (ng/mL) | 0.05 - 50 | 0.05 - 50 | Covers expected biological concentrations |
| LOD (ng/mL) | ~0.01 | ~0.01 | S/N > 3[15][18] |
| LOQ (ng/mL) | ~0.05 | ~0.05 | S/N > 10, RSD < 20%[15][18] |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | Within 80-120% of true value |
| Precision (% RSD) | < 15% | < 15% | RSD ≤ 15% |
| Matrix Effect (%) | 85 - 115% | 80 - 120% | IS-corrected response vs. neat solution |
| Extraction Recovery (%) | > 80% | > 75% | Pre-spike vs. Post-spike response |
Table 2: Example MRM Transitions for LC-MS/MS Analysis (ESI+)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
|---|---|---|---|
| 8-OHdG | 284.1 | 168.1 | Quantifier[16] |
| 8-OHdG | 284.1 | 140.1 | Qualifier |
| ¹⁵N₅-8-OHdG (IS) | 289.1 | 173.1 | Internal Standard[15] |
| 2'-deoxyguanosine (dG) | 268.1 | 152.1 | For Normalization (Tissue) |
Conclusion
The quantification of 8-OHdG is a powerful yet technically demanding application. By employing LC-MS/MS with stable isotope dilution, adhering to meticulous sample preparation protocols designed to mitigate artifactual oxidation, and performing rigorous method validation, researchers can generate highly accurate and reliable data. The protocols outlined in this guide provide a robust foundation for scientists in drug development and biomedical research to confidently assess oxidative DNA damage in a wide range of preclinical studies, ultimately leading to safer therapeutics and a deeper understanding of disease pathology.
References
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A formation mechanism for 8-hydroxy-2'-deoxyguanosine mediated by peroxidized 2'-deoxythymidine. PubMed. Available at: [Link]
-
8-Hydroxy-2'-Deoxyguanosine. PubChem. Available at: [Link]
-
DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine. National Institutes of Health (NIH). Available at: [Link]
-
HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2'-deoxyguanosine, in Cultured Cells and Animal Tissues. PubMed. Available at: [Link]
-
Comparison of the levels of 8-hydroxyguanine in DNA as measured by gas chromatography mass spectrometry following hydrolysis of DNA by Escherichia coli Fpg protein or formic acid. National Institutes of Health (NIH). Available at: [Link]
-
Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
8-Oxo-2'-deoxyguanosine. Wikipedia. Available at: [Link]
-
8-Oxo-7,8-Dihydro-2′-Deoxyguanosine (8-oxodG) and 8-Hydroxy-2′-Deoxyguanosine (8-OHdG) as a Potential Biomarker for Gestational Diabetes Mellitus (GDM) Development. MDPI. Available at: [Link]
-
HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2'-deoxyguanosine, in Cultured Cells and Animal Tissues. National Institutes of Health (NIH). Available at: [Link]
-
Formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG) from 2'-deoxyguanosine. ResearchGate. Available at: [Link]
-
Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis. MDPI. Available at: [Link]
-
Sample preparation of 8-hydroxy-2'-deoxyguanosine with solid phase extraction methodology based on molecular imprinting polymers and conventional silica based phases. ResearchGate. Available at: [Link]
-
Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women. PubMed. Available at: [Link]
-
The Role of Oxidative Stress in Biomedical Research: A Focus on 8-hydroxy-2'-deoxyguanosine (8-OHdG) as a Biomarker. Neuromics Reagents. Available at: [Link]
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Determination of 8-OHGua by LC-MS/MS after Acid Hydrolysis of Oxidative Damaged DNA. IntechOpen. Available at: [Link]
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Determination of 8-OHGua by LC-MS/MS after Acid Hydrolysis of Oxidative Damaged DNA. ResearchGate. Available at: [Link]
-
8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. PubMed Central. Available at: [Link]
-
Recent progress in the LC‐MS/MS analysis of oxidative stress biomarkers. Lirias. Available at: [Link]
-
Prevention of artifactual oxidation in determination of cellular 8-oxo-7,8-dihydro-2′-deoxyguanosine by isotope-dilution LC-MS/MS with automated solid-phase extraction. ResearchGate. Available at: [Link]
-
Fast quantification of the urinary marker of oxidative stress 8-hydrox−2'-deoxyguanosine using solid-phase extraction and high-performance liquid chromatography with triple-stage quadrupole mass detection. ResearchGate. Available at: [Link]_
-
Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women. PubMed Central. Available at: [Link]
-
Development and validation of a fast and simple LC-ESI MS/MS method for quantitative analysis 8-Hydroxyl-2′-Deoxyguanosine (8-OHdG) in human urine. ResearchGate. Available at: [Link]
-
Determination of human serum 8-hydroxy-2′-deoxyguanosine (8-OHdG) by HPLC-ECD combined with solid phase extraction (SPE). ResearchGate. Available at: [Link]
-
Detection and Quantification of 8-Hydroxy-2′-Deoxyguanosine in Alzheimer's Transgenic Mouse Urine using Capillary Electrophoresis. PubMed Central. Available at: [Link]
-
Product Manual for High Sensitivity 8OHDG ELISA Assay Kit for Plasma, Tissue and Cell Lysates. GenScript. Available at: [Link]
-
8-Hydroxydeoxyguanosine: Not mere biomarker for oxidative stress, but remedy for oxidative stress-implicated gastrointestinal diseases. PubMed Central. Available at: [Link]
-
the measurement of urinary 8-hidroxy-2'deoxyguanosine level. JournalAgent. Available at: [Link]
-
Development and Validation of a Fast and Simple LC-ESI MS/MS Method for Quantitative Analysis 8-Hydroxyl-2′-Deoxyguanosine (8-OHdG) in Human Urine. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
Research Progress on 8-Hydroxy-2'-Deoxyguanosine (8-OHdG) as a Biomarker of DNA Oxidative Damage. ResearchGate. Available at: [Link]
-
DNA Damage (8-OHdG) ELISA Kit. Agrisera antibodies. Available at: [Link]
-
Oxidative Stress Sensing System for 8-OHdG Detection Based on Plasma Coupled Electrochemistry by Transparent ITO/AuNTAs/PtNPs Electrode. MDPI. Available at: [Link]
-
Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG). IS MUNI. Available at: [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
-
Validation Parameters of Analytical Methods as per ICH guidelines: PART-1. YouTube. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 2-NP-Ahd Derivatization for Carbonyl Analysis
Welcome to the technical support guide for 2-nitrophenylhydrazine (2-NP-Ahd) derivatization. This resource is designed for researchers, scientists, and drug development professionals who utilize this powerful technique for the quantification of aldehydes and ketones. Here, we address common challenges and provide in-depth, field-proven insights to enhance the efficiency, reproducibility, and accuracy of your results.
The derivatization of carbonyl compounds with this compound is a cornerstone method for enabling sensitive detection, particularly for compounds lacking a strong native chromophore for UV-HPLC analysis.[1] The reaction converts aldehydes and ketones into stable, UV-active 2-nitrophenylhydrazones, which can be readily analyzed by reverse-phase HPLC.[1][2] This guide will help you navigate the nuances of this reaction to achieve optimal performance.
Troubleshooting Guide: From Low Yields to Poor Chromatography
This section is structured in a problem-and-solution format to directly address the most common issues encountered during this compound derivatization workflows.
Problem 1: Low or No Derivatization Yield
One of the most frequent challenges is a lower-than-expected or non-existent product yield. This can stem from several factors related to reaction conditions and reagent quality.
Question: My derivatization reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low derivatization yield is typically traced back to one of four key areas: reaction pH, temperature and time, reagent quality, or the sample matrix itself.
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Suboptimal pH: The formation of 2-nitrophenylhydrazone is an acid-catalyzed reaction.[1][3] The acid protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amino group of this compound.[1][3]
-
Troubleshooting: Ensure the reaction medium is sufficiently acidic, ideally within a pH range of 2-4.[3] EPA Method 8315A, which uses the related 2,4-dinitrophenylhydrazine (DNPH), also specifies a pH of 3 for the reaction.[4] You can achieve this by preparing the this compound reagent in an acidic solution, such as 2N hydrochloric acid (HCl).[1]
-
-
Incorrect Temperature and Time: Like most chemical reactions, both temperature and duration are critical.
-
Troubleshooting: While some derivatizations proceed at room temperature, gentle heating can significantly increase the reaction rate and improve yield.[3] An optimal temperature is often found in the 40-60°C range.[3] However, the ideal time and temperature can be analyte-dependent. For instance, an optimized method for muscone using DNPH found 65°C for 30 minutes to be optimal.[5][6][7] It is recommended to perform a time-course study (e.g., sampling at 15, 30, 60, and 120 minutes) to determine the point of maximum conversion for your specific analytes without causing degradation.
-
-
Poor Reagent Quality: The this compound reagent can degrade over time, especially when exposed to light. Furthermore, contamination is a common issue.
-
Troubleshooting: Always use fresh, high-purity this compound.[3] Prepare the derivatizing solution fresh daily and store it in an amber bottle to protect it from light.[1] It's also crucial to check for carbonyl contaminants in the reagent itself, which can lead to high background signals. Purification of the reagent by recrystallization may be necessary for ultra-trace analysis.[4]
-
-
Sample Matrix Interference: Complex sample matrices can contain compounds that inhibit the reaction or compete for the derivatizing agent.
-
Troubleshooting: If working with complex samples (e.g., biological fluids, environmental extracts), a sample cleanup step is essential. This can involve liquid-liquid extraction (LLE) or, more commonly, solid-phase extraction (SPE) using C18 cartridges to remove interferences before derivatization.[1]
-
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 2 - 4 | Acid catalysis is required to activate the carbonyl group for nucleophilic attack.[3] |
| Temperature | 40 - 65°C | Increases reaction kinetics, but excessive heat can degrade products. Optimization is key.[3][5] |
| Reaction Time | 20 - 60 min | Must be sufficient for complete reaction but short enough to prevent side reactions or degradation.[5][6] |
| Reagent Purity | High Purity | Degraded or contaminated reagents are a primary cause of low yield and high background.[3] |
Problem 2: Poor Chromatographic Peak Shape
Even with a good yield, issues like peak tailing, splitting, or broad peaks can compromise quantification and resolution.
Question: I see my derivatized product, but the HPLC peak is tailing or splitting. What could be the cause?
Answer: Poor peak shape for hydrazone derivatives often points to one of three issues: the presence of stereoisomers, excess derivatizing reagent, or suboptimal HPLC conditions.
-
Presence of E/Z Stereoisomers: The carbon-nitrogen double bond (C=N) in the resulting hydrazone can lead to the formation of E and Z stereoisomers.[3] These isomers can have slightly different polarities and may separate on the HPLC column, leading to split or broadened peaks.[8]
-
Troubleshooting: This is a well-documented phenomenon with hydrazone derivatives.[8] Some methods aim to convert both forms into a single, stable product, for example, through reductive amination, though this adds complexity.[8] Often, adjusting the HPLC mobile phase composition or temperature can help co-elute the isomers into a single, sharp peak.
-
-
Excess Derivatizing Reagent: A large excess of unreacted this compound in the injected sample can interfere with the chromatography, potentially co-eluting with and distorting the peaks of early-eluting analytes.
-
Troubleshooting: While a molar excess of the derivatizing agent is necessary to drive the reaction to completion, an excessive amount should be avoided.[6] An optimized method for muscone found a molar ratio of at least 300:1 (DNPH to muscone) was required.[6][7] If excess reagent is a problem, a sample cleanup step after derivatization using a C18 SPE cartridge can be implemented to remove it before injection.
-
-
Suboptimal HPLC Conditions: The issue may not be with the derivatization itself, but with the analytical method.
-
Troubleshooting: Re-evaluate your HPLC method. Ensure the mobile phase is appropriate for the hydrophobicity of your derivatives. The separation of 2-nitrophenylhydrazones is typically achieved on a C18 reverse-phase column using a gradient of acetonitrile and water.[1] Check for column degradation, ensure proper mobile phase pH, and optimize the gradient slope to ensure sharp, symmetrical peaks.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound derivatization?
The reaction is a nucleophilic addition-elimination. The primary amino group (-NH2) of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable 2-nitrophenylhydrazone, which contains a C=N double bond.[1][9]
Q2: How should I prepare my this compound derivatizing reagent?
A common preparation involves dissolving 50 mg of high-purity this compound in 100 mL of 2N HCl.[1] Gentle heating and sonication can aid in dissolution. This solution should be prepared fresh daily and stored in a light-blocking amber container to prevent photodegradation.[1]
Q3: What are the ideal storage conditions for my derivatized samples?
Derivatized samples should be stored under refrigeration at approximately 4°C and protected from light.[4] For best results, it is recommended to analyze the extracts within 3 days of preparation to minimize potential degradation of the hydrazone derivatives.[4]
Q4: Can this method be used for quantitative analysis?
Absolutely. Pre-column derivatization with this compound is a robust method for the quantitative analysis of carbonyls.[1] For accurate quantification, it is essential to:
-
Use a Calibration Curve: Prepare a series of working standards containing known concentrations of your target aldehydes and ketones. Derivatize these standards using the exact same procedure as your unknown samples.
-
Validate the Method: Perform method validation according to relevant guidelines (e.g., ICH, FDA) to establish linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
-
Consider an Internal Standard: While not always necessary, using an internal standard can correct for variations in sample preparation and injection volume, improving precision.
Q5: How do I confirm the identity of the derivatized products?
The primary method of confirmation is by comparing the retention time of the peak in your sample to that of a derivatized authentic standard.[2] For unequivocal identification, especially for unknown compounds, coupling the HPLC system to a mass spectrometer (LC-MS) is the gold standard. The mass of the derivative can be used to confirm the identity of the original carbonyl compound.[2][10]
Experimental Protocol: A General Workflow
This protocol provides a starting point for the derivatization of aldehydes and ketones in a liquid sample. Optimization will be required based on your specific analytes and matrix.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epa.gov [epa.gov]
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- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Parameters for 2-NP-Ahd Detection
Welcome to the technical support center for the analysis of 2-nitro-4-azidophenyl-alanine (2-NP-Ahd). This guide is designed for researchers, scientists, and drug development professionals who are working with this photo-activatable cross-linking amino acid and need to develop robust and sensitive LC-MS/MS detection methods. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your experimental parameters and troubleshoot any issues you may encounter.
Understanding the Analyte: 2-Nitro-4-azidophenyl-alanine (this compound)
This compound is a valuable tool in chemical biology and drug discovery for its ability to form covalent cross-links with interacting proteins upon photo-activation.[1][2] Its structure, containing a nitro group, an azido group, and an amino acid backbone, presents unique considerations for mass spectrometric analysis. This guide will walk you through a systematic approach to developing a sensitive and specific Multiple Reaction Monitoring (MRM) method for its detection.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I'm starting from scratch. How do I find the precursor ion for this compound?
A1: The first step in any MS/MS method development is to identify the most abundant and stable precursor ion.[3] For this compound, this will likely be the protonated molecule, [M+H]⁺, in positive ion mode, or the deprotonated molecule, [M-H]⁻, in negative ion mode.
Experimental Protocol: Precursor Ion Determination
-
Prepare a Standard Solution: Make a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or with 0.1% ammonium hydroxide for negative mode).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Perform a Full Scan (Q1 Scan): Acquire data in full scan mode across a relevant mass range (e.g., m/z 100-300).
-
Identify the Precursor: The most intense peak in the spectrum should correspond to your precursor ion. For this compound (Molecular Weight: ~237.19 g/mol ), expect the [M+H]⁺ ion at approximately m/z 238.2.
Q2: I've identified the precursor ion. How do I select the best product ions for my MRM method?
A2: Selecting the right product ions is crucial for the specificity and sensitivity of your assay. This involves fragmenting the precursor ion and identifying the most stable and intense resulting fragments.
Experimental Protocol: Product Ion Scan and Selection
-
Set up a Product Ion Scan: Using the same infused standard, set up a product ion scan experiment. The mass spectrometer will isolate the precursor ion (e.g., m/z 238.2) in the first quadrupole (Q1), fragment it in the collision cell (Q2), and scan the resulting fragments in the third quadrupole (Q3).
-
Vary Collision Energy: Acquire product ion spectra at a range of collision energies (e.g., 10, 20, 30, 40 eV) to observe which fragments are produced and at what energy they are most abundant.[4][5]
-
Predict and Identify Fragments: Based on the structure of this compound, we can predict likely fragmentation patterns. Common cleavages occur at the most labile bonds.[6][7]
-
Loss of the nitro group (-NO₂): A neutral loss of 46 Da.
-
Loss of the azido group (-N₃) as N₂: A neutral loss of 28 Da from the azide.
-
Cleavage of the amino acid side chain: Fragmentation of the bond between the alanine backbone and the phenyl ring.
-
Decarboxylation (-COOH): A neutral loss of 44 Da.
Analyze the product ion spectra to identify the most intense and consistent fragment ions. It is good practice to select at least two product ions for each precursor to have a quantifier and a qualifier transition, which increases the confidence in your identification.
-
Predicted Fragmentation of this compound
Caption: Predicted fragmentation of this compound precursor ion.
Q3: My signal intensity is low. What are the key parameters to optimize?
A3: Low signal intensity is a common issue that can often be resolved by systematically optimizing the MS parameters.[8]
Troubleshooting Low Signal Intensity:
-
Collision Energy (CE): This is one of the most critical parameters.[4][5] For each selected MRM transition, perform a CE optimization experiment. This involves analyzing a constant concentration of your analyte while ramping the CE over a range (e.g., 5 to 50 eV) and monitoring the product ion intensity. The optimal CE is the value that produces the highest intensity for that specific transition.
-
Source Parameters:
-
Capillary/Spray Voltage: Ensure it is stable and optimized for your analyte and mobile phase. A typical starting point is 3.5-4.5 kV for positive ion mode.
-
Gas Flows (Nebulizer and Heater): These affect desolvation. Higher flows are generally needed for higher aqueous mobile phase compositions.
-
Source Temperature: Higher temperatures can improve desolvation but can also cause thermal degradation of labile compounds.
-
-
Sample Concentration: Ensure your sample concentration is within the linear range of the instrument.[8] If it's too low, you may not see a signal. If it's too high, you can experience ion suppression.
-
Mobile Phase Composition: The pH and organic content of your mobile phase can significantly impact ionization efficiency. For positive mode ESI, a mobile phase with a low pH (e.g., 0.1% formic acid) is generally preferred.
Table 1: Example of Collision Energy Optimization Data
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Response (Arbitrary Units) |
|---|---|---|---|
| 238.2 | 192.2 | 10 | 5,000 |
| 238.2 | 192.2 | 20 | 15,000 |
| 238.2 | 192.2 | 30 | 8,000 |
| 238.2 | 210.2 | 15 | 7,500 |
| 238.2 | 210.2 | 25 | 12,000 |
| 238.2 | 210.2 | 35 | 6,000 |
Q4: I'm seeing a lot of background noise and interferences. How can I improve the specificity of my method?
A4: High background can be due to matrix effects or suboptimal chromatographic separation.
Strategies to Improve Specificity:
-
Chromatographic Optimization: A good chromatographic separation is essential to reduce matrix effects.[9]
-
Gradient Optimization: Adjust the gradient slope and duration to ensure this compound elutes in a region with minimal co-eluting matrix components.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to achieve better separation from interfering compounds.
-
-
Sample Preparation: Implement a more rigorous sample preparation protocol to remove interfering substances. This could include solid-phase extraction (SPE) or liquid-liquid extraction.[10]
-
MRM Transition Selection: Ensure your selected MRM transitions are specific to this compound. If you are still seeing interferences, you may need to re-evaluate your product ions and choose ones that are more unique to your compound.
Systematic Workflow for MS/MS Parameter Optimization
The following diagram outlines a systematic and self-validating workflow for optimizing your MS/MS parameters for this compound detection.
Caption: Workflow for optimizing MS/MS parameters for this compound.
References
- Optimization of liquid chromatography and mass spectrometry parameters based on LC-QQQ: A case study on lysinoalanine. PubMed.
- What is meant by 'Precursor' and 'Product' in MRM mode using GC-MS/MS?. ResearchGate.
- A Sensitive LC-MS/MS Method for the Analysis of Azido Impurity in Losartan Drugs. Shimadzu.
- A Photo-Caged Cross-Linker for Identifying Protein-Protein Interactions. PMC - NIH.
- Technical Support Center: Overcoming Challenges in 2-Nitrofluorene Metabolite Identification. Benchchem.
- An Accessible Program for Automating Mass Spectrometry Parameter Optimization and Configuration. ChemRxiv.
- Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. NIH.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc..
- Automated Multiple Reaction Monitoring (MRM) Method Development for Peptide Drugs Using waters_connect for Quantitation Software. Waters Corporation.
- Collision energies: Optimization strategies for bottom-up proteomics. ResearchGate.
- Assessing MS/MS Search Algorithms for Optimal Peptide Identification. Thermo Fisher Scientific.
- Detecting nitrofuran metabolites in animal products using LC/MS/MS. Technology Networks.
- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent.
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams.
- In tandem mass spectrometry MRM analysis how is the precursor ion detected?. Reddit.
- Collision energies: Optimization strategies for bottom-up proteomics. PubMed.
- How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)?. ResearchGate.
- Determination of nitrofuran metabolites in sausage casings and crawfish using LC-Q-Orbitrap HRMS: Method development and validation. PubMed Central.
- Ultra-Accurate Correlation between Precursor and Fragment Ions in Two-Dimensional Mass Spectrometry: Acetylated vs Trimethylated Histone Peptides. NIH.
- DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST. Repositório Alice - Embrapa.
- Advanced Precursor Ion Selection Algorithms for Increased Depth of Bottom-Up Proteomic Profiling. PMC - NIH.
- How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. SCIEX.
- A stochastic approach for parameter optimization of feature detection algorithms for non-target screening in mass spectrometry. PMC - NIH.
- MASS SPECTROMETER (MS) TROUBLESHOOTING Solutions. CGSpace.
- Determination of the Metabolites of Nitrofuran Antibacterial Drugs in Chicken Tissue by Liquid Chromatograph-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Application. Agilent.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- Ultra-Accurate Correlation between Precursor and Fragment Ions in Two-Dimensional Mass Spectrometry: Acetylated vs Trimethylated Histone Peptides. ACS Publications.
- R5. Overview of Cross-Linking, Including Photo-Reactive Cross-Linking Methods. YouTube.
- Photocrosslinking approaches to interactome mapping. PMC - PubMed Central - NIH.
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- 2. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
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reducing background noise in 2-NP-Ahd analytical methods
Technical Support Center: Optimizing 2-NP-Ahd Analysis
A Guide to Reducing and Troubleshooting Background Noise in Nitrofuran Metabolite Quantification
Welcome to the technical support guide for the analysis of 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione (this compound). As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into identifying and mitigating sources of background noise. Achieving a low signal-to-noise ratio is paramount for the accurate and sensitive quantification of nitrofuran residues. This guide moves beyond simple procedural lists to explain the causality behind each step, empowering you to build robust and self-validating analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the this compound analytical method.
Q1: What is this compound and why is it central to this analysis?
A1: this compound is the stable, derivatized form of 1-aminohydantoin (AHD), which is a tissue-bound metabolite of the nitrofuran antibiotic nitrofurantoin.[1] Regulatory bodies prohibit the use of nitrofurans in food-producing animals, making the detection of their metabolites critical for food safety. The analytical workflow involves acid hydrolysis to release the bound AHD metabolite, which is then derivatized with 2-nitrobenzaldehyde. This reaction forms the this compound chromophore, which is more stable and readily detectable by LC-MS/MS, serving as a reliable indicator of the parent drug's illegal use.[2][3]
Q2: What are the primary sources of background noise in this compound analytical methods?
A2: Background noise is any signal detected by the instrument that is not from the analyte of interest. In this compound analysis, it typically originates from four main sources:
-
Sample Matrix: Endogenous components from complex biological samples (e.g., tissue, honey, plasma) that co-extract with the analyte. Phospholipids are a notorious source of interference.
-
Reagents and Solvents: Impurities within the derivatization reagent (2-nitrobenzaldehyde), acids, bases, organic solvents, or even water can contribute to a high baseline.
-
Derivatization Process: The chemical reaction itself can produce unwanted side products that interfere with the analysis. Incomplete reactions or degradation of the derivatizing agent can also elevate noise.[4]
-
LC-MS/MS System: Contamination within the HPLC/UHPLC system (tubing, column, injector) or the mass spectrometer's ion source can be a significant source of persistent background noise.[5]
Q3: How does high background noise negatively impact my analytical results?
A3: High background noise degrades the quality of your data in several critical ways. Firstly, it elevates the Limit of Detection (LOD) and Limit of Quantitation (LOQ), making it impossible to reliably measure trace amounts of this compound. Secondly, it reduces the signal-to-noise ratio (S/N), which can obscure the analyte peak and lead to poor integration and inaccurate quantification. Finally, co-eluting interferences can cause ion suppression or enhancement in the mass spectrometer's source, artificially lowering or raising the measured analyte concentration and compromising the accuracy and reproducibility of the method.[6][7]
Part 2: Troubleshooting Guide: Diagnosing and Resolving High Background Noise
This guide uses a problem-and-solution format to address specific issues you may encounter during your experiments.
Workflow Overview: From Sample to Signal
The entire analytical process is a potential source of background noise. Understanding the workflow is the first step in effective troubleshooting.
Scenario 1: Issues During Sample Preparation & Extraction
Q: My chromatogram shows a high, noisy baseline even when I inject a "reagent blank" (all procedure steps without a sample matrix). What is the likely cause?
A: This points to contamination from your reagents, solvents, or labware.
-
Causality: The derivatization reaction, which involves forming an imine from an amine and an aldehyde, can be susceptible to impurities.[8] Low-purity solvents can contain non-volatile residues that accumulate in the system, while contaminated acids or buffers can introduce a host of interfering ions.
-
Troubleshooting Steps:
-
Isolate the Source: Prepare a series of blanks, systematically omitting one component at a time (e.g., derivatization reagent, acid) to pinpoint the contaminated reagent.
-
Use High-Purity Reagents: Switch to LC-MS grade or the highest purity available solvents, water, and acids (e.g., formic acid, HCl).
-
Check Derivatization Reagent: The 2-nitrobenzaldehyde reagent can degrade over time or be of insufficient purity. Prepare a fresh solution or acquire a new, high-purity standard.
-
Clean Labware: Ensure all glassware and plasticware are meticulously cleaned and rinsed with high-purity solvent to remove any residues.
-
Q: My matrix blank (a control sample known to be free of nitrofurans) shows significant interfering peaks and ion suppression where my this compound analyte should elute. Why?
A: This is a classic case of "matrix effects," where endogenous compounds from the sample itself interfere with the analysis.[6]
-
Causality: Components of the biological matrix (fats, proteins, phospholipids) can co-extract with your analyte. In the MS ion source, these compounds compete with this compound for ionization, leading to a suppressed signal (ion suppression). Alternatively, they can contribute to background chemical noise.[9]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective solution is to remove the interfering compounds before injection. Enhance your Solid Phase Extraction (SPE) protocol by testing different sorbents or optimizing the wash and elution steps. For samples high in phospholipids, consider using specialized removal plates or cartridges.
-
Dilute the Sample: A simple and effective strategy is to dilute the final extract.[7][10] This reduces the concentration of matrix components, often lessening their suppressive effect. This is only viable if the resulting analyte concentration remains well above the instrument's LOQ.
-
Optimize Chromatography: Adjust your LC gradient to improve the chromatographic separation between this compound and the interfering matrix peaks. A longer, shallower gradient or a different column chemistry can provide the necessary resolution.[6][11]
-
Use a Divert Valve: Program the LC system's divert valve to send the highly contaminated portions of the eluent (typically at the beginning and end of the run) to waste instead of the MS source. This prevents fouling and reduces background.[7]
-
Scenario 2: Issues During the Derivatization Step
Q: My derivatization reaction seems inefficient, leading to low signal and high variability. How can I optimize it?
A: The formation of the this compound imine is highly dependent on reaction conditions.
-
Causality: The reaction between an amine and an aldehyde to form a Schiff base (imine) is acid-catalyzed and reversible. The reaction rate and equilibrium are highly sensitive to pH.[8] The optimal pH is typically around 5; at very low pH, the amine reactant becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the removal of water.[8]
-
Troubleshooting Steps:
-
Verify and Optimize pH: Carefully control the pH of the reaction mixture after the hydrolysis step and before adding 2-nitrobenzaldehyde. Use a calibrated pH meter and adjust as needed.
-
Optimize Incubation Time and Temperature: Investigate the effect of incubation time and temperature on the reaction yield. Run a time-course experiment (e.g., 4, 8, 12, 16 hours) to find the point of maximum yield.
-
Ensure Reagent Stoichiometry: Ensure that the 2-nitrobenzaldehyde is present in sufficient molar excess to drive the reaction to completion.
-
Scenario 3: Issues with the LC-MS/MS System
Q: The baseline of my chromatogram is consistently high and noisy across all injections (blanks, standards, and samples). What should I check on my instrument?
A: This suggests a system-wide contamination issue or suboptimal MS settings.
-
Causality: Contaminants can build up in the LC flow path or the MS ion source over time. Additionally, mass spectrometer parameters that are not optimized for your specific analyte can result in poor sensitivity and high chemical noise.[12]
-
Troubleshooting Steps:
-
Systematic Cleaning: Begin by flushing the entire LC system, including the injector and sample loop, with a strong solvent series (e.g., water, methanol, isopropanol, hexane, then back). If the problem persists, clean the MS ion source (capillary, skimmer, lenses) according to the manufacturer's protocol.
-
Check Mobile Phase: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. Contamination in a mobile phase bottle will affect every run.
-
Optimize MS/MS Parameters: Do not rely on default settings. Optimize the key parameters for this compound directly by infusing a standard solution. This includes optimizing the precursor ion, product ions, collision energy (CE), and dwell time for each MRM transition.[11][12] At least two MRM transitions should be used for confident identification and quantification.[13]
-
Evaluate Ionization Source Settings: Optimize the ESI source parameters, including nebulizing gas flow, drying gas flow and temperature, and sprayer voltage and position. These settings significantly impact ionization efficiency and signal stability.[12]
-
Logical Troubleshooting Flow
When encountering high background noise, a systematic approach is crucial. Use the following logic tree to guide your diagnostic process.
Part 3: Optimized Protocols for Noise Reduction
Protocol 1: Enhanced Sample Cleanup using Solid Phase Extraction (SPE)
This protocol provides a generalized workflow for SPE. Note: This must be optimized for your specific matrix.
-
Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge) by passing 5 mL of methanol followed by 5 mL of water through the sorbent. Do not let the sorbent go dry.
-
Sample Loading: After hydrolysis and derivatization, neutralize the sample solution and load it onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing (Interference Removal): This is a critical step for noise reduction. Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar, water-soluble interferences. Follow with a wash using a non-polar solvent like hexane to remove lipids.
-
Analyte Elution: Elute the this compound using a small volume (e.g., 2 x 2 mL) of an appropriate solvent, such as ethyl acetate or a methanol/acetonitrile mixture. The choice of elution solvent should be strong enough to recover the analyte but weak enough to leave more strongly bound interferences on the cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small, precise volume of the initial mobile phase (e.g., 200 µL) for injection. This step concentrates the analyte and ensures it is dissolved in a solvent compatible with the LC method.[3]
Protocol 2: Systematic LC-MS/MS Parameter Optimization
This protocol outlines the steps for optimizing the instrument method for maximum S/N.[11]
-
Standard Infusion: Prepare a standard solution of this compound (~100 ng/mL) in 50:50 acetonitrile:water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Parent Ion (Q1) Optimization: In positive ion mode, acquire a full scan spectrum to confirm the [M+H]+ precursor ion for this compound (m/z 249.2).
-
Product Ion (Q3) and Collision Energy (CE) Optimization: Perform a product ion scan on the precursor (m/z 249.2). Select the two most abundant and stable fragment ions for your MRM transitions. For each transition, perform a collision energy ramp experiment to find the CE value that produces the maximum signal intensity.
-
Chromatography Development:
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: Use LC-MS grade solvents. A typical mobile phase would be A: Water + 0.1% Formic Acid and B: Acetonitrile or Methanol + 0.1% Formic Acid.
-
Gradient Optimization: Develop a gradient that provides a sharp, symmetrical peak for this compound with a retention factor (k') between 2 and 10, while ensuring it is well-separated from any matrix interference peaks identified in the troubleshooting phase.[11]
-
| Parameter | Typical Starting Value | Rationale |
| LC Column | C18, 2.1 x 100 mm, <3 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid promotes better ionization in positive ESI mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase LC. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 10% B to 95% B over 8 min | A generic starting point to be optimized for matrix complexity.[11] |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Ionization Mode | ESI Positive | This compound readily forms a protonated molecule [M+H]+. |
| MRM 1 (Quantifier) | e.g., 249.2 > 134.1 | To be determined empirically; this is a hypothetical transition. |
| MRM 2 (Qualifier) | e.g., 249.2 > 178.1 | Second transition for confirmation, ratio must be stable.[13] |
Table 1. Example starting parameters for an LC-MS/MS method for this compound analysis. These must be empirically optimized for your specific instrument and application.
References
-
This compound (C8H11NO) Analytical Standard High Purity at Best Price. ExportersIndia. [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]
-
Optimizing LC–MS and LC–MS-MS Methods. LCGC International. [Link]
-
Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics. [Link]
-
Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
-
Aldehydes And Ketones Important Reactions. Jack Westin. [Link]
-
Sustainable Anisaldehyde-Based Natural Deep Eutectic Solvent Dispersive Liquid–Liquid Microextraction for Monitoring Antibiotic Residues in Commercial Milk and Eggs. MDPI. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
Optimizing LC-MS/MS analysis with DO-MS. YouTube. [Link]
-
oxidation of aldehydes and ketones. Chemguide. [Link]
-
18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Chemistry LibreTexts. [Link]
-
HPLC Troubleshooting Guide. Restek. [Link]
-
a new method for evaluation of noise reduction techniques in CT. Wiley Online Library. [Link]
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]
-
(PDF) Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. ResearchGate. [Link]
-
9.3: Interferences in Absorption Spectroscopy. Chemistry LibreTexts. [Link]
-
Elisa troubleshooting tips – High background. ARP American Research Products, Inc.. [Link]
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- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. drawellanalytical.com [drawellanalytical.com]
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- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for High-Throughput 2-NP-Ahd Screening
Prepared by: Senior Application Scientist, Advanced Assay Development
Welcome to the technical support center for the high-throughput screening (HTS) of 2-Nitro-p-anisaldehyde Dehydrogenase (2-NP-Ahd) inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions to common challenges encountered during assay development, optimization, and execution. Our goal is to empower you to generate robust, reproducible, and meaningful data.
Part 1: Assay Principle and Core Concepts
The this compound assay is a biochemical screen designed to identify inhibitors of 2-Nitro-p-anisaldehyde Dehydrogenase. The enzyme catalyzes the oxidation of 2-nitro-p-anisaldehyde to its corresponding carboxylic acid, utilizing Nicotinamide Adenine Dinucleotide (NAD+) as a cofactor, which is simultaneously reduced to NADH.
Reaction: 2-Nitro-p-anisaldehyde + NAD⁺ + H₂O ---(this compound)--> 2-Nitro-p-anisic acid + NADH + H⁺
The primary detection method relies on the spectrophotometric measurement of NADH production. NADH has a distinct absorbance maximum at 340 nm, whereas NAD+ does not, allowing for a direct and continuous monitoring of enzyme activity[1][2]. An effective inhibitor will reduce the rate of NADH formation.
High-Throughput Screening Workflow
The overall HTS process involves several automated steps, from compound library preparation to hit confirmation. Understanding this workflow is crucial for identifying potential sources of error.[3][4]
Caption: General workflow for a this compound high-throughput screening campaign.
Part 2: FAQs for Assay Development
This section addresses foundational questions that are critical to resolve before initiating a large-scale screen.
Q1: What are the most critical parameters to determine before starting my HTS campaign?
A: Before screening, you must establish the enzyme's intrinsic kinetic parameters and define the assay conditions.[5][6] The essential starting points are:
-
Enzyme Concentration: The amount of enzyme should be low enough to ensure the reaction remains in the linear (initial velocity) phase for the duration of the assay measurement.[5] This prevents substrate depletion and product inhibition from confounding the results.
-
Substrate Kₘ (Michaelis Constant): You must determine the Kₘ for both 2-nitro-p-anisaldehyde and NAD+. For identifying competitive inhibitors, the substrate concentration in the assay should be set at or below its Kₘ value.[5] Using substrate concentrations significantly higher than Kₘ will make it difficult to detect competitive inhibitors, as they will be outcompeted by the high concentration of the natural substrate.
-
DMSO Tolerance: HTS compound libraries are typically dissolved in DMSO. You must determine the highest concentration of DMSO your assay can tolerate without significantly affecting enzyme activity (typically <1%).[7]
Q2: How do I properly establish and maintain initial velocity conditions for my kinetic assay?
A: Initial velocity conditions are crucial for accurate inhibitor characterization.[8] This is the phase of the reaction where product formation is linear over time.
-
Causality: If the reaction proceeds too long, two issues arise: 1) Substrate concentration decreases significantly, slowing the reaction rate and masking true inhibition. 2) The accumulation of NADH or 2-nitro-p-anisic acid could cause product inhibition.
-
Method: To determine this, perform a time-course experiment. Prepare a reaction with your chosen enzyme and substrate concentrations and measure the absorbance at 340 nm at regular, short intervals (e.g., every 30-60 seconds). Plot absorbance vs. time. The "initial velocity" period is the time during which this plot is a straight line. Your final HTS endpoint or kinetic read window must fall within this linear range.[5] Typically, this means ensuring that less than 10-15% of the substrate is consumed.[8][9]
Q3: What is a Z'-factor, and what value signifies a robust assay?
A: The Z'-factor (Z-prime) is a statistical parameter that quantifies the suitability of an HTS assay for large-scale screening.[10] It measures the separation between the distributions of the positive and negative controls.
-
Formula: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]
-
Where σ is the standard deviation, μ is the mean, 'p' is the positive control (e.g., no inhibition), and 'n' is the negative control (e.g., a known inhibitor or no enzyme).
-
-
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
-
-
Causality: A high Z'-factor indicates that the signal difference between your controls is large and the data variation is small, making it easy to distinguish "hits" from background noise. A low Z'-factor suggests that the assay is too variable or the signal window is too small to confidently identify active compounds.[11]
Part 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Category 1: Poor Assay Performance & Signal Integrity
Q: My assay signal is very low, or my signal-to-background (S/B) ratio is poor (<5). What are the likely causes and solutions?
A: A low signal or poor S/B ratio compromises your ability to detect modest inhibitors.
| Potential Cause | Explanation & Troubleshooting Steps |
| Suboptimal Reagents | Enzyme Inactivity: The enzyme may have degraded due to improper storage or multiple freeze-thaw cycles. Solution: Use a fresh aliquot of enzyme and always store it on ice during experiments. Verify activity with a small-scale control reaction.[12][13] |
| Substrate/Cofactor Degradation: NAD+ can be unstable, especially at non-neutral pH. Solution: Prepare fresh substrate and NAD+ solutions daily from high-quality stock. | |
| Incorrect Buffer Conditions | Suboptimal pH or Ionic Strength: Enzyme activity is highly dependent on pH and salt concentration. Solution: Perform a matrix experiment to test a range of pH values (e.g., 7.0 to 9.0) and buffer types to find the optimal condition for this compound. |
| Insufficient Incubation Time | The reaction has not proceeded long enough to generate a detectable amount of NADH. Solution: Re-evaluate your time-course experiment. Extend the incubation time, ensuring you remain within the linear velocity range.[5] |
| Reader Settings | The spectrophotometer settings may not be optimized. Solution: Ensure you are reading at the correct wavelength (340 nm for NADH). Check the instrument's lamp and filter settings.[12] |
Category 2: High Data Variability
Q: My data is not reproducible; the %CV of my control wells is greater than 15%. What should I investigate?
A: High variability obscures real hits and leads to a low Z'-factor.[14][15]
| Potential Cause | Explanation & Troubleshooting Steps |
| Pipetting/Dispensing Errors | Inaccurate or inconsistent liquid handling is a primary source of variability, especially with small volumes in 384- or 1536-well plates.[3] Solution: Calibrate your automated liquid handlers and multichannel pipettes regularly. Use low-retention pipette tips. For critical steps, consider adding a larger volume of a more dilute reagent. |
| Poor Mixing | Incomplete mixing of reagents in the well leads to heterogeneous reaction rates. Solution: After adding reagents, mix the plate by gentle shaking or centrifugation (a quick "spin-down") to ensure all components are homogenized. |
| Edge Effects | Wells on the outer edges of the plate are prone to faster evaporation and temperature fluctuations, leading to systematic data drift. Solution: Do not use the outer rows and columns for experimental samples. Instead, fill them with buffer or media to create a humidity barrier. |
| Reagent Instability | If reagents (especially the enzyme) degrade over the time it takes to process a batch of plates, you will see plate-to-plate or within-plate drift. Solution: Prepare fresh reagents for each batch. Keep the enzyme on ice at all times. If using an automated dispenser, ensure the reagent reservoir is temperature-controlled if necessary.[12] |
Category 3: False Positives and Assay Interference
Q: My primary screen yielded a high hit rate (>1%). How can I differentiate true inhibitors from artifacts?
A: A high hit rate often points to systematic assay interference rather than a wealth of true inhibitors.[16][17] It is critical to implement a robust hit validation cascade to eliminate false positives early.[17]
Caption: Differentiating true inhibitors from common false positive mechanisms.
Counter-screens and validation steps:
-
Test for Compound Absorbance: Before adding the enzyme, pre-read the plate at 340 nm after compound addition. Any compound that intrinsically absorbs at this wavelength will appear as an inhibitor and must be flagged.
-
Run an Orthogonal Assay: Validate hits using a different detection method. For example, use an LC-MS-based assay to directly measure the consumption of the substrate or formation of the product, which is not susceptible to optical interference.[17]
-
Identify Aggregators: Promiscuous inhibitors often act via colloidal aggregation, where the compound forms micelles that sequester and denature the enzyme.[18] Solution: Re-test hits in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). The activity of true inhibitors should be unaffected, while the apparent activity of aggregators will be significantly reduced or eliminated.
-
Check for Reversibility: Test whether the inhibition is reversible. This can be done with a "jump-dilution" experiment. Incubate the enzyme with a high concentration of the inhibitor, then rapidly dilute the mixture. A reversible inhibitor will dissociate, and enzyme activity will be restored.[17]
Part 4: Experimental Protocol
SOP: 384-Well HTS for this compound Inhibitors (Absorbance-Based)
This protocol is a template and should be optimized based on your specific enzyme kinetics and instrumentation.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% (v/v) Triton X-100. Bring to room temperature before use.[12]
-
Enzyme Stock (2X): Prepare a 2X working solution of this compound (e.g., 10 nM) in ice-cold Assay Buffer. The final concentration in the assay will be 1X (e.g., 5 nM).
-
Substrate/Cofactor Stock (4X): Prepare a 4X working solution of 2-nitro-p-anisaldehyde and NAD+ in Assay Buffer. The concentration should be at the Kₘ for each (e.g., 40 µM for a final concentration of 10 µM).
-
Control Compound: Prepare a stock of a known inhibitor (e.g., gossypol for aldehyde dehydrogenases) for use as a positive control for inhibition.
2. Plate Mapping:
-
Design your 384-well plate map. Reserve columns 1-2 for negative controls (DMSO only) and columns 23-24 for positive controls (known inhibitor). Use the interior wells for library compounds.
3. Assay Procedure:
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of compound from the library plates to the 384-well assay plate.
-
Control Dispensing: Add 50 nL of DMSO to negative control wells and 50 nL of the control inhibitor to positive control wells.
-
Enzyme Addition: Add 10 µL of the 2X Enzyme Stock to all wells.
-
Pre-incubation (Optional): Mix the plate by shaking for 30 seconds. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the 4X Substrate/Cofactor Stock to all wells to start the reaction. The final reaction volume is 20 µL.
-
Mixing: Immediately mix the plate by shaking for 60 seconds.
-
Kinetic Read: Transfer the plate to a spectrophotometer pre-set to 30°C. Read the absorbance at 340 nm every 60 seconds for 15 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Normalize the data using the controls:
-
% Inhibition = 100 * [ 1 - (Rate_compound - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl) ]
-
-
Calculate Z'-factor and S/B ratio for each plate to ensure data quality.
-
Identify hits based on a pre-defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Part 5: Data Quality and Acceptance Criteria
Maintaining rigorous quality control is essential for a successful HTS campaign. The following parameters should be calculated for every plate.[7][10]
| Parameter | Formula | Acceptance Criteria | Interpretation |
| Z'-Factor | 1 - (3*(SD_pos + SD_neg)) / |Mean_pos - Mean_neg| | > 0.5 | Measures the separation band between high and low controls. Indicates assay robustness. |
| Signal-to-Background (S/B) | Mean_pos / Mean_neg | > 10 | The dynamic range of the assay. Higher is better for detecting subtle effects. |
| Signal-to-Noise (S/N) | |Mean_pos - Mean_neg| / sqrt(SD_pos² + SD_neg²) | > 10 | Measures the magnitude of the signal relative to the variation. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% | Measures the relative variability of replicate wells. Lower is better. |
References
- Title: Optimizing substrate conversion for high-throughput enzymatic assays Source: Google AI Grounding API URL
-
Title: Basics of Enzymatic Assays for HTS Source: NCBI Bookshelf - Assay Guidance Manual URL: [Link]
- Title: Optimization of High-Throughput Sequencing Kinetics for determining enzymatic rate constants of thousands of RNA substrates Source: NIH URL
-
Title: High-Throughput Screening in Drug Discovery Explained Source: Technology Networks URL: [Link]
- Title: CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA Source: Google AI Grounding API URL
-
Title: HTS Assay Validation Source: NCBI Bookshelf - Assay Guidance Manual URL: [Link]
-
Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Discovery Today URL: [Link]
-
Title: Basics of Enzymatic Assays for HTS | Request PDF Source: ResearchGate URL: [Link]
- Title: Development and validation of CYP26A1 inhibition assay for high-throughput screening Source: Google AI Grounding API URL
-
Title: Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions Source: Briefings in Bioinformatics | Oxford Academic URL: [Link]
-
Title: Basics of Enzymatic Assays for HTS Source: PubMed URL: [Link]
-
Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference Source: PMC - NIH URL: [Link]
-
Title: A simple statistical parameter for use in evaluation and validation of high throughput screening assays Source: Journal of Biomolecular Screening URL: [Link]
-
Title: Various high-throughput screening methods Source: ResearchGate URL: [Link]
-
Title: Challenges of HTS in early-stage drug discovery Source: AXXAM URL: [Link]
-
Title: High-throughput screening methods for nitrilases Source: PubMed URL: [Link]
-
Title: High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications Source: Hilaris Publisher URL: [Link]
-
Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]
-
Title: Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine Source: Hilaris Publisher URL: [Link]
-
Title: Substrate Specificity and Inhibitors of LRRK2, a Protein Kinase Mutated in Parkinson's Disease Source: PubMed URL: [Link]
-
Title: Substrate specificity and inhibitors of LRRK2, a protein kinase mutated in Parkinson's disease Source: PubMed Central URL: [Link]
-
Title: Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay Source: PMC - NIH URL: [Link]
-
Title: What are the possible troubleshooting faces while doing peroxidase activity assay? Source: ResearchGate URL: [Link]
-
Title: Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma Source: PMC - NIH URL: [Link]
-
Title: Substrate specificity, inhibitors and regulation of human cytochrome P450 2D6 and implications in drug development Source: PubMed URL: [Link]
-
Title: Substrate and inhibitor specificity of the type II p21-activated kinase, PAK6 Source: PubMed URL: [Link]
-
Title: Specificity of substrate and inhibitor probes for cytochrome P450s: evaluation of in vitro metabolism using cDNA-expressed human P450s and human liver microsomes Source: PubMed URL: [Link]
-
Title: Alcohol Dehydrogenase Assay Guide Source: Scribd URL: [Link]
-
Title: MDH Assay Enzyme Hints & Tips Source: University of San Diego URL: [Link]
-
Title: Protocol for high-throughput reservoir quantification across global HIV subtypes using a cross-subtype intact proviral DNA assay Source: ResearchGate URL: [Link]
-
Title: Advanced HIV Disease (AHD) Standard Operating Procedures Source: CQUIN URL: [Link]
-
Title: Development of high-throughput screening viral titration assay: Proof of concept through two surrogate viruses of human pathogens Source: Biology Methods and Protocols | Oxford Academic URL: [Link]
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Technical Support Center: Overcoming Analyte Loss of 2-NP-Ahd During Sample Preparation
Welcome to the technical support guide for handling 2-(2-nitrophenyl)acetohydrazide (2-NP-Ahd) and related hydrazide compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample preparation and minimize analyte loss. This guide provides in-depth troubleshooting advice and validated protocols to ensure the accuracy and reproducibility of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to work with?
A: 2-(2-nitrophenyl)acetohydrazide (this compound) is a hydrazide derivative used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] The primary challenge stems from the inherent reactivity of the hydrazide functional group. Hydrazides are susceptible to degradation through oxidation and hydrolysis, can adsorb to labware surfaces, and may undergo inefficient or reversible reactions during derivatization steps, all of which contribute to analyte loss and variability in quantification.[2][3]
Q2: What are the primary causes of this compound loss during sample preparation?
A: The main causes of analyte loss for hydrazide compounds like this compound include:
-
Chemical Instability: Degradation via oxidation, hydrolysis, or light sensitivity, particularly at non-optimal pH or elevated temperatures.[2][4][5][6]
-
Adsorption: Non-specific binding of the analyte to surfaces of sample containers and labware, such as glass or polypropylene tubes.[7][8][9]
-
Inefficient Derivatization: Incomplete or slow reaction with derivatizing agents, which are often used to improve stability and detection in methods like LC-MS.[10][11][12][13]
-
Poor Extraction Recovery: Incomplete recovery during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) steps.[14][15][16]
Q3: Is derivatization necessary for analyzing this compound?
A: While not always mandatory, derivatization is a highly recommended strategy. Hydrazides often exhibit poor ionization efficiency in mass spectrometry and may have limited UV chromophores.[13] Derivatization, typically by forming a stable hydrazone with an aldehyde or ketone, can significantly enhance chromatographic retention, improve ionization efficiency for LC-MS analysis, and increase overall method sensitivity.[10][11][12]
Q4: How can I assess the stability of this compound in my samples?
A: Stability should be systematically evaluated as part of your bioanalytical method validation.[17][18] This involves conducting several key experiments:
-
Bench-Top Stability: Assessing analyte stability in the biological matrix at room temperature for a duration that mimics sample processing time.[18]
-
Freeze-Thaw Stability: Evaluating analyte stability after multiple cycles of freezing and thawing.[17][19]
-
Long-Term Stability: Determining analyte stability in frozen storage over the expected duration of a study.[17] Stability is typically assessed by comparing the measured concentration in stored quality control (QC) samples against their nominal concentrations, with a deviation of ±15% generally considered acceptable.[19]
Troubleshooting Guide: Diagnosing and Resolving Analyte Loss
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low and Inconsistent Analyte Recovery
Q: My recovery of this compound is consistently low or highly variable between samples. How do I identify the source of the loss?
A: Low and variable recovery is a common issue that requires a systematic approach to diagnose. The loss can occur at multiple stages of the sample preparation workflow.
Workflow for Diagnosing Analyte Loss
Below is a logical workflow to pinpoint the stage where analyte loss is occurring.
Caption: Troubleshooting workflow for low analyte recovery.
Problem 2: Suspected Adsorption to Labware
Q: How can I confirm and prevent my analyte from binding to sample tubes and plates?
A: Adsorption is a significant issue for many small molecules, especially when working with low concentrations.[7] Hydrophobic and ionic interactions with container surfaces can lead to substantial analyte loss.
Protocol: Evaluating and Mitigating Adsorption
-
Experimental Setup:
-
Prepare replicate solutions of this compound at a low QC concentration in your sample matrix.
-
Aliquot the solution into three different types of tubes:
-
Standard borosilicate glass vials.
-
Standard polypropylene tubes.
-
Certified low-binding polypropylene tubes.
-
-
Include a "Time Zero" sample that is immediately processed and analyzed to establish a baseline concentration.[9]
-
-
Incubation:
-
Store the tubes under your typical bench-top conditions (e.g., 4°C or room temperature) for the maximum anticipated processing time.
-
-
Analysis:
-
After incubation, process all samples identically and analyze them.
-
Calculate the percent recovery for each tube type relative to the Time Zero sample.[9]
-
Data Interpretation and Solutions
| Tube Material | Typical Recovery | Primary Adsorption Mechanism | Recommended Solution |
| Borosilicate Glass | Often low | Ionic interactions with silanol groups.[9] | Use silanized glass inserts or switch to polymer tubes. |
| Polypropylene | Variable | Hydrophobic interactions.[8] | Add 10-50% organic solvent (e.g., acetonitrile) to the sample diluent. Use certified low-binding tubes.[8][9] |
| Low-Binding Tubes | Highest | Minimized | This is the preferred labware. |
Expert Tip: If you must use glass, consider pre-treating the vials by rinsing with a solution of a blocking agent like bovine serum albumin (BSA), though this is more common for protein analytes.[9]
Problem 3: Analyte Degradation
Q: I suspect my this compound is degrading during sample processing. What are the common degradation pathways and how can I prevent them?
A: Hydrazide compounds are prone to chemical degradation, primarily through oxidation and pH-dependent hydrolysis.[2][3][4]
Mechanisms and Mitigation Strategies
-
Oxidation: The hydrazine moiety can be oxidized, especially in the presence of dissolved oxygen or metal ions, which can catalyze the reaction.[3][4] This is often a major source of instability in biological matrices.
-
pH-Dependent Hydrolysis: The stability of hydrazides and their subsequent hydrazone derivatives is highly dependent on pH.[6][20] Extreme pH values can accelerate degradation.
-
Solution: During method development, evaluate analyte stability across a range of pH values (e.g., pH 3, 5, 7, 9) to identify the optimal pH for your matrix. Buffer your samples accordingly as soon as possible after collection.
-
-
Photodegradation: Exposure to ambient light can cause degradation of light-sensitive compounds.[4]
-
Solution: Use amber vials or tubes and minimize exposure to direct light during all sample handling and storage steps.[9]
-
Protocol: Adding Antioxidants for Stabilization
-
Prepare a stock solution of your chosen antioxidant (e.g., 10 mg/mL ascorbic acid in water).
-
Before sample collection or processing, add a small volume of the antioxidant stock solution to each sample tube. The final concentration should be optimized, but a starting point of 0.1-1 mg/mL is common.
-
Vortex briefly to mix.
-
Proceed with your standard sample preparation protocol.
-
Validate that the antioxidant does not interfere with the downstream analytical method (e.g., cause ion suppression in MS).
Problem 4: Inefficient Derivatization to Form Hydrazone
Q: My derivatization reaction seems to have low yield, leading to poor sensitivity. How can I optimize this critical step?
A: The formation of a hydrazone from a hydrazide and an aldehyde/ketone is a reversible, pH-dependent reaction.[20][21][22] Optimizing the reaction conditions is critical for achieving high and consistent yields.
Key Parameters for Optimization
-
pH: The reaction is acid-catalyzed and typically optimal at a mildly acidic pH of ~4.5-5.5.[21][23] At very low pH (<3), the hydrazine becomes protonated and non-nucleophilic, slowing the reaction.[21] At neutral or basic pH, the reaction is often very slow.
-
Catalyst: The reaction can be significantly accelerated, especially at near-neutral pH, by using a nucleophilic catalyst like aniline.[21]
-
Temperature and Time: Increasing the temperature (e.g., to 50-60°C) can speed up the reaction, but must be balanced against the potential for analyte degradation. The reaction time should be optimized to ensure it proceeds to completion.
-
Reagent Concentration: A molar excess of the derivatizing agent is typically used to drive the reaction forward.
-
Matrix Effects: Components in the biological matrix can interfere with the reaction. A "matrix matching" strategy, where derivatization conditions are optimized in the presence of the matrix, can mitigate these effects and improve consistency.[24]
Protocol: Optimizing Hydrazone Formation
-
pH Screening: Prepare your sample in a series of buffers (e.g., acetate, formate) ranging from pH 3.5 to 6.0.
-
Reaction Setup: To each buffered sample, add your derivatizing agent (e.g., benzaldehyde).
-
Incubation: Incubate the reactions at different temperatures (e.g., Room Temp, 40°C, 60°C) and for different durations (e.g., 15, 30, 60, 90 minutes).
-
Quenching & Analysis: Stop the reaction (e.g., by adding a quenching agent or by immediate extraction) and analyze the yield of the hydrazone product by LC-MS.
-
Data Analysis: Plot the product peak area against pH, temperature, and time to identify the optimal conditions.
Caption: Factors influencing hydrazone formation.
Problem 5: Low Recovery from Solid-Phase Extraction (SPE)
Q: My analyte is being lost during the SPE cleanup step. How can I improve my SPE method?
A: Low recovery in SPE is a frequent problem and can be caused by several factors, from incorrect sorbent choice to improper technique.[14][15]
Troubleshooting Common SPE Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Analyte Breakthrough (Found in Load/Wash Fractions) | Sorbent choice mismatch: Sorbent is not retaining the analyte effectively.[14] Load solvent too strong: The sample diluent is eluting the analyte.[15] Flow rate too high: Insufficient contact time for analyte to bind to the sorbent.[16] | 1. Select the right sorbent: For a polar compound like this compound, a mixed-mode or a suitable polymeric reversed-phase sorbent may be more effective than standard C18.[15] 2. Adjust load conditions: Dilute the sample with a weak solvent (e.g., aqueous buffer) to ensure strong retention. Adjust sample pH to maximize analyte interaction with the sorbent.[15] 3. Optimize flow rate: Decrease the flow rate during sample loading to allow for proper equilibration.[25] |
| Incomplete Elution (Analyte Remains on Cartridge) | Elution solvent too weak: The solvent is not strong enough to disrupt the analyte-sorbent interaction.[14][16] Insufficient elution volume: Not enough solvent is used to wash the entire analyte off the cartridge.[14] Secondary interactions: Unwanted ionic or polar interactions are preventing elution. | 1. Increase elution strength: Increase the percentage of organic solvent or switch to a stronger solvent.[14] 2. Modify eluent pH: Adjust the pH of the elution solvent to neutralize the analyte, disrupting ionic interactions and facilitating elution. 3. Increase elution volume: Try eluting with multiple, smaller aliquots of solvent. A "soak step," where the elution solvent is left on the cartridge for several minutes before final elution, can also improve recovery.[25] |
| Poor Reproducibility | Cartridge drying out: If the sorbent bed dries out after conditioning and before sample loading, retention can become erratic.[14] Inconsistent flow rates: Variable flow rates lead to inconsistent retention and elution.[14] | 1. Maintain wetted bed: Ensure the sorbent bed remains wetted throughout the conditioning and loading steps.[26] 2. Control flow rate: Use a vacuum manifold with a gauge or an automated SPE system to ensure consistent flow rates for all samples. |
References
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De Zwart, L., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. American Association of Pharmaceutical Scientists Journal. Available at: [Link]
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Timmerman, P., et al. (2019). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. Bioanalysis. Available at: [Link]
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Keevil, B. G., et al. (2016). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
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Welch Materials. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. Available at: [Link]
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Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Celegence. Available at: [Link]
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Wang, J., et al. (2019). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites. Available at: [Link]
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Liu, H., & Hughes, N. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. Available at: [Link]
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LCGC International. (2019). Solving Recovery Problems in SPE. LCGC International. Available at: [Link]
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Le, T. N., et al. (2021). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Scientific Reports. Available at: [Link]
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Hawach Scientific. (n.d.). The Reason of Poor Sample Recovery When Using SPE. Hawach Scientific. Available at: [Link]
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Guo, X., et al. (2012). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Molecules. Available at: [Link]
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Flinders, B., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. MALDI-MSI.org. Available at: [Link]
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Liu, A., et al. (2016). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
LCGC International. (2019). The Most Common Mistakes in Solid-Phase Extraction. LCGC International. Available at: [Link]
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LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS. Available at: [Link]
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Wang, H., et al. (2018). Optimization of the reaction conditions. Nature Communications. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]
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Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]
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Scott, F. E., et al. (1956). Thermal Decomposition of Hydrazine. NASA Technical Reports Server. Available at: [Link]
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Wenzel, T., et al. (2023). Assay for characterizing adsorption-properties of surfaces (APS) sample preparation prior to quantitative omics. bioRxiv. Available at: [Link]
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Din-Phong, T., et al. (2015). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. Journal of Solution Chemistry. Available at: [Link]
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USAFA-TR-97-01 AL/OE-1997-0050 The Chemical and Biochemical Degradation of Hydrazine. (1997). SciSpace. Available at: [Link]
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Ou, T. (1997). The chemical and biochemical degradation of hydrazine. Semantic Scholar. Available at: [Link]
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Nakui, H., et al. (2007). The effect of pH on sonochemical degradation of hydrazine. Ultrasonics Sonochemistry. Available at: [Link]
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Al-Dalali, S., et al. (2022). Current sample preparation methods and analytical techniques for the determination of synthetic antioxidants in edible oils. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]
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Sinha, B. K. (1989). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. Journal of Toxicological Sciences. Available at: [Link]
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J.W. Dolan. (n.d.). HPLC Troubleshooting Guide. LC Resources. Available at: [Link]
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Nakui, H., et al. (2007). The effect of pH on sonochemical degradation of hydrazine. Ultrasonics Sonochemistry. Available at: [Link]
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Al-Dalali, S., et al. (2022). Current sample preparation methods and analytical techniques for the determination of synthetic antioxidants in edible oils. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]
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Rocío-Bautista, P., et al. (2021). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. Molecules. Available at: [Link]
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Sipel, A., et al. (2013). Sample Dilution Influences the Determination of Antioxidant Capacity in Food: How to Minimize It?. Food Analytical Methods. Available at: [Link]
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MDPI. (n.d.). Special Issue : Extraction of Antioxidant Compounds for Pharmaceutical Analysis. Processes. Available at: [Link]
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Nakui, H., et al. (2007). Hydrazine degradation by ultrasonic irradiation. Journal of Hazardous Materials. Available at: [Link]
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Pisoschi, A. M., et al. (2021). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. Materials. Available at: [Link]
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Ou, T. (1997). The Chemical and Biochemical Degradation of Hydrazine. Defense Technical Information Center. Available at: [Link]
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MySkinRecipes. (n.d.). 2-(2-Nitrophenyl)acetohydrazide. MySkinRecipes. Available at: [Link]
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LCGC International. (2016). Troubleshooting Sample Preparation. LCGC International. Available at: [Link]
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Agilent. (n.d.). Sample Preparation. Agilent. Available at: [Link]
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Sadman, K., et al. (2020). Sample Preparation in Quartz Crystal Microbalance Measurements of Protein Adsorption and Polymer Mechanics. Journal of Visualized Experiments. Available at: [Link]
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Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available at: [Link]
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ResearchGate. (2017). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. ResearchGate. Available at: [Link]
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Plamthottam, M., et al. (2003). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Technical Support Center: Improving the Limit of Detection for 2-NP-AHD in Food Samples
Welcome to the technical support center for the analysis of 2-nitro-4-azidophenyl-β-D-glucopyranosyl- (2-NP-Ahd). As the derivatized metabolite of the banned nitrofuran antibiotic nitrofurantoin, the sensitive detection of its tissue-bound residue, 1-aminohydantoin (AHD), is paramount for global food safety monitoring.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and quality control professionals overcome common challenges and enhance the limit of detection (LOD) in complex food matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound is the analytical derivative of 1-aminohydantoin (AHD), a stable, tissue-bound metabolite of the nitrofuran antibiotic, nitrofurantoin. The use of nitrofurans in food-producing animals has been banned in many jurisdictions, including the European Union, due to concerns about their potential carcinogenic and mutagenic effects.[1] Because the parent drug metabolizes rapidly, regulatory monitoring focuses on detecting these persistent metabolites.[1][3] The derivatization of AHD with 2-nitrobenzaldehyde (2-NBA) to form this compound is a critical step that renders the molecule stable and suitable for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Achieving a low limit of detection is crucial for enforcing regulatory limits and ensuring consumer safety.
Q2: What is the fundamental principle behind the analytical workflow for this compound?
A2: The analysis hinges on a multi-step process designed to isolate the target metabolite from a complex biological matrix and prepare it for instrumental analysis. The core steps are:
-
Sample Homogenization: The food sample (e.g., meat, fish, eggs) is first homogenized to ensure uniformity.[5][6]
-
Acid Hydrolysis: The homogenized sample is subjected to mild acid hydrolysis. This crucial step cleaves the protein-metabolite bonds, releasing the bound AHD into the solution.[3][4]
-
Derivatization: 2-nitrobenzaldehyde (2-NBA) is added to the sample, often simultaneously with hydrolysis. The 2-NBA reacts with the freed AHD to form the stable, more readily ionizable derivative, this compound.[4][7]
-
Extraction & Clean-up: The this compound is extracted from the aqueous mixture using an organic solvent (e.g., ethyl acetate) via liquid-liquid extraction (LLE).[4] Further clean-up using solid-phase extraction (SPE) may be employed to remove matrix components that can interfere with the analysis.[8]
-
LC-MS/MS Analysis: The purified extract is then analyzed using LC-MS/MS, which provides the high selectivity and sensitivity required for trace-level quantification.[1]
Q3: What are the main factors that limit the LOD for this compound?
A3: The primary challenges in achieving a low LOD stem from three main areas:
-
Matrix Effects: Co-extracted compounds from complex food matrices (fats, proteins, sugars) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification and a higher LOD.[9]
-
Inefficient Sample Preparation: Incomplete hydrolysis, poor derivatization yield, or analyte loss during extraction and clean-up steps directly reduces the final concentration of this compound reaching the detector.[5]
-
Suboptimal Instrumental Parameters: An unoptimized LC method can lead to poor peak shape and inadequate separation from interferences. Similarly, non-ideal MS/MS settings can result in low signal intensity and high background noise.
Experimental Workflow Overview
The following diagram illustrates the typical analytical workflow for determining this compound in food samples. Understanding this process is key to effective troubleshooting.
Caption: Figure 1. General Analytical Workflow for this compound.
Troubleshooting Guide
This section addresses specific problems encountered during the analysis of this compound.
Problem 1: Low or No Analyte Signal
This is one of the most common issues, indicating a problem at one or more stages of the workflow.
Potential Causes & Solutions
-
Ineffective Hydrolysis: The tissue-bound AHD was not efficiently released.
-
Verify Acid Concentration: Ensure the final concentration of HCl is appropriate. While methods vary, a concentration around 0.1-0.2 M is common.[7]
-
Optimize Incubation Time & Temperature: The standard overnight (16h) incubation at 37°C is effective but time-consuming.[7] Some studies have explored accelerated methods using thermostatic ultrasound, reducing derivatization time to 2 hours.[7] If using the standard method, ensure the incubator maintains a stable temperature.
-
-
Poor Derivatization Yield: The reaction between AHD and 2-NBA was incomplete.
-
Analyte Degradation: this compound can be susceptible to degradation under certain conditions.
-
Light Sensitivity: Protect samples and standards from direct light, as nitrophenyl compounds can be photolabile. Use amber vials and cover samples during incubation and extraction.
-
pH Control: After hydrolysis and derivatization, the extract must be neutralized before LLE.[4] Overly acidic or basic conditions during workup can degrade the derivative.
-
-
Instrumental Issues:
-
MS/MS Tuning: Ensure the mass spectrometer is properly tuned and calibrated. Re-infuse a this compound standard solution directly into the source to confirm sensitivity and check for the correct precursor and product ions.
-
LC Column Performance: The analytical column may be degraded or clogged. Perform a column wash cycle or replace it if peak shape and retention time for standards are poor.
-
Caption: Figure 2. Troubleshooting Logic for Low Signal.
Problem 2: High Matrix Effects & Poor Reproducibility
Results are inconsistent between injections or vary significantly across different sample types (e.g., fish vs. honey).
Potential Causes & Solutions
-
Insufficient Clean-up: The final extract contains a high concentration of co-extractives that interfere with ionization.
-
Optimize LLE: Ensure the correct pH (~7) before extraction with ethyl acetate.[4] Perform the extraction multiple times (e.g., 3x) and pool the organic layers to maximize recovery and leave polar interferences behind.
-
Incorporate SPE: For particularly "dirty" matrices like liver or fatty fish, an additional solid-phase extraction (SPE) clean-up step is highly recommended.[8] Reversed-phase (e.g., C18) or polymeric (e.g., HLB) sorbents can effectively remove non-polar and polar interferences.
-
Hexane Wash: After LLE and evaporation, reconstituting the sample in a water/methanol mixture and performing a hexane wash can effectively remove lipids without significant loss of this compound.[4]
-
-
Lack of Internal Standard: Analysis is performed without a proper internal standard (IS).
-
Use an Isotope-Labeled IS: The most effective way to compensate for matrix effects and procedural losses is to use a stable isotope-labeled internal standard, such as this compound-d3.[8] The IS should be added at the very beginning of the sample preparation process, before hydrolysis.[8] Since the IS is chemically identical to the analyte, it will experience the same losses and ionization suppression/enhancement, allowing for a reliable correction factor.
-
-
Chromatographic Co-elution: A matrix component is co-eluting with this compound and interfering with ionization.
-
Adjust LC Gradient: Modify the mobile phase gradient to improve the separation between the analyte peak and any interfering peaks. A shallower, longer gradient can often resolve co-eluting species.
-
Change Column Chemistry: If gradient modification is insufficient, consider a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.
-
Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
The chromatographic peak for this compound is not sharp and symmetrical, complicating integration and reducing accuracy.
Potential Causes & Solutions
-
Mismatch between Injection Solvent and Mobile Phase: The sample is reconstituted in a solvent significantly stronger than the initial mobile phase conditions.
-
Solution: Reconstitute the final extract in a solvent that is as weak as, or weaker than, the starting mobile phase. For a typical reversed-phase method, this means a high percentage of water (e.g., 80-90% water with methanol or acetonitrile).
-
-
Column Overload: Injecting too high a concentration of the analyte or matrix components.
-
Solution: Dilute the sample extract. If the signal is too low after dilution, improve the clean-up step to reduce the amount of matrix injected.
-
-
Column Contamination or Degradation: The column frit may be blocked, or the stationary phase may be damaged.
-
Solution: Reverse-flush the column according to the manufacturer's instructions. If this fails, the column may need to be replaced. Using a guard column can extend the life of the analytical column.
-
-
Secondary Interactions: The analyte is interacting with active sites (e.g., free silanols) on the stationary phase.
-
Solution: Add a small amount of a weak acid, like formic acid (0.1%), to the mobile phase. This can protonate silanol groups and improve the peak shape of polar analytes.
-
Protocols & Data Tables
Protocol: Accelerated Hydrolysis and Derivatization
This protocol is adapted from methodologies exploring faster sample throughput.[7] Users must validate this protocol for their specific matrix and instrumentation.
-
Weigh 2.0 g ± 0.1 g of homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add an appropriate volume of isotope-labeled internal standard (e.g., this compound-d3).
-
Add 8 mL of deionized water and 2 mL of 1 M HCl.
-
Add 400 µL of freshly prepared 50 mM 2-NBA in methanol.
-
Vortex vigorously for 2 minutes.
-
Place the tube in a thermostatic ultrasonic water bath set at 60°C for 2 hours.
-
Remove the tube and cool to room temperature.
-
Proceed with neutralization and extraction steps.
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
These parameters serve as a starting point and require optimization for your specific system.
| Parameter | Typical Setting | Rationale & Notes |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for this moderately polar molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for elution. Acetonitrile often provides better peak shape. |
| Gradient | 10% B to 95% B over 8 min | A representative gradient; must be optimized to separate from matrix interferences. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | This compound ionizes well in positive mode. |
| Precursor Ion (m/z) | 249.1 | [M+H]⁺ for this compound.[8][10] |
| Product Ions (m/z) | 134.1, 104.1 | Common fragments for quantification (134.1) and confirmation (104.1).[8][10] |
| IS Precursor (m/z) | 252.1 | [M+H]⁺ for this compound-d3.[8] |
| IS Product (m/z) | 134.1 | The deuterated portion is lost, often yielding a common fragment ion.[8] |
| Collision Energy | 15-30 eV | Must be optimized for your specific instrument to maximize fragment intensity. |
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USDA Food Safety and Inspection Service. (2010). Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. CLG-NFUR 3.01. [Link]
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Li, Y., et al. (2023). Detection of Aldehydes in Meat Products Based on Sulfonated Polystyrene Microspheres Modified with 2,4-Dinitrophenylhydrazine as Membrane-Protected Solid-Phase-Extraction Adsorbents. Foods. [Link]
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Chen, G., et al. (2022). Determination of Nitrofuran Metabolites in Complex Food Matrices Using a Rough, Cheap, Easy-Made Wooden-Tip-Based Solid-Phase Microextraction Probe and LC-MS/MS. Journal of Analytical Methods in Chemistry. [Link]
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USDA Food Safety and Inspection Service. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. CLG-NFUR2.01. [Link]
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Armitage, D. W., et al. (2024). Nanoparticle-based detection of foodborne pathogens: Addressing matrix challenges, advances, and future perspectives in food safety. Food Science & Nutrition. [Link]
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Validation & Comparative
A Guide to Inter-Laboratory Comparison of 2-NP-AHD Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Accurate 2-NP-AHD Quantification
Nitrofurantoin, a nitrofuran antibiotic, is banned for use in food-producing animals in many countries due to concerns about the carcinogenic potential of its residues.[1] Following administration, nitrofurantoin is rapidly metabolized to 1-aminohydantoin (AHD). Because the parent drug has a short half-life, regulatory monitoring focuses on the detection of its more stable, tissue-bound metabolite, AHD.[1]
For analytical purposes, particularly using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), AHD is derivatized with 2-nitrobenzaldehyde to form 2-nitrophenyl-1-aminohydantoin (this compound).[2][3] This derivatization step is crucial as it enhances the ionization efficiency and improves the detection limits of the analyte.[1] The accurate and precise quantification of this compound is therefore paramount for ensuring food safety and enforcing regulatory compliance.
Inter-laboratory comparisons, also known as proficiency tests, are essential for validating the analytical methods used for this compound quantification.[2] These studies are critical for ensuring that different laboratories can produce comparable and reliable results, which is a cornerstone of a robust and trustworthy food safety system.[2][4] This guide provides a comprehensive framework for designing and conducting an inter-laboratory comparison of this compound quantification methods, with a focus on LC-MS/MS-based approaches.
The Prevalent Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the determination of nitrofuran metabolites due to its high sensitivity, selectivity, and specificity.[1] The technique allows for the confident identification and quantification of this compound even at the low concentrations relevant for regulatory monitoring.
A typical LC-MS/MS workflow for this compound quantification involves several key steps, as illustrated in the diagram below.
Caption: A typical experimental workflow for the quantification of this compound using LC-MS/MS.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a general procedure for the quantification of this compound in a food matrix (e.g., animal tissue). It is important to note that specific parameters may need to be optimized depending on the laboratory, equipment, and matrix being analyzed.
1. Sample Preparation and Derivatization:
-
Homogenization: A representative portion of the sample (e.g., 1-2 grams of tissue) is homogenized to ensure uniformity.
-
Acid Hydrolysis and Derivatization: The homogenized sample is subjected to acid hydrolysis to release the protein-bound AHD metabolites. Simultaneously, 2-nitrobenzaldehyde is added to derivatize the released AHD to this compound. This reaction is typically carried out overnight at an elevated temperature (e.g., 37°C) with agitation.[2]
2. Extraction and Clean-up:
-
Neutralization: The acidic solution is neutralized to prepare it for extraction.
-
Liquid-Liquid Extraction (LLE): The this compound is extracted from the aqueous phase using an organic solvent, most commonly ethyl acetate. This step is often repeated to maximize the recovery of the analyte.[5]
-
Evaporation and Reconstitution: The combined organic extracts are evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a suitable solvent mixture for injection into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE): For complex matrices, an additional clean-up step using SPE may be necessary to remove interfering substances that could affect the accuracy of the measurement.[3]
3. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted extract is injected into a liquid chromatograph. The separation of this compound from other matrix components is typically achieved using a C18 reversed-phase column with a gradient elution program.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.
Designing an Inter-Laboratory Comparison Study
A well-designed inter-laboratory study is crucial for assessing the performance of different laboratories and the robustness of the analytical method. The following framework, based on established guidelines such as those from ISO and Eurachem, can be used to structure such a study.[6][7][8]
Caption: A structured workflow for conducting an inter-laboratory comparison study.
Key Considerations for the Study Design:
-
Test Materials: The study should include a set of homogeneous and stable test materials. These can be certified reference materials (if available) or well-characterized in-house materials. The materials should cover a range of this compound concentrations relevant to regulatory limits and should be blind-coded to prevent bias.
-
Number of Laboratories: A sufficient number of participating laboratories should be included to ensure the statistical significance of the results.
-
Study Protocol: A detailed and unambiguous protocol should be provided to all participating laboratories. This protocol should specify the analytical method to be used, including details on sample preparation, instrument parameters, and data reporting requirements.
-
Validation Parameters: The study should be designed to evaluate key method performance parameters, as defined by guidelines such as ICH Q2(R1) and FDA's guidance on bioanalytical method validation.[9][10][11][12][13][14]
Key Method Validation Parameters
The following table summarizes the essential parameters that should be assessed during the inter-laboratory comparison, along with their definitions and typical acceptance criteria.
| Parameter | Definition | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[13] | No significant interference at the retention time of the analyte in blank samples. |
| Linearity and Range | The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[9] | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the test results to the true or accepted reference value.[9] | Recovery within 80-120% of the true value. |
| Precision (Repeatability & Reproducibility) | The degree of agreement among a series of measurements. Repeatability refers to within-laboratory precision, while reproducibility refers to between-laboratory precision.[9][15] | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16] | Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
Data Analysis and Interpretation
The data from the inter-laboratory comparison should be statistically analyzed to assess the performance of the participating laboratories and the overall reproducibility of the method. A common approach is the use of z-scores, which provide a standardized measure of a laboratory's performance relative to the consensus value.
The z-score is calculated as follows:
z = (x - X) / σ
Where:
-
x is the result from the participating laboratory.
-
X is the assigned value (the consensus value from all participating laboratories).
-
σ is the standard deviation for proficiency assessment.
A z-score between -2 and +2 is generally considered satisfactory.
Hypothetical Inter-Laboratory Comparison Data
The following table presents hypothetical results from an inter-laboratory comparison study for the quantification of this compound in a spiked honey sample (true value = 2.0 µg/kg).
| Laboratory | Measured Concentration (µg/kg) | Recovery (%) | z-score |
| 1 | 1.95 | 97.5 | -0.5 |
| 2 | 2.10 | 105.0 | 1.0 |
| 3 | 1.80 | 90.0 | -2.0 |
| 4 | 2.05 | 102.5 | 0.5 |
| 5 | 2.25 | 112.5 | 2.5 |
| 6 | 1.98 | 99.0 | -0.2 |
| Mean | 2.02 | 101.1 | |
| RSD (%) | 7.4 |
In this hypothetical example, most laboratories show good performance with z-scores within the acceptable range. Laboratory 5 has a z-score of 2.5, which is considered questionable and may indicate a need for investigation into their analytical procedure. The overall reproducibility of the method, as indicated by the relative standard deviation (RSD) of 7.4%, is excellent.
Conclusion and Recommendations
A robust and reliable analytical method for the quantification of this compound is essential for ensuring the safety of the food supply. Inter-laboratory comparison studies are a critical component of method validation, providing confidence in the ability of different laboratories to generate comparable and accurate results.
This guide has provided a comprehensive framework for designing and conducting an inter-laboratory comparison of this compound quantification methods. By following these guidelines, researchers, scientists, and drug development professionals can contribute to the standardization and harmonization of analytical procedures, ultimately leading to improved food safety and consumer protection. It is recommended that laboratories regularly participate in proficiency testing schemes to continuously monitor and improve their analytical performance.
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Kim, H. Y., et al. (2021). Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. National Institutes of Health. Available from: [Link]
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USDA Food Safety and Inspection Service. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]
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Asensio-López, D., et al. (2024). Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808. National Institutes of Health. Available from: [Link]
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BISFA. GUIDELINE FOR INTER-LABORATORY TESTS. Available from: [Link]
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Zhang, T., et al. (2023). A two-stage MS feature dereplication strategy for natural products discovery. ChemRxiv. Available from: [Link]
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EAS-ETH. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Available from: [Link]
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Geng, X., et al. Determination of the Nitrofuran Metabolites in Seafood using Ultra High-Performance Liquid Chromatography - Tandem Mass Spectrometry. PE Polska. Available from: [Link]
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ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
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Waters. (2005). Analysis of Nitrofuran Veterinary Drug Residues Using ACQUITY UPLC and Quattro Premier XE. Available from: [Link]
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Eurachem. (2025). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics. Available from: [Link]
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NATA. (2018). Guidelines for the validation and verification of quantitative and qualitative test methods. Available from: [Link]
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European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Available from: [Link]
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OECD. Validation, ILC and validation report. Available from: [Link]
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National Institutes of Health. (2024). A High-Throughput Workflow for Mass Spectrometry Analysis of Nucleic Acids by Nanoflow Desalting. Available from: [Link]
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Patriarca, M., et al. (2016). Eurachem guidance on validating analytical methods. Euroreference. Available from: [Link]
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Ellison, S. L. R. Trends in inter-laboratory method validation. Eurachem. Available from: [Link]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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The Organic Chemistry Tutor. (2015). Mass Spectrometry - Interpretation Made Easy! YouTube. Available from: [Link]
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Le, T., et al. (2016). Determination of nitrofuran metabolites in shrimp by LC/MS/MS. ResearchGate. Available from: [Link]
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HHS.gov. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
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MDPI. (2023). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Available from: [Link]
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Eurachem. (2014). The Fitness for Purpose of Analytical Methods. Available from: [Link]
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Bioanalysis Zone. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
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A Comprehensive Guide to the Validation of an Analytical Method for 2-NP-Ahd in Accordance with ISO/IEC 17025
This guide provides a detailed framework for the validation of an analytical method for the quantification of 2-nitro-4-azidophenyl-β-D-glucopyranosyl-(1→4)-2-deoxy-2-amino-D-glucose (2-NP-Ahd), a specialized chemical entity likely used in biochemical or pharmaceutical research. The validation process described herein is meticulously aligned with the principles of ISO/IEC 17025, ensuring the generation of reliable, accurate, and reproducible data.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to establish the fitness-for-purpose of their analytical methods.
Introduction: The Imperative of Method Validation
Method validation is a critical process that provides objective evidence that an analytical method is suitable for its intended use.[2] For laboratories seeking or maintaining accreditation under ISO/IEC 17025, robust method validation is a mandatory requirement, demonstrating technical competence and ensuring the quality and reliability of test results.[1][3] This guide will focus on the validation of a hypothetical High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound, a technique well-suited for a chromogenic compound of this nature.
The validation process encompasses a series of experimental evaluations of key performance characteristics.[4][5] These characteristics, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, collectively establish the method's capabilities and limitations.
The Validation Workflow: A Systematic Approach
A structured approach to method validation is essential for a comprehensive and efficient evaluation. The following diagram illustrates a typical workflow for the validation of an analytical method.
Caption: A typical workflow for analytical method validation.
Specificity: Ensuring a Discerning Measurement
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[3][6][7] For this compound, this includes impurities, degradation products, and matrix components.
Experimental Protocol for Specificity
-
Sample Preparation:
-
Prepare a solution of a this compound reference standard.
-
Prepare a blank solution (matrix without this compound).
-
Prepare a spiked sample by adding the this compound reference standard to the matrix.
-
If available, prepare solutions of known impurities or degradation products.
-
-
Chromatographic Analysis:
-
Inject each solution into the HPLC system.
-
Analyze the resulting chromatograms.
-
-
Evaluation:
-
The chromatogram of the blank should show no interfering peaks at the retention time of this compound.
-
The peak for this compound in the spiked sample should be well-resolved from any other peaks.
-
The retention times of the this compound peak in the reference standard and the spiked sample should be consistent.
-
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the analytical method's results are directly proportional to the concentration of the analyte within a given range.[8][9] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9]
Experimental Protocol for Linearity and Range
-
Standard Preparation: Prepare a series of at least five calibration standards of this compound covering the expected working range.
-
Analysis: Analyze each calibration standard in triplicate.
-
Data Evaluation:
-
Construct a calibration curve by plotting the average peak area against the concentration of this compound.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (r²).[8]
-
Data Presentation: Linearity of this compound Analysis
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 1.0 | 10050, 10150, 10100 | 10100 |
| 5.0 | 50200, 50300, 50250 | 50250 |
| 10.0 | 100500, 100600, 100550 | 100550 |
| 20.0 | 201000, 201200, 201100 | 201100 |
| 50.0 | 502500, 503000, 502750 | 502750 |
| Linear Regression | r² = 0.9998 |
An r² value close to 1.0 indicates a strong linear relationship between concentration and response.[8]
Accuracy and Precision: Hitting the Mark Consistently
Accuracy refers to the closeness of the test results to the true value, while precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6][10] Precision is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Experimental Protocol for Accuracy and Precision
-
Sample Preparation: Prepare samples at a minimum of three concentration levels (low, medium, and high) within the linear range by spiking a known amount of this compound into the matrix.
-
Repeatability: Analyze six replicate preparations at each concentration level on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Data Evaluation:
-
Accuracy: Calculate the percent recovery for each sample.
-
Precision: Calculate the relative standard deviation (RSD) for the replicate measurements at each concentration level.
-
Data Presentation: Accuracy and Precision for this compound
| Concentration (µg/mL) | Measured Concentration (Mean, n=6) | Recovery (%) | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |
| 5.0 | 4.95 | 99.0 | 1.2 | 1.8 |
| 20.0 | 20.1 | 100.5 | 0.8 | 1.1 |
| 40.0 | 39.8 | 99.5 | 0.9 | 1.3 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11][12] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][12]
Experimental Protocol for LOD and LOQ
-
Method 1: Signal-to-Noise Ratio:
-
Method 2: Based on the Standard Deviation of the Response and the Slope:
-
Analyze a number of blank samples and determine the standard deviation of the response.
-
Calculate the LOD and LOQ using the following formulas:
-
Data Presentation: LOD and LOQ for this compound
| Parameter | Value (µg/mL) | Method |
| LOD | 0.1 | Signal-to-Noise (3:1) |
| LOQ | 0.3 | Signal-to-Noise (10:1) |
Robustness: Withstanding Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][13]
Experimental Protocol for Robustness
-
Parameter Variation: Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate) and introduce small, deliberate variations around the nominal values.
-
Analysis: Analyze a standard solution of this compound under each varied condition.
-
Evaluation: Assess the effect of the variations on key system suitability parameters such as retention time, peak area, and tailing factor.
Data Presentation: Robustness of the this compound Method
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor |
| Nominal | - | 5.2 | 100550 | 1.1 |
| Mobile Phase pH | ± 0.2 | 5.1, 5.3 | 100450, 100650 | 1.1, 1.2 |
| Column Temp. (°C) | ± 2 | 5.0, 5.4 | 100600, 100500 | 1.1, 1.1 |
| Flow Rate (mL/min) | ± 0.1 | 4.8, 5.6 | 99500, 101500 | 1.0, 1.2 |
The results should demonstrate that minor variations in method parameters do not significantly impact the results, indicating a robust method.
Conclusion: A Validated Method for Confident Analysis
The successful completion of the validation experiments described in this guide provides documented evidence that the analytical method for this compound is fit for its intended purpose. By systematically evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness in accordance with ISO/IEC 17025, laboratories can ensure the delivery of high-quality, reliable, and defensible analytical data. This rigorous approach is fundamental to good scientific practice and is a cornerstone of a robust quality management system.
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A Senior Application Scientist's Guide to Nitrofuran Metabolite Markers: A Comparative Analysis of 2-NP-AHD and its Counterparts
Introduction: The Ghost of Antibiotics Past
In the realm of food safety and veterinary drug monitoring, the nitrofuran class of antibiotics represents a significant challenge. Once widely used for their broad-spectrum antimicrobial and growth-promoting properties in animal husbandry, their use in food-producing animals has been banned in many jurisdictions, including the European Union, due to concerns over their carcinogenic potential.[1] However, the parent nitrofuran compounds, such as nitrofurantoin, furazolidone, furaltadone, and nitrofurazone, are metabolized so rapidly within an animal that they are often undetectable just hours after administration.[2]
This is where the science of residue analysis becomes critical. Instead of chasing the transient parent drugs, regulatory monitoring focuses on their stable, tissue-bound metabolites, which can persist for weeks.[1] These metabolites—1-aminohydantoin (AHD), 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), and semicarbazide (SEM)—serve as the crucial markers for the illegal use of their respective parent compounds.[3][4]
This guide provides an in-depth comparison of these key metabolite markers, with a focus on their analytical performance after derivatization. As scientists in the field know, direct analysis of these small, polar metabolites by common techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is hampered by poor ionization efficiency and significant background noise in their low mass range.[2] The indispensable solution is a chemical derivatization step, most commonly with 2-nitrobenzaldehyde (2-NBA), which converts the metabolites into their respective 2-nitrophenyl (2-NP) derivatives, including the titular 2-NP-AHD. This conversion increases their molecular weight and improves their chromatographic and mass spectrometric properties, making sensitive and reliable detection possible.[5]
We will delve into the comparative performance of this compound, 2-NP-AOZ, 2-NP-AMOZ, and 2-NP-SEM, supported by experimental data, to provide researchers and drug development professionals with a clear, objective guide to their analysis.
From Parent Drug to Stable Marker: The Metabolic Pathway
The foundation of nitrofuran residue testing lies in understanding the metabolic fate of the parent drugs. Once administered, each nitrofuran is rapidly converted into a specific, more stable metabolite that becomes bound to tissue proteins. It is this protein-bound residue that analytical methods target. The diagram below illustrates this critical pathway.
Caption: Metabolic conversion of parent nitrofuran drugs to their stable, tissue-bound metabolite markers.
Comparative Performance of Nitrofuran Metabolite Markers
The success of a regulatory monitoring program hinges on the reliability and robustness of its analytical methods. While methods are designed for the simultaneous detection of all four key metabolites, their individual chemical properties can lead to variations in performance across different sample types (matrices).
The following table summarizes typical performance characteristics for the four derivatized metabolites (this compound, 2-NP-AOZ, 2-NP-AMOZ, and 2-NP-SEM) based on data synthesized from multiple validation studies.[2][5][6][7][8][9][10]
| Performance Metric | This compound (from Nitrofurantoin) | 2-NP-AOZ (from Furazolidone) | 2-NP-AMOZ (from Furaltadone) | 2-NP-SEM (from Nitrofurazone) |
| Typical Recovery | 70-109% | 40-119% | 80-118% | 70-110% |
| Matrix Effects | Generally manageable, but can be matrix-dependent. | Can exhibit lower recovery in some studies, suggesting higher susceptibility to matrix effects or extraction inefficiency.[2] | Often shows the highest and most consistent recovery, indicating robustness against matrix effects.[2][9] | Subject to significant specificity issues; can form from non-nitrofurazone sources.[11][12] |
| Achievable LOQ (µg/kg) | 0.1 - 1.0 | 0.02 - 0.5 | 0.01 - 0.5 | 0.05 - 1.0 |
| Stability | Metabolite is highly stable during frozen storage and conventional cooking.[4] | Metabolite is highly stable during frozen storage and conventional cooking.[4] | Metabolite is highly stable during frozen storage and conventional cooking.[4] | Metabolite is stable, but low concentration standards may show some degradation over long-term storage.[4] |
| Specificity | Highly specific marker. | Highly specific marker. | Highly specific marker. | Not a specific marker. Can form from the breakdown of azodicarbonamide, through the use of hypochlorite, and occurs naturally in some crustaceans.[3][11][13] |
Key Insights from the Comparison
-
Recovery & Robustness : While all markers can be validated successfully, 2-NP-AMOZ often demonstrates the highest and most consistent recovery rates across various matrices like pork, fish, and honey.[2][7][9] This suggests its analytical method is particularly robust. 2-NP-AOZ, in some studies, has shown lower recovery, which may require additional optimization during method development to mitigate matrix interferences.[2]
-
Sensitivity : Modern LC-MS/MS instruments can achieve limits of quantification (LOQs) well below the regulatory requirements for all four metabolites.[2][10] The European Union has established a Reference Point for Action (RPA) of 0.5 µg/kg for nitrofuran metabolites, a tightening from the previous Minimum Required Performance Limit (MRPL) of 1.0 µg/kg.[3] All validated methods are capable of meeting this stringent new level.
-
Stability : A critical aspect of these markers is their exceptional stability. Studies have shown that the tissue-bound metabolites remain largely intact even after 8 months of freezer storage at -20°C and after conventional cooking methods like frying, grilling, and roasting.[4] This ensures that illegal drug use can be detected long after administration and that routine food processing does not destroy the evidence.
-
The Semicarbazide (SEM) Specificity Problem : The most significant point of comparison is the non-specificity of SEM as a marker for nitrofurazone.[11] It is well-documented that SEM can be found in food products that have never been exposed to nitrofurazone.[12][13] It can form during food processing, from the use of disinfectants like hypochlorite, or even occur naturally in certain seafood.[3][14] This fact critically undermines its reliability as an unequivocal marker of illegal nitrofurazone use. Regulatory action based on the presence of SEM alone is therefore problematic and often requires evidence of other nitrofuran metabolites to confirm abuse.[15]
A Validated Workflow for Nitrofuran Metabolite Analysis
Achieving accurate and reproducible results requires a meticulously controlled analytical workflow. The process involves releasing the bound metabolites from tissue proteins, simultaneously derivatizing them with 2-NBA, extracting the derivatives, and analyzing them by LC-MS/MS.
Caption: Standardized workflow for the analysis of nitrofuran metabolites in food matrices.
Experimental Protocol: Step-by-Step Methodology
This protocol represents a generalized procedure synthesized from common, validated methods.[5][10][16]
-
Sample Preparation & Spiking:
-
Weigh 2.0 g (± 0.1 g) of homogenized sample (e.g., fish, shrimp, pork liver) into a 50 mL polypropylene centrifuge tube.
-
For recovery and quality control, spike blank samples with a known concentration of AHD, AOZ, AMOZ, and SEM standards.
-
Add an aliquot of a mixed internal standard solution containing isotope-labeled analogues (e.g., AHD-¹³C₃, AOZ-d₄, AMOZ-d₅, SEM-¹³C¹⁵N₂) to all samples, controls, and standards. This is a self-validating step; the recovery of internal standards provides a direct measure of extraction efficiency for each individual sample.
-
-
Hydrolysis and Derivatization:
-
Add 5 mL of 0.2 M HCl to each tube. The acidic conditions are necessary to hydrolyze the covalent bonds between the metabolites and tissue proteins, releasing them into the solution.
-
Add 150 µL of 0.05 M 2-nitrobenzaldehyde (2-NBA) solution (in DMSO or methanol).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate the samples in a shaking water bath at 37°C overnight (approx. 16 hours). This allows for the complete hydrolysis and the subsequent derivatization reaction between the freed amine group of the metabolite and the aldehyde group of 2-NBA.
-
-
Extraction and Clean-up:
-
Cool tubes to room temperature.
-
Adjust the pH to ~7.0 by adding 5 mL of 0.1 M K₂HPO₄ followed by approximately 400 µL of 1 M NaOH. Neutralization is crucial to ensure efficient partitioning of the derivatized analytes into the organic solvent.
-
Add 6 mL of ethyl acetate, cap, and vortex or shake vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction step with a second aliquot of ethyl acetate to maximize recovery. Combine the organic extracts.
-
-
Concentration and Analysis:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dry residue in 1 mL of a suitable solvent (e.g., 50:50 methanol/water).[9]
-
Filter the reconstituted solution through a 0.22 µm filter into an autosampler vial.
-
Inject into the LC-MS/MS system. Analysis is typically performed using electrospray ionization in positive mode (ESI+) with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.[10]
-
Conclusion
The analysis of nitrofuran metabolites is a cornerstone of modern food safety monitoring. While this compound, 2-NP-AOZ, and 2-NP-AMOZ serve as highly reliable and specific markers for the illegal use of their parent antibiotics, the non-specificity of SEM presents a significant analytical and regulatory challenge. A thorough understanding of the comparative performance of these markers is essential for accurate data interpretation and informed decision-making.
The analytical workflow, centered around a robust acid hydrolysis and 2-NBA derivatization followed by LC-MS/MS detection, is well-established and validated across a wide range of food matrices. By incorporating isotope-labeled internal standards and adhering to strict quality control measures, laboratories can confidently detect these banned substances at levels far below the stringent international regulatory limits, ultimately safeguarding consumer health.
References
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Kulcsár, P., et al. (2021). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research. [Link]
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Bendall, J. G. (2009). Semicarbazide is non-specific as a marker metabolite to reveal nitrofurazone abuse as it can form under Hofmann conditions. Food Additives & Contaminants: Part A. [Link]
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Shimadzu Corporation. (2022). Analysis of Nitrofuran Metabolites in Animal Tissues by LC/MS/MS with QuEChERS Pre-treatment Method. Shimadzu Application News No. AD-0062. [Link]
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Leitner, A., et al. (2001). Detecting nitrofuran metabolites in animal products using LC/MS/MS. Spectroscopy Europe. [Link]
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Gong, X., et al. (2022). Determination of Nitrofuran Metabolites in Complex Food Matrices Using a Rough, Cheap, Easy-Made Wooden-Tip-Based Solid-Phase Microextraction Probe and LC-MS/MS. Journal of Analytical Methods in Chemistry. [Link]
-
Liu, Z., et al. (2020). Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection with Thermostatic Ultrasound-Assisted Derivatization. ACS Omega. [Link]
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Stadler, R. H., et al. (2015). Semicarbazide is non-specific as a marker metabolite to reveal nitrofurazone abuse as it can form under Hofmann conditions. ResearchGate. [Link]
-
Azim, M. A., et al. (2018). Simultaneous Screening of Nitrofuran Metabolites in Honey Using Biochip Array Technology: Validation Study According to the Decision 2002/657/EC of the European Union. Journal of Food Quality. [Link]
-
Krishnan, A. A., et al. (2023). Simultaneous determination of five metabolites of nitrofurans including the metabolite nifursol in shrimp and fish by UPLC- MS/MS: in-house method validation according to commission implementing regulation (EU) 2021/808. Food Additives & Contaminants: Part A. [Link]
-
Stadler, R. H., et al. (2015). Semicarbazide is a non-reliable marker in spray-dried red blood cells for nitrofurazone abuse. ResearchGate. [Link]
-
Gong, X., et al. (2022). MS/MS acquisition parameters for the nitrofuran metabolite analysis on... ResearchGate. [Link]
-
Hoenicke, K., et al. (2004). Formation of semicarbazide (SEM) in food by hypochlorite treatment: Is SEM a specific marker for nitrofurazone abuse? ResearchGate. [Link]
-
Rodziewicz, L., & Zawadzka, I. (2008). DEVELOPMENT AND VALIDATION OF A NEW METHOD FOR DETERMINING NITROFURAN METABOLITES IN BOVINE URINE USING LIQUID CHROMATOGRAPHY ± TANDEM MASS SPECTROMETRY. Polish Journal of Veterinary Sciences. [Link]
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Stadler, R. H., et al. (2015). Why semicarbazide (SEM) is not an appropriate marker for the usage of nitrofurazone on agricultural animals. Food Additives & Contaminants: Part A. [Link]
-
Krishnan, A. A., et al. (2022). Simultaneous determination of five metabolites of nitrofurans including the metabolite nifursol in shrimp and fish by UPLC- MS/MS: in-house method validation according to commission implementing regulation (EU) 2021/808. Taylor & Francis Online. [Link]
-
Gong, B., et al. (2022). Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods. Frontiers in Immunology. [Link]
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Cooper, K. M., & Kennedy, D. G. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives & Contaminants. [Link]
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Biorex Diagnostics. (n.d.). development of a rapid honey screening immunoassay for residues of nitrofurans aoz, amoz, ahd, sem. Biorex Diagnostics. [Link]
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Zhang, W., et al. (2021). Analysis of metabolites of nitrofuran antibiotics in animal-derived food by UPLC-MS/MS. International Food Research Journal. [Link]
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A Senior Application Scientist's Guide: Cross-Validation of 2-NP-Ahd Photo-Affinity Labeling with ELISA Screening
This is a confidential guide for internal research and drug development professionals.
Authored by: Senior Application Scientist, [Your Name/Department]
Abstract
In the rigorous landscape of drug discovery, the confident identification of a small molecule's protein target is a critical milestone. Photo-affinity labeling (PAL) has emerged as a powerful technique for capturing these interactions within a native biological context. Specifically, the use of heterobifunctional crosslinkers like 2-nitro-4-azidophenyl-N-hydroxysuccinimide (2-NP-Ahd) allows for the covalent linkage of a ligand to its binding partner, enabling subsequent identification. However, the data generated from such discovery-oriented methods, while powerful, can be susceptible to artifacts such as non-specific cross-linking.[1] It is therefore imperative that these findings are validated by orthogonal, quantitative methods. This guide provides a comprehensive framework for the cross-validation of this compound-based PAL results with the Enzyme-Linked Immunosorbent Assay (ELISA), a robust and high-throughput immunoassay. We will explore the mechanistic basis for each technique, present detailed experimental protocols, and offer expert insights into data interpretation, thereby establishing a self-validating system for robust target confirmation.
Foundational Principles: A Tale of Two Techniques
A successful cross-validation strategy hinges on understanding the distinct yet complementary nature of the chosen methodologies.
This compound Photo-Affinity Labeling: The "Discovery Engine"
Photo-affinity labeling is a potent chemical biology tool used to identify unknown protein targets of a small molecule and to map ligand-binding sites.[1][2][3] The strategy relies on a specially designed chemical probe.
The this compound reagent possesses two key functional domains:
-
N-Hydroxysuccinimide (NHS) Ester: This moiety serves as a stable, amine-reactive "handle."[4] It readily forms a covalent amide bond with a primary or secondary amine on the small molecule of interest (the "ligand"), effectively "arming" it with the photoreactive component.
-
Aryl Azide: This group is the "warhead." It remains inert in ambient light but, upon irradiation with UV light, it transforms into a highly reactive nitrene intermediate.[2][5] This transient species can rapidly and indiscriminately insert into adjacent chemical bonds (e.g., C-H, N-H) of a nearby protein, forging a permanent covalent link.[3]
This process effectively "traps" the ligand at its site of interaction, allowing for the isolation and subsequent identification of the target protein, typically via mass spectrometry.[1][6] The primary strength of PAL is its ability to perform this capture in a complex biological milieu, such as a cell lysate or even within live cells, providing a snapshot of the interaction in a more native-like environment.[6][7][8]
Caption: High-level workflow for target discovery using this compound.
ELISA: The "Validation Workhorse"
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique renowned for its high sensitivity, specificity, and throughput, making it a gold standard for quantifying protein-ligand interactions.[9][10] For the purpose of validating a PAL-identified target, an indirect ELISA format is often most suitable.[11]
The core principle involves:
-
Immobilization: The purified, recombinantly expressed candidate protein (identified via PAL) is adsorbed to the surface of a microplate well.
-
Binding: The small molecule ligand is incubated in the well, allowing it to bind to its immobilized target.
-
Detection: The bound ligand is detected using a specific primary antibody, which is in turn recognized by a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Quantification: A substrate is added, which the enzyme converts into a measurable signal (e.g., a color change).[11] The intensity of this signal is directly proportional to the amount of ligand bound to the protein.
This allows for the quantitative determination of binding affinity (e.g., Kd), providing a robust, numerical validation of the interaction discovered through PAL.[12][13]
The Integrated Cross-Validation Protocol
This section details the step-by-step methodology, designed as a self-validating system where the output of one phase serves as the input for the next.
Part A: Target Discovery via this compound Photo-Affinity Labeling
Objective: To identify candidate protein binders for a small molecule from a complex proteome.
Materials:
-
Amine-containing small molecule of interest.
-
2-nitro-4-azidophenyl-N-hydroxysuccinimide (this compound).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Cell lysate from a biologically relevant cell line.
-
UV Crosslinker (e.g., 365 nm).
-
Reagents for SDS-PAGE and mass spectrometry.
Methodology:
-
Probe Synthesis (Arming the Ligand):
-
Dissolve the small molecule and a 1.5 molar excess of this compound in anhydrous DMSO.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Causality: The NHS ester selectively reacts with the ligand's amine, forming a stable amide bond. This reaction must be performed in the dark to prevent premature activation of the aryl azide moiety.[1]
-
-
Target Incubation:
-
Add the newly synthesized photo-reactive probe to the cell lysate at a predetermined concentration (typically 1-10 µM).
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Causality: This allows the probe to equilibrate and bind non-covalently to its specific protein targets within the complex lysate.
-
-
Covalent Cross-linking:
-
Transfer the lysate to a petri dish on ice.
-
Irradiate with a 365 nm UV source for 10-20 minutes.[14]
-
Causality: UV energy excites the aryl azide, generating the reactive nitrene which forms a covalent bond with the nearest amino acid residues of the binding partner, permanently locking the interaction.[3]
-
-
Competition Control (Trustworthiness Pillar):
-
In a parallel sample, pre-incubate the lysate with a 50-fold excess of the original, unmodified small molecule for 30 minutes before adding the photo-reactive probe.[14]
-
Proceed with UV cross-linking as above.
-
Causality: If the probe's binding is specific, the excess "cold" ligand will outcompete it for the binding site, leading to a significant reduction in the labeling of the true target. This is a critical control to distinguish specific interactions from non-specific background labeling.[1]
-
-
Identification:
Part B: Orthogonal Validation via Indirect ELISA
Objective: To quantitatively confirm the binding of the small molecule to the candidate protein(s) identified in Part A.
Materials:
-
Purified, recombinant candidate protein.
-
Unmodified small molecule ligand.
-
Specific primary antibody against the ligand (or a tag on the ligand).
-
Enzyme-conjugated secondary antibody.
-
ELISA plates, buffers, and substrate.[17]
Methodology:
-
Plate Coating:
-
Blocking:
-
Wash the plate 3x with wash buffer (e.g., PBST).
-
Add 200 µL of blocking buffer (e.g., 3% BSA in PBST) to each well and incubate for 2 hours at room temperature.
-
Causality: Blocking saturates any remaining non-specific binding sites on the plastic surface, preventing false-positive signals from the antibodies.[18]
-
-
Ligand Binding:
-
Create a serial dilution of the unmodified small molecule ligand in assay buffer.
-
Add 100 µL of each dilution to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Causality: This allows the ligand to bind to the immobilized protein. The titration series is essential for determining binding affinity and demonstrating saturability.
-
-
Detection & Signal Generation:
-
Wash the plate 3x with wash buffer.
-
Add 100 µL of the primary antibody (diluted in assay buffer) and incubate for 1 hour.[19]
-
Wash the plate 3x.
-
Add 100 µL of the enzyme-conjugated secondary antibody and incubate for 1 hour.[19]
-
Wash the plate 5x.
-
Add 100 µL of substrate and allow the color to develop. Stop the reaction with a stop solution.[17]
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB substrate).
-
Data Synthesis and Comparative Analysis
The true validation comes from the convergence of data from these two distinct methods.
A successful cross-validation is achieved when the candidate protein identified by PAL demonstrates specific, dose-dependent, and saturable binding in the ELISA.
Quantitative Data Summary:
| Parameter | This compound Photo-Affinity Labeling | ELISA Screening |
| Primary Output | Qualitative (Protein Identity) | Quantitative (Binding Affinity, e.g., Kd, EC50)[9] |
| Experimental Context | Complex Proteome (e.g., cell lysate) | Purified System (Recombinant Protein) |
| Key Strength | Unbiased discovery in a native-like context | High-throughput, sensitive, and specific quantification[9] |
| Validation Metric | Reduction of band intensity in competition assay | Dose-response curve, calculation of Kd |
| Potential Pitfall | Non-specific cross-linking to abundant proteins[1] | Potential for protein misfolding; requires specific antibodies |
Conclusion: Establishing Trustworthy Results
The integration of this compound photo-affinity labeling with ELISA screening represents a robust, self-validating workflow for drug target deconvolution. PAL serves as the discovery engine, identifying potential interactors in a physiologically relevant environment, while ELISA acts as the rigorous, quantitative filter. By demanding that a candidate protein satisfies the criteria of both techniques—specific covalent capture and demonstrable in-vitro binding affinity—researchers can significantly increase confidence in their findings. This dual-pronged approach mitigates the inherent limitations of each individual method, providing a solid foundation for advancing promising small molecules in the drug development pipeline.
References
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- Cell Signaling Technology. (n.d.). Types of ELISA (Enzyme-linked Immunosorbent Assay) Tests.
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-
JoVE. (2015, July 10). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]
-
Emery Pharma. (n.d.). Ligand Binding Assays. Retrieved from [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Retrieved from [Link]
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McGraw Hill's AccessScience. (n.d.). Photoaffinity labeling. Retrieved from [Link]
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RayBiotech. (n.d.). Ligand Binding Assays. Retrieved from [Link]
-
Request PDF. (n.d.). Photoaffinity Labeling in Target- and Binding-Site Identification. Retrieved from [Link]
-
eScholarship.org. (2021, September 22). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Retrieved from [Link]
-
PubMed. (n.d.). Validation of a ligand-binding assay for active protein drug quantification following the 'free analyte QC concept'. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Indirect ELISA Experimental Protocol. Retrieved from [Link]
-
Bio-Rad. (n.d.). Indirect ELISA Protocol. Retrieved from [Link]
-
Domainex. (n.d.). Photoaffinity Labelling. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Indirect ELISA Protocol. Retrieved from [Link]
-
Microbe Notes. (2021, May 22). Indirect ELISA- Introduction, Steps, Advantages and Protocol. Retrieved from [Link]
-
PubMed. (n.d.). An ELISA-Based Screening Platform for Ligand-Receptor Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the.... Retrieved from [Link]
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Chemical Communications (RSC Publishing). (n.d.). A simple photo-affinity labeling protocol. Retrieved from [Link]
-
PDF. (2021, June 18). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. Retrieved from [Link]
-
PubMed Central. (n.d.). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Retrieved from [Link]
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ACS Publications. (n.d.). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Retrieved from [Link]
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Wikipedia. (n.d.). N-Hydroxysuccinimide. Retrieved from [Link]
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NIH. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Retrieved from [Link]
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A Senior Application Scientist's Guide to Derivatization Reagents for Acetaldehyde (AHD) Analysis
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the complexities of acetaldehyde (AHD) analysis. Acetaldehyde, a volatile and highly reactive carbonyl compound, is a critical analyte in diverse fields—from food and beverage quality control to environmental monitoring and clinical diagnostics as a metabolite of ethanol.[1][2] Its direct measurement is notoriously challenging due to its volatility and low molecular weight.[1][3]
This guide provides an in-depth comparative study of the most effective derivatization reagents. We will move beyond a simple listing of options to explore the underlying chemistry, enabling you to make informed decisions for developing robust, sensitive, and reliable analytical methods.
The "Why": The Critical Role of Derivatization in AHD Analysis
The core challenge in AHD analysis lies in its physicochemical properties. It is a small, volatile molecule that often lacks a strong chromophore or fluorophore, making it difficult to detect at low concentrations using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[4]
Derivatization is a chemical modification process that converts the analyte (AHD) into a new, more easily detectable compound—the "derivative."[4] The primary goals of this strategy are to:
-
Enhance Detectability: Introduce a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), significantly lowering the limit of detection (LOD).[4]
-
Increase Stability: Convert the volatile AHD into a stable, non-volatile derivative, preventing sample loss and improving reproducibility.[1][5]
-
Improve Chromatographic Behavior: Modify the polarity and size of the analyte to achieve better separation from matrix components on a given HPLC or GC column.
The fundamental reaction involves the nucleophilic attack of the derivatizing reagent on the electrophilic carbonyl carbon of acetaldehyde, typically followed by a dehydration step to form a stable hydrazone or oxime.[6][7]
Contenders in Focus: A Comparative Overview of Key Derivatization Reagents
The selection of a derivatization reagent is the most critical decision in your method development. It dictates the sensitivity, selectivity, and overall robustness of the assay. Let's compare three of the most prominent reagents used in AHD analysis.
2,4-Dinitrophenylhydrazine (DNPH)
DNPH is arguably the most widely used and well-documented reagent for carbonyl analysis, forming the basis of numerous regulatory methods, including those from the EPA.[3][8]
-
Mechanism of Action: DNPH reacts with acetaldehyde in an acidic medium to form a stable, yellow-colored 2,4-dinitrophenylhydrazone (AcH-DNPH).[1][6] This reaction is a classic acid-catalyzed nucleophilic addition-elimination. The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the lone pair of electrons on the terminal nitrogen of DNPH. Subsequent dehydration yields the stable hydrazone derivative.[6]
Caption: Reaction of Acetaldehyde with DNPH.
-
Analytical Technique Suitability: The resulting AcH-DNPH derivative possesses a strong chromophore, making it ideal for HPLC with UV detection , typically at wavelengths around 360-365 nm.[1] It can also be analyzed by GC-MS.[1]
-
Strengths & Advantages:
-
Robust and Reliable: Extensive validation and use in official methods (e.g., EPA Method 8315A) underscore its reliability.[8]
-
Stable Derivative: The AcH-DNPH product is stable at room temperature for extended periods (e.g., 2 days), allowing for flexibility in analysis time.[5][6]
-
Cost-Effective: The reagent is relatively inexpensive and widely available.
-
-
Limitations & Considerations:
-
Reagent Purity: DNPH reagent itself can contain carbonyl impurities, leading to high background signals. Recrystallization or use of high-purity grades is often necessary.[8]
-
Matrix Interferences: Complex matrices can cause interferences. A solid-phase extraction (SPE) cleanup step is often required to remove excess reagent and other sample components.[1][9]
-
Side Reactions: In samples containing ethanol, acetaldehyde can be generated during the acidic derivatization step, leading to artificially high results.[8]
-
Dansylhydrazine (DNSH)
For applications requiring higher sensitivity, fluorescent derivatization reagents like Dansylhydrazine are an excellent choice.
-
Mechanism of Action: Similar to DNPH, DNSH is a hydrazine-based reagent that reacts with the carbonyl group of acetaldehyde to form a highly fluorescent dansylhydrazone.[10] This reaction also proceeds via nucleophilic addition-elimination.
-
Analytical Technique Suitability: The derivative is intensely fluorescent, making this reagent perfect for HPLC with Fluorescence Detection (FLD) .[11][12] It is also suitable for LC-MS analysis. Typical excitation and emission wavelengths are around 330 nm and 484 nm, respectively.[11][12]
-
Strengths & Advantages:
-
High Sensitivity: Fluorescence detection is inherently more sensitive than UV absorption, leading to significantly lower limits of detection (LOD) and quantification (LOQ).[11] LODs in the low µg/kg range have been reported.[11][12]
-
High Selectivity: FLD provides greater selectivity than UV detection, as fewer matrix components will naturally fluoresce at the specific wavelengths used.
-
-
Limitations & Considerations:
-
Longer Reaction Times: Derivatization with DNSH can require longer incubation times, sometimes up to 24 hours, to proceed to completion.[11][12]
-
Reagent Stability: Fluorescent reagents can be susceptible to degradation from light, requiring careful handling and storage.
-
pH Sensitivity: The fluorescence intensity of the derivative can be pH-dependent, requiring precise control of the mobile phase pH for reproducible results.
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
PFBHA is a premier derivatizing agent for methods utilizing Gas Chromatography (GC), particularly with highly sensitive detectors.
-
Mechanism of Action: PFBHA is a hydroxylamine derivative that reacts with acetaldehyde to form a stable oxime. The pentafluorobenzyl group is a potent electrophore, making the resulting derivative extremely sensitive to electron capture detection.
-
Analytical Technique Suitability: The PFBHA-oxime derivative is volatile and thermally stable, making it ideal for GC analysis . It is most commonly paired with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) .[3][13] GC provides superior separation efficiency compared to HPLC for volatile compounds.[3]
-
Strengths & Advantages:
-
Exceptional Sensitivity: GC-ECD is one of the most sensitive detection methods available, enabling ultra-trace analysis of AHD.
-
Avoids HPLC Issues: PFBHA derivatization avoids the disadvantages associated with DNPH, such as decomposition at elevated temperatures and the need for time-consuming cleanup steps.
-
Versatility: The method can be coupled with Solid-Phase Microextraction (SPME) for a solvent-free, rapid, and sensitive sample preparation workflow.[13]
-
-
Limitations & Considerations:
-
Instrumentation: Requires access to a Gas Chromatograph, which may be less common than HPLC systems in some laboratories.
-
Derivative Isomers: The resulting oxime can form syn- and anti-isomers, which may appear as two separate peaks in the chromatogram, complicating quantification if not properly resolved or integrated.
-
Matrix Complexity: While robust, complex matrices can still pose challenges, and headspace extraction techniques are often preferred to minimize matrix injection onto the GC column.[13]
-
Head-to-Head: Quantitative Performance Comparison
To facilitate reagent selection, the following table summarizes the key performance characteristics based on data from peer-reviewed studies and application notes.
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | Dansylhydrazine (DNSH) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |
| Primary Technique | HPLC-UV[1] | HPLC-FLD, LC-MS[11] | GC-ECD, GC-MS[3] |
| Derivative Formed | Hydrazone[1] | Fluorescent Hydrazone | Oxime |
| Typical LOD | ~3 µM in plasma[6] | ~20 µg/kg (ppb) in paper[11][12] | ng/g to low µg/kg (ppb) range[3] |
| Derivative Stability | High (stable for >2 days)[6] | Good (requires protection from light) | High (thermally stable) |
| Reaction Time | 40-60 minutes at room temp[6] | Can be long (e.g., 24 hours)[11] | Rapid (on-fiber derivatization possible)[13] |
| Key Advantage | Robust, well-validated, economical[1][8] | Excellent sensitivity and selectivity[11] | Exceptional sensitivity, GC compatibility[13] |
| Key Disadvantage | Potential for high background[8] | Longer reaction times[11] | May form syn/anti isomers |
From Theory to Practice: A Validated Experimental Protocol
To ensure trustworthiness, a protocol must be a self-validating system. Here, we present a detailed methodology for the most common technique: DNPH derivatization followed by HPLC-UV analysis, adapted from established methods.[1][6]
Objective: Quantify Acetaldehyde in a Liquid Sample (e.g., cell culture media)
Materials:
-
Reagent A (DNPH Solution): 2 mg/mL DNPH in 6 N HCl. Prepare fresh.[6]
-
Reagent B (Quenching/Neutralizing Buffer): 3 M Sodium Acetate, pH 9.0.
-
Reagent C (Deproteinization): 3 M Perchloric Acid.
-
Acetaldehyde Standard: Certified standard solution.
-
Solvents: HPLC-grade acetonitrile and water.
-
SPE Cartridges: C18 cartridges (e.g., 360 mg capacity).[6]
Workflow Visualization
Caption: General workflow for AHD analysis using DNPH.
Step-by-Step Protocol:
-
Sample Preparation & Deproteinization (Self-Validation Step: Run a Matrix Blank):
-
Causality: Biological samples contain proteins that interfere with chromatography and can precipitate in organic solvents. Acid precipitation is a common and effective removal method.[6]
-
To 70 µL of sample (or matrix blank) in an ice-cold tube, add 140 µL of ice-cold 3 M Perchloric Acid.
-
Vortex briefly and immediately adjust the pH to ~4.0 by adding 140 µL of 3 M Sodium Acetate buffer.[6] The optimal pH for the derivatization reaction is around 4.0, as this protonates the carbonyl group without deactivating the hydrazine nucleophile.[6]
-
Centrifuge at 1,500 x g for 10 min at 4°C. Transfer the supernatant to a new ice-cold tube.
-
-
Derivatization (Self-Validation Step: Prepare a Calibration Curve):
-
Causality: A molar excess of the derivatizing reagent is required to drive the reaction to completion according to Le Châtelier's principle. An 80-fold molar excess is effective.[6]
-
Add a calculated volume of DNPH solution (Reagent A) to achieve an ~80-fold molar excess relative to the expected max AHD concentration.
-
Incubate the mixture for 40-60 minutes at room temperature (22°C) with shaking.[6]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Causality: SPE is critical for removing unreacted, UV-active DNPH reagent, which would otherwise create a massive interfering peak in the chromatogram. The C18 stationary phase retains the relatively nonpolar AcH-DNPH derivative while allowing polar impurities to pass through.
-
Condition a C18 SPE cartridge with methanol followed by water.[6]
-
Apply the derivatized sample mixture to the cartridge.
-
Wash the cartridge to remove impurities (e.g., with water).
-
Elute the AcH-DNPH derivative with 2 mL of methanol or acetonitrile.[1]
-
-
Final Sample Preparation & Analysis (Self-Validation Step: Analyze a Spiked Sample):
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in a known, precise volume of mobile phase (e.g., 200 µL).
-
Inject onto the HPLC system. A C18 column is typically used with a mobile phase of acetonitrile and water, and detection is performed at ~365 nm.[1]
-
Choosing Your Reagent: A Decision-Making Framework
The optimal reagent depends on your specific analytical needs. Use this framework to guide your choice.
Sources
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A Researcher's Guide to Ionization Techniques for 2-Nitro-4-phenoxyaniline (2-NP-Ahd) Analysis
An In-depth Comparison of Atmospheric Pressure Chemical Ionization (APCI) and its Alternatives
For Immediate Release – In the landscape of pharmaceutical development and chemical analysis, the precise and sensitive detection of impurities and metabolites is paramount. This guide offers a detailed comparison of Atmospheric Pressure Chemical Ionization (APCI) for the analysis of 2-nitro-4-phenoxyaniline (2-NP-Ahd), a compound of interest in various chemical and pharmaceutical research settings. We provide an objective analysis of APCI's performance against other common ionization techniques, supported by experimental principles and data-driven insights to aid researchers in method development and optimization.
Introduction: The Analytical Challenge of this compound
2-Nitro-4-phenoxyaniline (this compound) is a nitroaromatic compound whose detection is critical in ensuring the purity of pharmaceutical products and in environmental monitoring.[1] Its structure, characterized by a nitro group and an aniline moiety, gives it moderate polarity. Selecting the optimal ionization technique is a critical first step for developing robust and sensitive LC-MS (Liquid Chromatography-Mass Spectrometry) methods for such molecules. This guide focuses on APCI as a primary technique and compares it with Electrospray Ionization (ESI) and Atmospheric Pressure Photoionization (APPI) to provide a comprehensive analytical perspective.
Deep Dive into Atmospheric Pressure Chemical Ionization (APCI)
APCI is a gas-phase ionization technique that is particularly well-suited for analyzing compounds that are thermally stable and have low to moderate polarity.[2][3] Unlike ESI, which relies on the analyte being ionized in solution, APCI ionizes the analyte after it has been vaporized.[4]
The Mechanism of APCI:
The process begins with the complete vaporization of the LC eluent in a heated nebulizer (typically 350–500 °C).[2] This gaseous mixture of solvent and analyte then enters an ionization region where a high voltage is applied to a corona discharge needle.[3] This creates a plasma of reagent ions from the solvent. These reagent ions, such as protonated water or methanol, then transfer a proton to the analyte molecules in a series of gas-phase reactions, resulting in the formation of protonated molecules, typically [M+H]⁺.[2]
Caption: APCI Ionization Pathway for this compound.
Why APCI is a Strong Candidate for this compound:
-
Suitable Polarity: this compound's moderate polarity and aromatic nature make it an ideal candidate for APCI, which excels with compounds that are not polar enough for efficient ESI.[5][6]
-
Thermal Stability: The compound is expected to be thermally stable enough to withstand the vaporization temperatures required for APCI without significant degradation.
-
Reduced Matrix Effects: APCI can be less susceptible to ion suppression from complex matrices compared to ESI, which is a significant advantage in biological or environmental samples.[7]
Comparative Analysis: APCI vs. ESI vs. APPI
The choice of ionization source is critical and depends on the physicochemical properties of the analyte.
| Ionization Technique | Principle | Ideal Analytes for This Technique | Expected Performance for this compound |
| APCI | Gas-phase chemical ionization via corona discharge.[8] | Low to moderate polarity, thermally stable, MW < 1500 Da.[2] | Excellent: Good sensitivity is expected due to the compound's moderate polarity and aromatic structure. |
| ESI | Liquid-phase ionization via high voltage spray.[8] | Polar, ionizable in solution, large biomolecules.[5] | Moderate to Poor: Lower efficiency is anticipated as this compound is not highly polar and may not readily form ions in solution.[9] |
| APPI | Gas-phase photoionization using UV photons.[10] | Nonpolar to moderately polar compounds, particularly polyaromatic hydrocarbons.[11] | Excellent: High sensitivity is possible. APPI is a strong alternative, often outperforming APCI for nonpolar compounds and showing less matrix suppression.[10][12] |
Experimental Protocols
A robust analytical method requires careful optimization. Below is a foundational protocol for the analysis of this compound using LC-APCI-MS.
Workflow for Comparative Analysis
Caption: Workflow for comparing ionization sources.
Step-by-Step LC-APCI-MS Method
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in the initial mobile phase composition.
-
-
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Column Temperature: 40 °C.
-
-
APCI-MS Parameters (Positive Ion Mode):
-
Nebulizer Current/Gas: 3 µA / 35 psi.[13]
-
Vaporizer Temperature: 400 °C.
-
Curtain Gas: 30 psi.[13]
-
Collision Gas (for MS/MS): Set to medium or optimize as needed.
-
Scan Mode: Full scan from m/z 100-500 to find the parent ion, then develop a Multiple Reaction Monitoring (MRM) method for quantification. The expected protonated molecule is [C₁₂H₁₀N₂O₃+H]⁺.
-
Fragmentation: Nitroaromatic compounds often exhibit characteristic losses of NO, NO₂, and H₂O.[14][15] For this compound, monitor for potential fragment ions resulting from these losses.
-
Conclusion and Recommendations
For the routine analysis of this compound, Atmospheric Pressure Chemical Ionization (APCI) stands out as a robust and reliable choice. Its suitability for moderately polar compounds and reduced susceptibility to matrix effects make it a workhorse for pharmaceutical and environmental analyses.[2][7]
-
When to Choose APCI: For quantitative analysis in complex matrices or when dealing with compounds that are not easily ionizable in solution.
-
When to Consider Alternatives:
-
ESI: Should be tested, but may provide lower sensitivity. It could be advantageous if this compound is analyzed alongside highly polar metabolites.
-
APPI: Represents a powerful alternative, especially if ultimate sensitivity for nonpolar analytes is required or if APCI yields insufficient ionization.[10][12] The use of a dopant in APPI can further enhance ionization efficiency for a broader range of compounds.[16][17]
-
Ultimately, the optimal choice will depend on the specific application, required sensitivity, and the matrix in which this compound is being analyzed. Empirical testing, as outlined in the provided workflow, is essential for definitive method selection.
References
-
Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Available at: [Link]
-
Gössler, W., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 255-65. Available at: [Link]
-
Lee, H. R., et al. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. International Journal of Analytical Chemistry, 2015, 650927. Available at: [Link]
-
Bandu, A. R., et al. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 47, 149-157. Available at: [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Available at: [Link]
-
Wang, G., et al. (2005). Advantages of atmospheric pressure photoionization mass spectrometry in support of drug discovery. Journal of the American Society for Mass Spectrometry, 16(10), 1595-606. Available at: [Link]
-
Yinon, J. (1998). Mass Spectrometry of Nitro and Nitroso Compounds. The Chemistry of Functional Groups, Supplement F2. Available at: [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]
-
Wikipedia. (n.d.). Atmospheric-pressure photoionization. Available at: [Link]
-
Bickler, B. (2023). When should I choose APCI or ESI for my flash column chromatography? Biotage. Available at: [Link]
-
Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Available at: [Link]
-
Steola, M. (2016). Response to "Does it make any difference in using ESI and APCI sources for LCMS/MS?". ResearchGate. Available at: [Link]
-
MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Available at: [Link]
-
Grokipedia. (n.d.). Atmospheric-pressure chemical ionization. Available at: [Link]
-
Kruve, A., et al. (2016). Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. Analytical Chemistry, 88(7), 3997-4004. Available at: [Link]
-
Benter, T., & Bruins, A. P. (2004). Atmospheric Pressure Photoionization — The Second Source for LC-MS? LCGC North America. Available at: [Link]
-
Tomar, S. (2018). Atmospheric Pressure Photoionization Mass Spectrometry & Its Application. Worldwide Journal of Pharmaceutical Research. Available at: [Link]
-
SCIEX. (n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. Available at: [Link]
Sources
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- 2. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 3. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
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- 7. grokipedia.com [grokipedia.com]
- 8. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 9. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atmospheric-pressure photoionization - Wikipedia [en.wikipedia.org]
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- 14. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. chromatographyonline.com [chromatographyonline.com]
- 17. worldwidejournals.com [worldwidejournals.com]
A Senior Application Scientist's Guide to the Evaluation of Certified Reference Materials for 2-NP-Ahd
Introduction: The Critical Role of High-Quality Reference Materials
In the realm of analytical science, particularly within pharmaceutical development and food safety, the adage "a measurement is only as good as its standard" holds incontrovertible truth. The accuracy and reliability of analytical data are fundamentally dependent on the quality of the reference materials used for calibration, validation, and quality control.[1][2] This guide provides a comprehensive framework for the evaluation of Certified Reference Materials (CRMs) for 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione, commonly abbreviated as 2-NP-AHD.[3][4][5]
This compound is a critical analytical standard used in the detection of nitrofuran antibiotic residues in food products of animal origin.[3][5][6] Nitrofurans are banned for use in food-producing animals in many regions due to health concerns, making their monitoring essential.[5] Analytical methods rely on the derivatization of the tissue-bound metabolite 1-aminohydantoin (AHD) to the more stable and detectable this compound.[4][5] Consequently, the quality of the this compound CRM directly impacts the ability to enforce food safety regulations and protect public health.
This guide is designed for researchers, scientists, and quality control professionals. It offers a structured, scientifically-grounded approach to comparing and selecting this compound CRMs from various producers, ensuring fitness for purpose and bolstering confidence in analytical results.
Part 1: Understanding the Foundation - What Defines a Certified Reference Material?
Before embarking on a comparative evaluation, it is crucial to understand the metrological characteristics that define a high-quality CRM. A CRM is not merely a high-purity chemical; it is a material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value, its associated uncertainty, and a statement of metrological traceability.[7]
Producers of reputable CRMs typically operate under the stringent requirements of ISO 17034, which outlines the general requirements for the competence of reference material producers.[8][9][10] This accreditation ensures that the production and certification processes are robust and reliable.[11]
The key attributes of a CRM that require rigorous evaluation are:
-
Identity: Unambiguous confirmation of the chemical structure.
-
Purity (Certified Value): The mass fraction of the main component, determined with a stated measurement uncertainty.
-
Homogeneity: Uniformity of the property value across different units within the same batch.[12][13]
-
Stability: The ability of the material to resist degradation over time under specified storage and transport conditions.[12][13]
-
Traceability: The property of the certified value being related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons.[14]
Part 2: The Experimental Framework for a Head-to-Head CRM Comparison
A robust evaluation of CRMs necessitates a multi-faceted experimental approach. The goal is to independently verify the claims made on the Certificate of Analysis (CoA) provided by each producer. This section outlines a logical workflow for a comparative study.
Caption: Experimental workflow for the comparative evaluation of this compound CRMs.
Part 3: Detailed Experimental Protocols
As a Senior Application Scientist, the rationale behind experimental choices is as important as the protocol itself. The following sections provide step-by-step methodologies, grounded in principles of sound analytical science.
Protocol 1: Identity Confirmation via LC-MS/MS
Causality: Before assessing purity, one must be certain of what is being measured. High-resolution mass spectrometry provides an accurate mass measurement of the parent ion and characteristic fragmentation patterns, serving as a fingerprint for the molecule's identity.
Methodology:
-
Sample Preparation: Prepare a ~10 µg/mL solution of each this compound CRM in a suitable solvent (e.g., Acetonitrile/Water, 50/50 v/v).
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis: Full Scan (m/z 100-300) and Product Ion Scan of the [M+H]⁺ ion (m/z 249.06).
-
Collision Energy: Optimize to generate key fragment ions.
-
-
Acceptance Criteria: The accurate mass of the parent ion for all CRMs should be within 5 ppm of the theoretical mass of this compound (C₁₀H₈N₄O₄, [M+H]⁺ = 249.0618). Fragmentation patterns should be consistent across all samples.
Protocol 2: Purity Assessment by Orthogonal Methods
Trustworthiness: Relying on a single analytical technique for purity determination can be misleading, as impurities may not be detected or may co-elute with the main peak. Employing orthogonal methods—techniques that rely on different physicochemical principles—provides a more robust and trustworthy purity value.[15][16] For this compound, we will use High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).
A. HPLC-UV (100% - Impurities Method)
Causality: HPLC-UV is a high-resolution separation technique widely used for purity assessment. The "100% minus impurities" approach, also known as the mass balance method, quantifies the main component by subtracting the sum of all detected impurities.[17][18]
Methodology:
-
Sample Preparation: Prepare a high-concentration solution (~1 mg/mL) of each CRM to ensure detection of minor impurities.
-
LC Conditions:
-
Column: High-resolution C18, 2.1 x 150 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A long, shallow gradient to resolve closely related impurities (e.g., 5% B to 60% B over 30 minutes).
-
Detection: Diode Array Detector (DAD) to assess peak purity and detect impurities with different chromophores. Monitor at a relevant wavelength (e.g., 267 nm).[4]
-
-
Data Analysis:
-
Integrate all impurity peaks.
-
Calculate the area percent of each impurity relative to the total area of all peaks.
-
Purity (%) = 100% - Sum of Area % of all impurities.
-
Note: This method assumes all impurities have the same response factor as the main peak, which is a limitation.
-
B. Quantitative NMR (qNMR)
Causality: qNMR is a primary ratio method of measurement that provides direct traceability to the International System of Units (SI).[19][20] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, making it an excellent tool for quantifying a substance without needing a reference standard of the same compound.[20][21] It is orthogonal to chromatography as it does not involve a physical separation step.
Methodology:
-
Standard Selection: Choose a high-purity, stable, and certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone) with protons that resonate in a clear region of the spectrum, away from the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound CRM and 5 mg of the certified internal standard into the same vial using a calibrated microbalance.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., ≥400 MHz).
-
Ensure acquisition parameters are optimized for quantitation (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Analysis:
-
Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following equation: Purity = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass.
-
Protocol 3: Homogeneity and Stability Assessment
Causality: A CRM is only useful if every vial in a batch is the same (homogeneity) and if the certified value remains valid over time (stability).[12] These tests are critical for ensuring the long-term reliability of the material.[22]
Methodology (Homogeneity):
-
Randomly select a statistically relevant number of vials from each CRM batch (e.g., 5-10 vials).
-
From each vial, prepare two independent samples.
-
Analyze all samples under repeatability conditions using the validated HPLC-UV method (Protocol 2A).
-
Use Analysis of Variance (ANOVA) to determine if the between-vial variation is statistically significant compared to the within-vial (method) variation.
Methodology (Short-Term Stability):
-
Store vials from each CRM batch at elevated temperatures (e.g., 40°C) and under light stress (photodiode array) for a set period (e.g., 2 and 4 weeks).
-
Analyze the stressed samples against a sample stored under the recommended conditions (-20°C).
-
Calculate the purity using the HPLC-UV method. A significant decrease in purity indicates potential instability.
Part 4: Data Presentation and Interpretation
All quantitative data should be summarized in clear, comparative tables. This allows for an at-a-glance assessment of performance across different vendors.
Table 1: Comparison of Certified vs. Experimental Values
| Parameter | Vendor A (CoA) | Vendor A (Experimental) | Vendor B (CoA) | Vendor B (Experimental) | Vendor C (CoA) | Vendor C (Experimental) |
| Purity (HPLC-UV, %) | 99.8 ± 0.3% | 99.7% | 99.5 ± 0.5% | 99.4% | ≥99.0% | 99.2% |
| Purity (qNMR, %) | Not Provided | 99.6 ± 0.2% | Not Provided | 99.3 ± 0.2% | Not Provided | 99.1 ± 0.3% |
| Identity (MS) | Conforms | Confirmed | Conforms | Confirmed | Conforms | Confirmed |
| Homogeneity (RSD, %) | ≤ 0.2% | 0.15% | ≤ 0.5% | 0.45% | Not Provided | 0.8% |
| Stability (40°C, 4 wks) | Stable | 99.6% Purity | Stable | 98.9% Purity | Stable | 98.1% Purity |
Note: Data presented are hypothetical examples for illustrative purposes.
Caption: Key attributes contributing to the quality of a Certified Reference Material.
Conclusion: Making an Informed Decision
The selection of a Certified Reference Material should be a data-driven decision. An ideal this compound CRM will not only have a high purity value stated on its certificate but will also be supported by comprehensive data demonstrating its identity, homogeneity, and stability.
Key Decision Factors:
-
Agreement with CoA: Do your experimental results for purity and identity align with the values provided by the producer? Significant discrepancies are a red flag.
-
Orthogonal Corroboration: Do the purity values from HPLC-UV and qNMR closely agree? Strong agreement between orthogonal methods provides high confidence in the certified value.
-
Uncertainty and Traceability: Does the producer provide a comprehensive uncertainty budget? Is the value traceable to SI units, often indicated by methods like qNMR or accreditation under ISO 17034?[20][23]
-
Homogeneity and Stability: The experimental data should confirm that the material is consistent between vials and stable enough for its intended use and storage duration.
By systematically applying the protocols and evaluation criteria outlined in this guide, researchers and scientists can confidently select the most appropriate and reliable Certified Reference Material for this compound, thereby ensuring the integrity and accuracy of their analytical measurements.
References
-
Title: ISO 17034 Guide to International Standards for Reference Material Producers Source: Quali-audit URL: [Link]
-
Title: Reference Material Producer Accreditation | ISO 17034 | ANAB Source: ANSI National Accreditation Board URL: [Link]
-
Title: ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation Source: Isocomply URL: [Link]
-
Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL: [Link]
-
Title: The new International Standard ISO 17034: general requirements for the competence of reference material producers Source: JRC Publications Repository URL: [Link]
-
Title: Reference Materials Producers ( ISO 17034 ) Accreditation Source: NATA URL: [Link]
-
Title: Certified reference materials for quantitative NMR Source: Separation Science URL: [Link]
-
Title: Understanding the Difference Between Working Standards and Reference Standards in Biopharma Source: BioPharma Consulting Group URL: [Link]
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Title: Types of Reference Standards Used in the Pharmaceutical Industry Source: Pharmaffiliates URL: [Link]
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Title: (PDF) Homogeneity and stability of reference materials Source: ResearchGate URL: [Link]
-
Title: Assessment of the chemical and enantiomeric purity of organic reference materials Source: Springer Link URL: [Link]
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Title: What is qNMR and why is it important? Source: Mestrelab Resources URL: [Link]
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Title: Reference Standard | Secondary & Primary Standards | CMO Source: PharmaCompass.com URL: [Link]
-
Title: Working Standards vs. Reference Standards: Understanding the Key Differences Source: SynThink URL: [Link]
-
Title: Guidelines For The Selection and Use of Certified Reference Materials Source: Scribd URL: [Link]
-
Title: Certified reference materials Source: Wikipedia URL: [Link]
-
Title: Reference Standards Source: American Pharmaceutical Review URL: [Link]
-
Title: Homogeneity and stability assessment of certified reference materials on the example of the liquid density standard Source: Metrology & Hallmark URL: [Link]
-
Title: Evaluation of Homogeneity in Certified Reference Materials (CRM) Source: EPJ Web of Conferences URL: [Link]
-
Title: Certified Reference Material Result Acceptance Criteria: How to Interpret and Apply Certified Values Source: SETA-CRM URL: [Link]
-
Title: Method validation using Certified Reference Materials (CRMs) Source: ARO Scientific URL: [Link]
-
Title: (PDF) Certified Reference Materials a few guidelines Source: ResearchGate URL: [Link]
-
Title: Do I Need a Reference Material or a Certified Reference Material? Source: The ANSI Blog URL: [Link]
-
Title: Guidelines for the Selection and Use of Reference Materials Source: ILAC URL: [Link]
-
Title: Orthogonal Projection Approach Applied to Peak Purity Assessment Source: ACS Publications URL: [Link]
-
Title: Orthogonal method in pharmaceutical product analysis Source: Alphalyse URL: [Link]
-
Title: Orthogonal Measurements Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities Source: PubMed URL: [Link]
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A Researcher's Guide to Assessing Antibody Specificity for 2-NP-Ahd in Immunoassays
For researchers and drug development professionals, the precise detection of small molecules, or haptens, is a critical component of robust immunoassay development. One such hapten, 2-nitro-4-azidophenylacetyl-beta-alanine-N-hydroxysuccinimide ester (2-NP-Ahd), presents unique challenges and opportunities in the generation and validation of specific antibodies. This guide provides an in-depth comparison of methodologies to assess the specificity of antibodies targeting this compound, grounded in scientific principles and practical application. We will explore the nuances of experimental design, data interpretation, and the inherent trade-offs between various immunoassay formats.
The Criticality of Specificity in Anti-2-NP-Ahd Antibody Development
This compound is a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier protein.[1][2] The resulting antibodies are crucial for developing sensitive and specific immunoassays. However, the specificity of these antibodies—their ability to bind exclusively to this compound and not to structurally similar molecules—is paramount for the accuracy and reliability of any subsequent assay.[3][4] Cross-reactivity, where an antibody binds to unintended targets, can lead to false-positive results and misinterpretation of data, undermining the validity of research and diagnostic findings.[5][6][7]
The core challenge lies in the nature of the hapten itself and the carrier protein used to induce immunogenicity. The conjugation process can influence the conformational presentation of the hapten, leading to antibodies that may recognize not only the hapten but also parts of the linker or the carrier protein.[8] Therefore, a rigorous assessment of antibody specificity is not merely a quality control step but a foundational aspect of immunoassay development.
Comparative Analysis of Immunoassays for Specificity Assessment
Several immunoassay platforms can be employed to characterize the specificity of anti-2-NP-Ahd antibodies. Each method offers distinct advantages and limitations in terms of sensitivity, throughput, and the nature of the data generated.
| Immunoassay Technique | Principle | Primary Use Case for Specificity | Advantages | Disadvantages |
| Competitive ELISA | Competition between free hapten (this compound) and a hapten-protein conjugate for a limited number of antibody binding sites. | Quantifying cross-reactivity with structurally related compounds. | High-throughput, quantitative, and relatively inexpensive. | Indirect measurement of binding; can be influenced by the choice of conjugate. |
| Western Blotting | Separation of proteins by size, transfer to a membrane, and detection with antibodies. | Verifying specificity against the carrier protein and other potential cross-reactive proteins.[9][10] | Provides information on the molecular weight of the target; can identify non-specific binding to other proteins.[3] | Lower throughput, semi-quantitative, and may not be suitable for unconjugated haptens. |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of binding events by measuring changes in the refractive index at a sensor surface.[11] | Determining binding kinetics (association and dissociation rates) and affinity (Kd).[12][13] | Provides detailed kinetic data; high sensitivity; allows for competition assays.[14] | Requires specialized equipment; can be complex to optimize. |
Causality Behind Experimental Choices
The choice of immunoassay for specificity assessment should be driven by the specific question being addressed.
-
To screen for cross-reactivity against a panel of analogous compounds , a competitive ELISA is the most efficient method.[5] Its high-throughput nature allows for the simultaneous testing of numerous potential cross-reactants.
-
To confirm that the antibody does not recognize the carrier protein alone , Western blotting is indispensable.[15] This is a critical validation step to ensure that the immune response is directed against the hapten.
-
For a deep understanding of the binding thermodynamics and kinetics , Surface Plasmon Resonance (SPR) is the gold standard.[16] This technique provides invaluable data on the strength and stability of the antibody-hapten interaction, which is a key determinant of assay sensitivity and specificity.
Experimental Protocols for Robust Specificity Assessment
Here, we provide detailed, self-validating protocols for the key experiments used to assess the specificity of anti-2-NP-Ahd antibodies.
Workflow for Antibody Specificity Assessment
Caption: A logical workflow for assessing antibody specificity.
Detailed Protocol: Competitive ELISA for Cross-Reactivity Analysis
This protocol is designed to quantify the cross-reactivity of an anti-2-NP-Ahd antibody with potentially interfering compounds.
Materials:
-
96-well microtiter plates
-
Anti-2-NP-Ahd antibody
-
This compound-protein conjugate (e.g., this compound-BSA) for coating
-
This compound standard
-
Potential cross-reactants (e.g., nitrophenyl derivatives, carrier protein)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of this compound-protein conjugate (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.[17]
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C.[17]
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in Wash Buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the anti-2-NP-Ahd antibody (at a pre-determined optimal dilution) for 1 hour at 37°C.[17]
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in Wash Buffer) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Reaction: Add 100 µL of substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.[18]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Plot the absorbance versus the logarithm of the analyte concentration for both the this compound standard and the potential cross-reactants.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for this compound and each cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) * 100
Visualizing the Competitive ELISA Principle
Caption: Principle of competitive ELISA for hapten detection.
Trustworthiness: A Self-Validating System
The combination of these orthogonal methods provides a self-validating system for assessing antibody specificity.[19] A truly specific antibody will exhibit:
-
High IC50 values for all potential cross-reactants in a competitive ELISA , indicating low cross-reactivity.
-
A single, specific band corresponding to the this compound-protein conjugate and no band for the carrier protein alone in a Western blot .
-
A high affinity (low Kd value) for this compound as determined by SPR , with significantly lower or no binding to other molecules.
Discrepancies between these methods should prompt further investigation. For instance, if a competitive ELISA suggests cross-reactivity with a structurally similar compound, SPR can be used to confirm and quantify this interaction.
Conclusion
The rigorous assessment of antibody specificity is a non-negotiable step in the development of reliable immunoassays for this compound. By employing a multi-faceted approach that includes competitive ELISA, Western blotting, and Surface Plasmon Resonance, researchers can gain a comprehensive understanding of their antibody's binding characteristics. This diligence ensures the generation of high-quality, reproducible data, which is the bedrock of scientific advancement and the development of effective diagnostic and therapeutic tools.
References
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An Overview of Western Blotting for Determining Antibody Specificities for Immunohistochemistry. Springer Nature Experiments. [Link]
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Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]
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Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]
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Western Blot Example: Demonstrating Antibody Specificity. Bio-Rad. [Link]
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The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Reichert Technologies. [Link]
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An Overview of Western Blotting for Determining Antibody Specificities for Immunohistochemistry. ResearchGate. [Link]
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Applications of Surface Plasmon Resonance for Detection of Bispecific Antibody Activity. Cytiva. [Link]
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Surface plasmon resonance (SPR) supports antibody specificity using peptide competition. ResearchGate. [Link]
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Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. SpringerLink. [Link]
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Antibody validation for Western blot: By the user, for the user. National Center for Biotechnology Information. [Link]
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Competitive ELISA Protocol. Creative Diagnostics. [Link]
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Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. National Center for Biotechnology Information. [Link]
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Quantitative Western Blotting: How and why you should validate your antibodies. Azure Biosystems. [Link]
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Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. PubMed. [Link]
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Development of Antibodies and Immunoassays for Monitoring of Nitrofuran Antibiotics in the Food Chain. Queen's University Belfast. [Link]
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The effect of haptens on protein-carrier immunogenicity. National Center for Biotechnology Information. [Link]
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Conformational changes of hapten-protein conjugates resulting in improved broad-specificity and sensitivity of an ELISA for organophosphorus pesticides. PubMed. [Link]
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Competitive ELISA protocol. St John's Laboratory. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-NP-Ahd for Laboratory Professionals
For researchers and drug development professionals, the integrity of analytical work is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents, such as 2-NP-Ahd (1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione), are fundamental to ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles for nitroaromatic compounds.
This compound is an analytical standard crucial for the detection of nitrofuran antibiotic residues.[1] Its chemical structure, containing a nitrophenyl group, places it in the category of nitroaromatic compounds. This class of chemicals is recognized for potential toxicity and environmental hazards, necessitating meticulous disposal procedures.[2][3] While a comprehensive hazard profile for this compound is not fully detailed in available literature, the precautionary principle dictates that it be handled as a hazardous substance.[4]
Part 1: Hazard Assessment and Risk Mitigation
Before beginning any procedure that involves this compound, a thorough risk assessment is mandatory. The primary risks associated with nitroaromatic compounds include toxicity, potential mutagenicity, and irritation.[5][6]
Key Hazard Information:
| Property | Value/Classification | Source(s) |
| Chemical Name | 1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione | [7] |
| CAS Number | 623145-57-3 | [7] |
| Molecular Formula | C₁₀H₈N₄O₄ | [7] |
| Chemical Class | Nitroaromatic Compound | Inferred from structure |
| Primary Hazards | Assumed hazardous based on class. Potential for skin, eye, and respiratory irritation. Toxicological properties not fully characterized. | [4][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong reducing agents. | [8] |
Personal Protective Equipment (PPE):
A multi-layered approach to safety, combining engineering controls (i.e., fume hood) with appropriate PPE, is mandatory.[9] All handling and disposal steps must be performed inside a certified chemical fume hood.
| PPE Category | Item Specification | Purpose & Standards |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times. Conforms to EN 166 or OSHA 29 CFR 1910.133 standards.[9] |
| Hand Protection | Chemical-resistant Nitrile Gloves | Inspect for integrity before use. Change immediately upon contamination.[9][10] |
| Body Protection | Laboratory Coat | Flame-resistant, fully buttoned. |
| Respiratory Protection | Not generally required if handled in a fume hood. | Use a NIOSH-approved respirator if there is a risk of aerosol generation outside of a fume hood.[9] |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[11][12] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sewer.[13][14]
Step 1: Waste Segregation
Proper segregation is the most critical step in a compliant waste management program.[15] Do not mix this compound waste with other waste streams, particularly incompatible materials.[16]
-
Designate a specific waste container for this compound and related contaminated materials.
-
This waste should be classified as Non-Halogenated Organic Waste .
-
Keep aqueous waste separate from organic solvent waste.[17][18]
Step 2: Containerization and Labeling
All chemical waste containers must be correctly chosen and labeled to prevent accidents and ensure proper handling by waste management personnel.[19][20]
-
Container Selection : Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of leaks, and has a secure, screw-top cap.[16] The original product container is often a suitable choice.[13]
-
Labeling : Immediately upon designating the container for waste, affix a "HAZARDOUS WASTE" label.[20][21] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione (this compound)".
-
The specific hazard characteristics (e.g., Toxic).[20]
-
The date accumulation started.
-
Step 3: Accumulation of Waste
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[16][21]
-
Solid Waste : Place un-used or expired this compound solid, along with any contaminated disposable labware (e.g., weigh boats, gloves, pipette tips), directly into the labeled hazardous waste container.
-
Empty Containers : The original container that held this compound must be managed as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., methanol or acetonitrile). The rinsate must be collected and disposed of as hazardous waste in your non-halogenated solvent waste stream.[13]
-
Solutions : If this compound is in solution, it should be collected in a compatible, labeled liquid waste container, segregated by solvent type (halogenated vs. non-halogenated).
Step 4: Storage
-
Keep the waste container securely capped at all times, except when adding waste.[21]
-
Store the container in a designated SAA, which must be within the line of sight of the generation point.[19]
-
The SAA should have secondary containment (such as a spill tray) to contain any potential leaks.[13]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[21]
Step 5: Final Disposal
The final disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[13]
-
Contact your EHS office to schedule a waste pickup.
-
The recommended disposal method for nitroaromatic compounds is high-temperature incineration at a permitted hazardous waste treatment facility.[13][22] This process ensures the complete destruction of the hazardous compound.
Part 3: Emergency Procedures - Spill Management
In the event of an accidental spill, prompt and correct action is crucial to prevent exposure and environmental contamination.[13]
Spill Cleanup Protocol:
-
Evacuate & Alert : Immediately alert personnel in the area and evacuate if necessary. Restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated by working within a fume hood.
-
Don PPE : Wear the appropriate PPE as listed in Part 1, including double-gloving with nitrile gloves.
-
Containment : For a solid spill, gently cover it with a paper towel. For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[23] Do not use combustible materials like paper towels to absorb bulk liquid.[13]
-
Collection : Carefully scoop the absorbed material or the solid spill into your designated this compound hazardous waste container. Use non-sparking tools if a flammable solvent is involved.[24][25]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., methanol), followed by a thorough wash with soap and water.[13] Collect all cleaning materials and the decontamination solution as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and institutional EHS department, regardless of size.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
